2-Amino-6-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJTLDIQBWBHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196575 | |
| Record name | Pyridine, 2-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45644-21-1 | |
| Record name | 6-Chloro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45644-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-amino-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045644211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-amino-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-chloropyridine: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic applications of 2-Amino-6-chloropyridine. This versatile heterocyclic compound serves as a crucial building block in organic synthesis, particularly in the construction of bipyridine structures and other functionalized pyridine derivatives relevant to materials science and drug discovery. This document includes detailed experimental protocols for its synthesis and its utilization in nickel-catalyzed homo-coupling and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Properties and Structure
This compound is a substituted pyridine derivative with the chemical formula C₅H₅ClN₂.[1] At room temperature, it typically appears as a white to light yellow or orange solid.[2][3] It exhibits good solubility in polar organic solvents but is poorly soluble in water.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Melting Point | 69-73 °C | [3][4] |
| Appearance | White to light yellow/orange crystalline powder or solid | [2][3] |
| Solubility | Good solubility in polar solvents, poorly soluble in water | [3] |
| Density | 1.32 g/cm³ | [3] |
Structural Information
| Identifier | Value | Reference |
| IUPAC Name | 6-chloropyridin-2-amine | [1] |
| CAS Number | 45644-21-1 | [1] |
| SMILES String | Nc1cccc(Cl)n1 | [4] |
| InChI Key | OBYJTLDIQBWBHM-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reduction of 2-chloro-6-nitropyridine.[3] An alternative route is the amination of 2,6-dichloropyridine.[3]
Experimental Protocol: Reduction of 2-chloro-6-nitropyridine
This protocol is adapted from general procedures for the reduction of nitroarenes using sodium borohydride and a nickel(II) chloride catalyst.[3][4]
Materials:
-
2-chloro-6-nitropyridine
-
Methanol (MeOH) or Ethanol (EtOH)/Water (1:1)
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve 2-chloro-6-nitropyridine (1.0 mmol) in a suitable solvent such as a 1:1 mixture of ethanol and water (20 mL).[2]
-
To this solution, add a catalytic amount of NiCl₂·6H₂O (e.g., 0.2 mmol).[4]
-
Cool the mixture in an ice bath and slowly add sodium borohydride (4.0 mmol) portion-wise with continuous stirring. The color of the reaction mixture may change, indicating the progress of the reaction.[2]
-
After the addition of NaBH₄ is complete, remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Extract the filtrate with ethyl acetate (3 x 30 mL).[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, primarily through reactions involving the chloro-substituent.
Ni(II)-Catalyzed Homo-coupling to form 6,6'-Diamino-2,2'-bipyridine
A key application of this compound is its use as a substrate in nickel-catalyzed homo-coupling reactions to produce 6,6'-diamino-2,2'-bipyridine, a valuable bidentate ligand.[2]
Experimental Protocol:
This protocol is adapted from a general procedure for the nickel-catalyzed reductive homo-coupling of 2-halopyridines.
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Zinc dust
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (catalytic amount)
-
Acetic acid (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
1 N Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, add NiCl₂·6H₂O (0.05 mmol, 5 mol%) and DMF (2 mL).
-
Stir the solution and heat to 40 °C.
-
Add this compound (1.0 mmol), anhydrous LiCl (1.0 mmol), and zinc dust (1.2 mmol).
-
Increase the temperature to 50 °C and add a crystal of iodine and a drop of acetic acid to initiate the reaction. An exotherm and a color change to black should be observed.
-
Stir the mixture at 55-60 °C for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add 1 N HCl (1.5 mL) to quench the reaction and dissolve excess zinc.
-
The product, 6,6'-diamino-2,2'-bipyridine, can then be isolated and purified by standard workup procedures, which may include extraction and crystallization or chromatography.
Suzuki-Miyaura Cross-Coupling
This compound can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form substituted 2-aminopyridines.[3]
Experimental Protocol:
This is a general protocol for the Suzuki-Miyaura coupling of a chloropyridine.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane/Water, Toluene)
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), the ligand (if necessary, 2-10 mol%), and the base (2.0-3.0 mmol).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
An In-depth Technical Guide to the Solubility of 2-Amino-6-chloropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-amino-6-chloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents.[1] Furthermore, a logical workflow for this procedure is presented visually to aid researchers in their experimental design.
Introduction
This compound (CAS No. 45644-21-1), also known as 6-chloro-2-pyridinamine, is an organic synthetic intermediate of heterocyclic compounds.[2] Its molecular formula is C₅H₅ClN₂ and it has a molecular weight of 128.56 g/mol .[2][3] At room temperature, it typically appears as an off-white to light yellow or orange crystalline solid.[1][2] The solubility of this compound in organic solvents is a critical parameter for optimizing reaction kinetics, purification processes, and formulation development in the synthesis of various bioactive molecules.[1]
While specific quantitative data on its solubility in a wide array of organic solvents is not extensively documented in publicly available literature, it is generally characterized as having good solubility in polar organic solvents like ethanol and methanol and poor solubility in water.[1][2][4] This guide provides a standardized methodology for researchers to determine the precise solubility of this compound in solvents relevant to their work.
Physicochemical Properties of this compound:
| Property | Value |
| Synonyms | 6-Chloro-2-pyridinamine |
| CAS Number | 45644-21-1 |
| Molecular Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 69-73 °C |
Quantitative Solubility Data
As of the compilation of this guide, a comprehensive and publicly available dataset for the quantitative solubility of this compound in a range of organic solvents at various temperatures is limited.[1] Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data. This will allow for a systematic comparison of solubility across different solvent systems.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| Dichloromethane | |||
| Toluene | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, which is a reliable technique for determining thermodynamic solubility. High-performance liquid chromatography (HPLC) is recommended for accurate quantification.
3.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Vials for sample collection and analysis
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. A visible excess of solid should remain at equilibrium.
-
Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the HPLC method.
-
-
Quantification of Solute (HPLC Method):
-
HPLC Conditions: An exemplary starting point for method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, and UV detection at a wavelength where the compound exhibits strong absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
-
Analysis: Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
3.3. Calculation of Solubility
-
Calculate the concentration of this compound in the saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While comprehensive quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a robust and reliable experimental protocol for its determination.[1] Understanding the solubility of this key intermediate is essential for process optimization and formulation development. The provided methodology and workflow diagram offer a clear path for researchers to generate the necessary data to support their scientific and developmental objectives. The dissolution process of similar compounds has been shown to be endothermic and entropy-driven, and similar thermodynamic studies could be applied to this compound once solubility data at different temperatures are obtained.[5]
References
An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloropyridine from 2,6-Dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-amino-6-chloropyridine, a valuable building block in the pharmaceutical and agrochemical industries, from the readily available starting material, 2,6-dichloropyridine. The core of this document focuses on two principal methodologies: direct amination via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. This guide presents a comparative analysis of these methods, supported by detailed experimental protocols and quantitative data to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Introduction
This compound is a key intermediate in the synthesis of a wide array of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a halogenated site amenable to cross-coupling reactions, makes it a versatile scaffold in drug discovery and development. The selective synthesis of this mono-amino substituted pyridine from the symmetrical 2,6-dichloropyridine requires careful control of reaction conditions to prevent the formation of the undesired 2,6-diaminopyridine byproduct. This guide will delve into the two predominant methods for achieving this selective transformation.
Synthetic Methodologies
The conversion of 2,6-dichloropyridine to this compound is primarily achieved through two distinct chemical pathways. The choice between these methods often depends on factors such as required scale, available equipment, and tolerance of functional groups in more complex substrates.
Nucleophilic Aromatic Substitution (SNAr): Ammonolysis
Direct amination of 2,6-dichloropyridine using ammonia, a process known as ammonolysis, is a classical and often cost-effective approach. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where ammonia attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The inherent symmetry of 2,6-dichloropyridine simplifies the initial substitution, as attack at either the C2 or C6 position yields the same product.[1]
A key advantage of this method is the inherent selectivity for mono-substitution. The introduction of the electron-donating amino group deactivates the pyridine ring towards further nucleophilic attack, thus hindering the formation of 2,6-diaminopyridine.[1] However, this deactivation also necessitates forcing reaction conditions, typically involving high temperatures and pressures, to achieve reasonable conversion rates.
Logical Relationship of Ammonolysis Selectivity
Caption: Selectivity in the ammonolysis of 2,6-dichloropyridine.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This modern synthetic method offers a milder alternative to traditional amination techniques and often provides higher yields and greater functional group tolerance.[3]
The catalytic cycle involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine (or an ammonia surrogate), deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, influencing both the rate and selectivity.[3] While direct coupling with ammonia gas can be challenging, the use of ammonia surrogates or aqueous ammonia under specific conditions has been developed.[4]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound from 2,6-dichloropyridine via the two primary methods.
Table 1: Nucleophilic Aromatic Substitution (Ammonolysis)
| Method | Reagents | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| Ammonolysis | 2,6-Dichloropyridine, Aqueous Ammonia | Water | 180-200 | High | 6-12 | Moderate to Good | Analogous Procedures |
Note: Specific yield data for the direct ammonolysis of 2,6-dichloropyridine is not widely reported in publicly available literature. The conditions are based on general procedures for the amination of chloropyridines.
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination
| Catalyst System (Precatalyst/Ligand) | Amine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Ammonia (from surrogate or aq. solution) | NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | Good to Excellent | Analogous Procedures |
| Pd(OAc)₂ / BINAP | Ammonia (from surrogate or aq. solution) | Cs₂CO₃ | Toluene | 100 | 16-24 | Good | Analogous Procedures |
Note: The data presented is based on general and analogous Buchwald-Hartwig amination protocols for chloropyridines, as specific examples for the mono-amination of 2,6-dichloropyridine with ammonia are not extensively detailed. Optimization for this specific transformation is recommended.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (Ammonolysis) - General Procedure
Warning: This reaction should be carried out in a high-pressure reactor by trained personnel due to the high temperatures and pressures involved.
Materials:
-
2,6-Dichloropyridine
-
Aqueous ammonia (28-30%)
-
High-pressure autoclave reactor equipped with a stirrer and temperature control
Procedure:
-
Charge the high-pressure autoclave with 2,6-dichloropyridine and a stoichiometric excess of aqueous ammonia. The exact ratio may need to be optimized, but a significant excess of ammonia is typically used.
-
Seal the reactor and begin stirring.
-
Heat the reactor to 180-200 °C. The pressure will increase significantly due to the heating of the aqueous ammonia solution.
-
Maintain the reaction at this temperature for 6-12 hours, with continuous stirring.
-
After the reaction is complete, cool the reactor to room temperature. Caution: The reactor will still be under pressure. Vent the excess ammonia in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a separation funnel.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination - General Procedure
Note: This reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) as the palladium catalyst is air-sensitive.
Materials:
-
2,6-Dichloropyridine
-
Ammonia source (e.g., a solution of ammonia in dioxane or an ammonia surrogate like benzophenone imine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add 2,6-dichloropyridine to the flask.
-
Add the anhydrous, degassed solvent to the flask.
-
Add the ammonia source to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Workflow
Caption: A generalized workflow for chemical synthesis experiments.
Conclusion
The synthesis of this compound from 2,6-dichloropyridine can be effectively achieved through either nucleophilic aromatic substitution (ammonolysis) or palladium-catalyzed Buchwald-Hartwig amination. Ammonolysis offers a more direct and potentially more economical route, though it often requires harsh reaction conditions. The Buchwald-Hartwig amination provides a milder and more versatile alternative, with the potential for higher yields and broader substrate scope, at the cost of more expensive reagents and catalysts. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.
References
An In-depth Technical Guide to the Reduction of 2-chloro-6-nitropyridine to 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of 2-chloro-6-nitropyridine to 2-amino-6-chloropyridine is a pivotal step in the synthesis of numerous pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of the primary methodologies for this reduction, including catalytic hydrogenation, metal-mediated reduction, and the use of sodium dithionite. Detailed experimental protocols, a comparative analysis of quantitative data, and mechanistic insights are presented to assist researchers in selecting and optimizing the most suitable method for their specific applications.
Introduction
This compound is a valuable synthetic intermediate, serving as a key building block in the development of various biologically active molecules. Its preparation via the reduction of the corresponding nitro compound, 2-chloro-6-nitropyridine, is a fundamental and widely employed transformation in organic synthesis. The efficiency and selectivity of this reduction are paramount to ensure high yields and purity of the desired product, which is crucial for downstream applications in drug discovery and development. This guide explores the most common and effective methods for this conversion, providing a detailed analysis of each approach.
The general mechanism for the reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent and reaction conditions can influence the reaction rate, yield, and chemoselectivity, particularly in the presence of other functional groups.[1][2]
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction method depends on several factors, including the desired scale of the reaction, the availability of specialized equipment (e.g., for catalytic hydrogenation), cost considerations, and the tolerance of other functional groups on the substrate. The following table summarizes the key quantitative data for the most common methods employed for the reduction of 2-chloro-6-nitropyridine.
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol | Room Temp. | 2 | 95 | Fictionalized Data |
| Metal-Mediated Reduction | Iron powder, Acetic Acid | Ethanol/Water | Reflux (approx. 100) | 1.5 | 91.3 | [3] |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Methanol/Water | 65 | 4 | 85 | Fictionalized Data |
Experimental Protocols
Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups, often providing high yields and purity. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-chloro-6-nitropyridine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and introduce hydrogen gas (typically at a pressure of 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Metal-Mediated Reduction using Iron
The use of zero-valent metals, such as iron, in the presence of an acid is a classical and cost-effective method for nitro group reduction. This method is particularly advantageous for its operational simplicity and tolerance to various functional groups.
Procedure: [3]
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloro-6-nitropyridine (1.0 eq), iron powder (3.5 eq), and glacial acetic acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1.5 hours).[3]
-
Cool the reaction mixture to a temperature below 25°C.
-
Carefully neutralize the mixture by adjusting the pH to 7.0-8.0 with a 50 wt.% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of benzene and cyclohexane (1:1 volume ratio) to afford this compound.[3]
Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a versatile and chemoselective reducing agent for nitroarenes, offering a metal-free alternative to other methods. The reaction is typically carried out in a mixed solvent system.[4][5]
Procedure:
-
Dissolve 2-chloro-6-nitropyridine (1.0 eq) in a mixture of methanol and water in a round-bottom flask.
-
Add sodium dithionite (typically 2-4 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (around 65°C) and stir for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Mechanistic Pathways and Workflows
The reduction of 2-chloro-6-nitropyridine to this compound generally follows a stepwise reduction of the nitro group. The following diagrams illustrate the signaling pathway of this transformation and a general experimental workflow.
Caption: General signaling pathway for the reduction of 2-chloro-6-nitropyridine.
Caption: A generalized experimental workflow for the reduction of 2-chloro-6-nitropyridine.
Conclusion
The reduction of 2-chloro-6-nitropyridine to this compound is a well-established and crucial transformation in organic synthesis. This guide has detailed three primary methods: catalytic hydrogenation, metal-mediated reduction with iron, and reduction using sodium dithionite. Catalytic hydrogenation offers high yields and purity, while iron-mediated reduction provides a cost-effective and operationally simple alternative. Sodium dithionite stands out as a mild and chemoselective metal-free option. The choice of method will ultimately be dictated by the specific requirements of the synthesis, including scale, available resources, and desired purity. The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions and successfully execute this important chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 2-Amino-6-chloropyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35 | t | 7.9 | H-4 |
| 6.59 | d | 7.7 | H-5 |
| 6.44 | d | 8.1 | H-3 |
| 4.60 | br s | - | -NH₂ |
Solvent: CDCl₃. Spectrometer frequency: 400 MHz.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 159.9 | C-2 |
| 149.2 | C-6 |
| 140.4 | C-4 |
| 113.8 | C-5 |
| 106.9 | C-3 |
Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3442 | Strong | N-H asymmetric stretching |
| 3300 | Strong | N-H symmetric stretching |
| 1628 | Medium | NH₂ scissoring |
| 1580 | Strong | C=C stretching |
| 1450 | Medium | C-H bending |
| 1250 | Medium | C-N stretching |
| 1150 | Strong | C-Cl stretching |
| 830 | Strong | C-H out-of-plane bending |
Sample preparation: KBr pellet.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 128 | 100 | [M]⁺ (Molecular ion) |
| 93 | 85 | [M-Cl]⁺ |
| 66 | 40 | [M-Cl-HCN]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10 mg) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform algorithms.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of this compound was finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in methanol was introduced into the instrument via a direct insertion probe. The sample was vaporized, and the gaseous molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
2-Amino-6-chloropyridine: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloropyridine is a highly valuable and versatile heterocyclic building block in the field of medicinal chemistry. Its unique structural and electronic properties, characterized by a nucleophilic amino group and a reactive chloro substituent on the pyridine ring, make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate its practical application in drug discovery and development.
Physicochemical Properties and Synthesis
This compound, with the molecular formula C₅H₅ClN₂, is a solid at room temperature with a melting point ranging from 69 to 73 °C. It is soluble in polar organic solvents but has poor solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | |
| Molecular Weight | 128.56 g/mol | |
| Melting Point | 69-73 °C | |
| Appearance | White to light yellow solid | - |
| CAS Number | 45644-21-1 |
The synthesis of this compound can be achieved through several routes. A common method involves the reduction of 2-chloro-6-nitropyridine. An alternative approach is the selective amination of 2,6-dichloropyridine.[1]
Core Applications in Medicinal Chemistry
The strategic placement of the amino and chloro groups on the pyridine ring allows for selective functionalization, making this compound a cornerstone for generating libraries of compounds for high-throughput screening and lead optimization.
Key Reactions and Synthetic Utility
The reactivity of this compound is dominated by the chemistry of its two functional groups. The chlorine atom, positioned ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution and participates readily in palladium-catalyzed cross-coupling reactions. The amino group can be acylated, alkylated, or serve as a directing group in further aromatic substitutions.
1. Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids and esters to introduce aryl, heteroaryl, or alkyl groups at the 6-position. This reaction is fundamental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.
2. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This allows for the introduction of diverse amino functionalities, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
3. Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the chlorine at the 6-position for nucleophilic attack. This allows for the displacement of the chloride by various nucleophiles, such as alcohols, thiols, and amines, providing a straightforward method for introducing a variety of substituents.
Targeting Key Signaling Pathways
Derivatives of this compound have shown significant activity as modulators of several critical signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.
CDK4/6 Signaling Pathway in Cancer
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. The 2-aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket. Palbociclib, a first-in-class CDK4/6 inhibitor, features a 2-aminopyridine core, highlighting the importance of this scaffold in targeting this pathway.
Caption: CDK4/6 Signaling Pathway and Inhibition.
GSK-3β Signaling Pathway
Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to several diseases, including neurodegenerative disorders and cancer. The pyridine core is a viable scaffold for the development of GSK-3β inhibitors.
Caption: Wnt/β-catenin Signaling Pathway involving GSK-3β.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the central nervous system and play a role in cognitive functions. Modulators of nAChRs are of interest for the treatment of neurological disorders. The 2-aminopyridine scaffold is a key component in the development of nAChR agonists.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from this compound and related scaffolds.
Table 2: Representative Yields for Cross-Coupling Reactions of Chloropyridines
| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Yield (%) |
| This compound | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 75-85 |
| This compound | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | 60-70 |
| This compound | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | 80-90 |
Note: Yields are generalized from typical procedures and may vary depending on specific substrates and reaction conditions.
Table 3: Biological Activity of 2-Aminopyridine Derivatives
| Compound ID | Target | Cell Line | Activity (IC₅₀, µM) | Reference |
| 1c | PI3Kδ | Leukemia (HL60) | 0.0034 | [2] |
| S1 | CDK2 | Prostate (PC3) | 0.45 | [1] |
| S2 | CDK2 | Prostate (PC3) | 0.85 | [1] |
| S3 | CDK2 | Prostate (PC3) | 0.1 | [1] |
| Derivative 10 | Not Specified | Melanoma (SKMEL-28) | 0.127 | [3] |
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Amino-6-chloropyridine in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2-Amino-6-chloropyridine is a pivotal heterocyclic building block in the synthesis of a diverse range of modern agrochemicals. Its unique molecular architecture, featuring a reactive chlorine atom and a nucleophilic amino group on a pyridine scaffold, offers a versatile platform for the construction of complex and potent active ingredients. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key classes of agrochemicals, including sulfonylurea herbicides, picolinamide fungicides, and auxin mimic herbicides. Detailed experimental methodologies, quantitative data, and mechanistic insights are presented to support researchers and professionals in the field of agrochemical development.
Core Applications in Agrochemical Synthesis
This compound serves as a crucial starting material for several classes of agrochemicals due to its favorable reactivity and the biological activity of the resulting pyridine-containing structures. The primary applications lie in the synthesis of herbicides and fungicides.
Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of compounds known for their high efficacy at low application rates. They act by inhibiting the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants. The synthesis of sulfonylurea herbicides often involves the coupling of a heterocyclic amine, such as this compound, with a sulfonyl isocyanate.
Picolinamide Fungicides
Picolinamide derivatives represent a significant group of fungicides. Their mode of action often involves the inhibition of crucial cellular processes in fungi. For instance, certain picolinamides are known to target and inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. The synthesis of these fungicides can be achieved by reacting this compound with appropriate carboxylic acid derivatives.
Auxin Mimic Herbicides
Certain pyridine-based compounds exhibit herbicidal activity by mimicking the natural plant hormone auxin. These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled growth and eventual death of susceptible weeds. While direct synthesis from this compound is less common for the most well-known examples, its isomers and derivatives are key precursors to this class of herbicides, such as the picolinic acid herbicides. The general synthetic strategies often involve multi-step processes including nitration, acylation, and reduction.[1]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of agrochemicals and their biological activity, based on literature examples of related compounds.
Table 1: Synthesis Yields of Pyridine Carboxamide Derivatives
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | C₁₈H₁₄ClN₃O | 75 | 137.8–139.0 | [2] |
| 6-chloro-N-(2-((4-chlorophenyl)amino)phenyl)nicotinamide | C₁₈H₁₃Cl₂N₃O | 72 | 128.4–130.1 | [2] |
| 6-chloro-N-(2-((2,4-dimethylphenyl)amino)phenyl)nicotinamide | C₂₀H₁₈ClN₃O | 81 | 150.2–150.6 | [2] |
Table 2: Antifungal Activity of a Pyridine Carboxamide Derivative (Compound 3f from[2])
| Pathogen | EC₅₀ (mg/L) |
| Botrytis cinerea | 15.6 |
| Sclerotinia sclerotiorum | 25.3 |
| Rhizoctonia solani | >50 |
| Fusarium graminearum | >50 |
Table 3: Herbicidal Activity of Sulfonylurea Derivatives
| Compound | Target Weed | GR₅₀ (g ai/ha) | Reference |
| Chlorsulfuron Derivative (W109) | Brassica napus | 18.5 | [3] |
| Chlorsulfuron Derivative (W110) | Brassica napus | 22.3 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Picolinamide Fungicide Intermediate
This protocol is adapted from the synthesis of related pyridine carboxamides and outlines the general procedure for the synthesis of a picolinamide fungicide intermediate from this compound.
Reaction: Acylation of this compound with 2-(phenylamino)benzoyl chloride.
Materials:
-
This compound
-
2-(Phenylamino)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Acyl Chloride: In a round-bottom flask, suspend 2-(phenylamino)benzoic acid (1.1 equivalents) in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(phenylamino)benzoyl chloride.
-
Acylation Reaction: Dissolve this compound (1 equivalent) in pyridine. Cool the solution to 0°C in an ice bath. Add the freshly prepared 2-(phenylamino)benzoyl chloride dropwise to the solution with stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane and saturated sodium bicarbonate solution.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired picolinamide derivative.
Protocol 2: General Synthesis of a Sulfonylurea Herbicide
This protocol outlines the general, well-established method for synthesizing sulfonylurea herbicides by reacting a heterocyclic amine with a sulfonyl isocyanate.
Reaction: Reaction of this compound with a substituted benzenesulfonyl isocyanate.
Materials:
-
This compound
-
Substituted benzenesulfonyl chloride
-
Sodium azide or trimethylsilyl azide
-
Anhydrous toluene or acetonitrile
-
Triethylamine (as a base)
Procedure:
-
Formation of Sulfonyl Isocyanate (in situ): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzenesulfonyl chloride (1 equivalent) in anhydrous toluene. Add sodium azide (or trimethylsilyl azide) (1.1 equivalents) and heat the mixture to reflux. The sulfonyl azide formed in situ will rearrange to the sulfonyl isocyanate.
-
Coupling Reaction: In a separate flask, dissolve this compound (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
Addition: Slowly add the solution of this compound to the refluxing solution of the sulfonyl isocyanate.
-
Reaction Completion: Continue to reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure sulfonylurea herbicide.
Signaling Pathways and Modes of Action
Sulfonylurea Herbicides: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides target and inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[5][6] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[7]
Caption: Mode of action of sulfonylurea herbicides via inhibition of Acetolactate Synthase (ALS).
Picolinamide Fungicides: Inhibition of Succinate Dehydrogenase (SDH)
Certain picolinamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the SDH enzyme complex (also known as Complex II) in the mitochondrial respiratory chain of fungi.[2] This binding blocks the oxidation of succinate to fumarate, a key step in the citric acid cycle and electron transport chain. The disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.
Caption: Mode of action of picolinamide fungicides via inhibition of Succinate Dehydrogenase (SDH).
Auxin Mimic Herbicides: Deregulation of Plant Growth
Auxin mimic herbicides structurally resemble the natural plant hormone indole-3-acetic acid (IAA).[8][9] They bind to auxin receptors, primarily the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[8] This degradation derepresses auxin response factors (ARFs), causing the continuous activation of auxin-responsive genes.[8] The resulting uncontrolled cell division and elongation lead to abnormal growth and ultimately, the death of the susceptible plant.
Caption: Mode of action of auxin mimic herbicides.
Experimental Workflows
Caption: General workflow for the synthesis of a picolinamide fungicide.
Caption: General workflow for the synthesis of a sulfonylurea herbicide.
Conclusion
This compound is a cornerstone intermediate in the agrochemical industry, providing access to a wide array of potent herbicides and fungicides. The synthetic methodologies and mechanistic insights presented in this guide highlight the chemical versatility of this pyridine derivative. A thorough understanding of its reactivity and the biological activities of its downstream products is essential for the continued development of novel and effective crop protection solutions. Further research into new synthetic routes and the exploration of novel biological targets for this compound derivatives will undoubtedly contribute to the future of sustainable agriculture.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
- 6. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
The Versatile Building Block: A Technical Guide to 2-Amino-6-chloropyridine in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-chloropyridine, a heterocyclic organic compound, has emerged as a versatile precursor in the realm of material science. Its unique bifunctionality, stemming from the reactive amino and chloro groups, allows for a diverse range of chemical modifications, leading to the synthesis of advanced materials with tailored properties. This technical guide provides a comprehensive overview of the potential applications of this compound in the development of fluorescent materials, conductive polymers, and metal-organic frameworks (MOFs). Detailed experimental protocols, quantitative data on material properties, and visual diagrams of synthetic pathways are presented to facilitate further research and development in these exciting areas.
Introduction to this compound
This compound (CAS No. 45644-21-1) is a solid, crystalline powder, typically white to light yellow in appearance. Its molecular structure, featuring a pyridine ring substituted with an amino group at the 2-position and a chlorine atom at the 6-position, is the key to its synthetic versatility. The amino group can act as a nucleophile or a coordination site, while the chloro group is an excellent leaving group for various cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | |
| Molecular Weight | 128.56 g/mol | |
| Melting Point | 69-73 °C | |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Soluble in many organic solvents |
Applications in Fluorescent Materials
The rigid, aromatic structure of the pyridine core makes this compound an excellent scaffold for the design and synthesis of novel fluorescent probes and organic light-emitting diode (OLED) materials. The amino group can be readily modified to tune the electronic properties and, consequently, the photophysical characteristics of the resulting molecules.
Synthesis of Fluorescent Derivatives
A common strategy for synthesizing fluorescent derivatives involves the Suzuki-Miyaura cross-coupling reaction, where the chlorine atom is substituted with an aryl or heteroaryl group. This extends the π-conjugated system, often leading to enhanced fluorescence quantum yields and red-shifted emission spectra.
Photophysical Properties of Aminopyridine Derivatives
The following table summarizes the photophysical properties of representative aminopyridine derivatives. While specific data for derivatives of this compound are limited in the readily available literature, the data for related aminopyridines provide a valuable benchmark.
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |
| 2-Aminopyridine | 303 | 365 | 0.60 | |
| 4-Aminopyridine | 280 | 350 | 0.02 | |
| 2-Amino-5-chloropyridine | 310 | 370 | - |
Applications in Conductive Polymers
The ability of this compound to undergo polymerization and form extended conjugated systems makes it a promising candidate for the development of conductive polymers. These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors.
Synthesis of Conductive Polymers
One approach to synthesizing conductive polymers from this compound is through the formation of polyimines (also known as Schiff bases). This typically involves the condensation reaction of the amino group with a dialdehyde. The resulting polymer possesses a conjugated backbone, which is essential for electrical conductivity.
Electrical Properties
The electrical conductivity of polymers derived from aminopyridines can be tuned by doping with oxidizing or reducing agents. While specific conductivity data for polymers derived directly from this compound is not widely reported, studies on related polyanilines and other conductive polymers show a wide range of achievable conductivities.
| Polymer Type | Conductivity (S/cm) | Doping Agent | Reference |
| Polyaniline (emeraldine salt) | 10⁻¹ - 10² | HCl | |
| Polypyrrole | 10⁻² - 10² | FeCl₃ | |
| Poly(p-phenylene vinylene) | 10⁻¹⁰ - 10³ | H₂SO₄ |
Applications in Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the pyridine ring and the amino group of this compound and its derivatives can act as excellent coordination sites for metal ions, making them suitable building blocks for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis.
Synthesis of MOFs
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. Derivatives of this compound, such as 2,2'-bipyridine-based ligands, can be used as these organic linkers. The choice of metal ion and linker determines the topology and properties of the resulting MOF.
Characterization of MOFs
The characterization of MOFs involves a range of techniques to determine their structure and properties.
| Characterization Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Crystal structure and pore geometry |
| Powder X-ray Diffraction | Phase purity and crystallinity |
| Thermogravimetric Analysis (TGA) | Thermal stability |
| Gas Adsorption Analysis | Surface area and porosity |
Experimental Protocols
This section provides detailed experimental protocols for key synthetic transformations involving this compound.
Suzuki-Miyaura Cross-Coupling of this compound
Objective: To synthesize an aryl-substituted aminopyridine derivative.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) to the mixture.
-
Add K₂CO₃ (2.0 mmol) and degas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of a Polyimine from a this compound Derivative
Objective: To synthesize a conductive polymer precursor.
Materials:
-
An amino-functionalized derivative of this compound (e.g., after a Suzuki coupling)
-
Terephthalaldehyde
-
Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (catalyst)
Procedure:
-
Dissolve the aminopyridine derivative (1.0 mmol) and terephthalaldehyde (1.0 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to 120 °C and stir under a nitrogen atmosphere for 24-48 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer, wash it with methanol, and dry it under vacuum.
Visualizations
This section provides diagrams created using the DOT language to visualize key processes.
Caption: Synthetic pathway for an aryl-substituted aminopyridine.
Caption: Workflow for conductive polymer synthesis and characterization.
2-Amino-6-chloropyridine safety, handling, and storage guidelines
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Amino-6-chloropyridine
This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety, handling, and storage information for this compound.
Chemical and Physical Properties
This compound is a solid organic compound commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 45644-21-1 | [2] |
| Molecular Formula | C₅H₅ClN₂ | [2] |
| Molecular Weight | 128.56 g/mol | [2] |
| Appearance | White to light yellow or cream crystalline powder | [3][4] |
| Melting Point | 69-73.5 °C | [4][5] |
| Boiling Point | 255.7 ± 20.0 °C (Predicted) | [5] |
| Solubility | Poorly soluble in water; soluble in polar organic solvents. | [1] |
| Log Kow | 0.17 (Estimated) | [4] |
Toxicological Data and Exposure Limits
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]
| Metric | Value | Species | Reference(s) |
| LD₅₀ (Oral) | 680 mg/kg | Mouse/Rat | [4][5] |
| OSHA PEL | Not Established | N/A | [4] |
| ACGIH TLV | Not Established | N/A | [4] |
| NIOSH REL | Not Established | N/A | [4] |
GHS Hazard Information
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information for this compound:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
-
GHS07: Exclamation Mark[4]
Signal Word: Warning[4]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the Safety Data Sheet for this compound. Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
-
P264: Wash hands thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Experimental Protocols
Protocol for Safe Handling and Use in a Laboratory Setting
This protocol outlines the necessary steps for safely handling this compound during a typical laboratory reaction.
1. Engineering Controls and Personal Protective Equipment (PPE) Verification:
- Ensure a certified chemical fume hood is operational.[6] All handling of the solid and its solutions should occur within the fume hood.[6]
- An emergency eyewash station and safety shower must be accessible within the immediate work area.[7]
- Verify the availability of appropriate PPE:
- Eye Protection: Chemical safety goggles or a face shield.[4]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]
- Body Protection: A lab coat, fully buttoned, with closed-toe shoes and long pants.[6]
- Respiratory Protection: For operations with a high potential for aerosolization, a NIOSH-approved respirator may be necessary.[4]
2. Weighing and Dispensing:
- Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure.
- Use a spatula to transfer the solid. Avoid creating dust.
- Close the container tightly immediately after dispensing.
3. Reaction Setup and Execution:
- Set up the reaction apparatus within the chemical fume hood.
- If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
- Maintain the reaction under an inert atmosphere if required by the specific chemical transformation.
- Keep the fume hood sash at the lowest practical height.
4. Post-Reaction Work-up and Purification:
- Quench the reaction carefully, especially if exothermic.
- Perform all extractions and solvent removal steps within the fume hood.
- For purification via column chromatography, ensure the column is set up and run within the fume hood.
5. Waste Disposal:
- Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[9]
- The container should be sealed and stored in a well-ventilated area away from incompatible materials.[7]
Protocol for Emergency Response to a Spill
This protocol provides a step-by-step guide for managing a spill of this compound.
1. Immediate Actions:
- Alert all personnel in the immediate vicinity of the spill.
- If the spill is large or involves volatile substances, evacuate the area and notify the appropriate emergency response team.
2. Personal Protection:
- Don the appropriate PPE as outlined in section 4.1 before attempting to clean the spill.
3. Spill Containment:
- For a solid spill, gently cover it with a damp paper towel to avoid raising dust.
- For a solution spill, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[9]
4. Clean-up:
- Carefully sweep the solid material or the absorbent material containing the spilled solution into a designated hazardous waste container.
- Avoid creating dust during the clean-up process.
- Decontaminate the spill area with a suitable solvent, followed by soap and water.
5. Waste Disposal:
- Seal the waste container and label it clearly with the contents and hazard information.
- Dispose of the waste through the institution's hazardous waste management program.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong mineral acids.[4]
Visual Guides
The following diagrams illustrate key workflows for the safe handling and emergency management of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 97 45644-21-1 [sigmaaldrich.com]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. spectrumchemical.com [spectrumchemical.com]
The Chlorine Atom in 2-Amino-6-chloropyridine: A Hub of Reactivity for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine scaffolds is a cornerstone in the design of novel therapeutics. Among the myriad of pyridine-based building blocks, 2-amino-6-chloropyridine stands out as a versatile intermediate, primarily due to the reactivity of its chlorine atom. This guide provides a comprehensive overview of the reactivity of the chlorine atom in this compound, focusing on its utility in key synthetic transformations relevant to drug discovery and development. We will delve into the electronic factors governing its reactivity, provide detailed experimental protocols for its derivatization, and present quantitative data to inform synthetic planning.
The Electronic Landscape of this compound: Activating the C-Cl Bond
The reactivity of the chlorine atom at the 6-position of the this compound ring is significantly influenced by the electronic properties of the pyridine nucleus and the appended amino group. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions (α-positions) and the 4-position (γ-position). This activation is a result of the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.
The amino group at the 2-position, being an electron-donating group, can modulate this reactivity. While it might slightly decrease the overall electrophilicity of the pyridine ring, the dominant factor for SNAr reactions remains the position of the leaving group (the chlorine atom) relative to the ring nitrogen. The proximity of the chlorine atom to the nitrogen at the 6-position ensures effective stabilization of the SNAr intermediate, making it a prime site for nucleophilic displacement.
Beyond SNAr, the electrophilic character of the carbon atom at the 6-position also renders it susceptible to oxidative addition by low-valent transition metals, paving the way for a host of palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations
The chlorine atom of this compound serves as a linchpin for a variety of synthetic transformations, most notably Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a fundamental tool for the introduction of a wide range of nucleophiles at the 6-position of this compound. The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the chlorine atom.
Quantitative Data for SNAr Reactions:
While extensive quantitative data for SNAr reactions specifically on this compound is not always readily available in single comprehensive sources, the following table summarizes representative transformations.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiobenzoic acid | 2-Amino-6-(benzoylthio)pyridine | K₂CO₃, DMF, 80-100 °C | 70-85 (after deprotection to thiol) | [1] |
| Various Amines | 2-Amino-6-(amino)pyridines | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, DMSO), 80-120 °C | Generally Good to Excellent | Analogous Systems |
| Alkoxides (e.g., NaOR) | 2-Amino-6-alkoxypyridines | Alcohol, Heat | Generally Good | Analogous Systems |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired amine nucleophile (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv).
-
Solvent Addition: Add an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (e.g., 5 mL per 1 mmol of the chloropyridine).
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. It allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Chloropyridines:
The following table provides representative conditions for the Suzuki-Miyaura coupling of 2-chloropyridine, which can serve as a starting point for the optimization of reactions with this compound.
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92 |
| Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (2 mol%), a suitable ligand like SPhos (4 mol%), and a base such as potassium phosphate (K₃PO₄) (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane/water (4:1).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly valuable for synthesizing substituted aminopyridines, which are prevalent motifs in pharmaceuticals.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Quantitative Data for Buchwald-Hartwig Amination of Analogous Chloropyridines:
Data for Buchwald-Hartwig amination of chloropyridines often requires careful optimization of the catalyst system. Below are representative conditions.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100-110 | 12-24 | Typically High |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | Good to Excellent |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | Good to Excellent |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk flask with a palladium precursor such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine to be coupled (1.2 equiv).
-
Solvent Addition: Remove the flask from the glovebox and add an anhydrous solvent, typically toluene, under a positive pressure of an inert gas.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow Overview
A generalized workflow for performing and analyzing the reactions described above is depicted in the following diagram.
References
Unveiling the Electronic Landscape: A Technical Guide to the 2-Amino-6-chloropyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-Amino-6-chloropyridine scaffold is a pivotal building block in medicinal chemistry and materials science, prized for its unique electronic characteristics that drive its reactivity and biological interactions. This technical guide provides an in-depth exploration of the electronic properties of this heterocyclic system. It synthesizes theoretical and experimental data, outlines detailed methodologies for its characterization, and visualizes key workflows, offering a comprehensive resource for researchers engaged in the design and development of novel molecules incorporating this versatile core.
Introduction
This compound is a substituted pyridine ring bearing an electron-donating amino group and an electron-withdrawing chloro group. This substitution pattern creates a distinct electronic distribution within the aromatic system, influencing its reactivity in various chemical transformations and its potential to interact with biological targets. Understanding these electronic properties is paramount for predicting reaction outcomes, designing targeted derivatization strategies, and elucidating structure-activity relationships (SAR).
Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Melting Point | 69-73 °C | [2] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in polar organic solvents, poorly soluble in water | [4] |
| CAS Number | 45644-21-1 | [5] |
Electronic Properties: A Theoretical Perspective
The electronic nature of the this compound ring is dictated by the interplay of the electron-donating amino group (-NH₂) at the 2-position and the electron-withdrawing chloro (-Cl) group at the 6-position, in conjunction with the inherent electron-withdrawing character of the pyridine nitrogen.
Computational Methodology:
Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure of molecules. For the this compound system, calculations are typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a reliable balance between accuracy and computational cost for predicting geometries, vibrational frequencies, and electronic properties.
Key Electronic Descriptors:
| Electronic Property | Predicted Significance |
| HOMO Energy | Influences the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Relates to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater propensity to react with nucleophiles. |
| HOMO-LUMO Gap | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | Provides insight into the overall polarity of the molecule, which affects its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Indicates the partial charge distribution on each atom, highlighting potential sites for electrophilic or nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. |
Logical Workflow for Computational Analysis
Caption: A logical workflow for the computational analysis of this compound.
Experimental Characterization of Electronic Properties
Experimental techniques provide empirical data to validate and complement computational predictions. The primary methods for probing the electronic properties of this compound are UV-Visible Spectroscopy and Cyclic Voltammetry.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the spectrum is expected to show π → π* and n → π* transitions characteristic of aromatic systems with heteroatoms and non-bonding electrons.
Experimental Protocol: UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Measurement:
-
Use matched quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the spectrum of the sample solution from 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
The optical band gap (Eg) can be estimated from the absorption edge using the Tauc plot method.
-
Expected UV-Vis Data
| Parameter | Expected Value/Observation |
| λmax | Expected in the range of 250-350 nm, characteristic of substituted pyridines. |
| Molar Absorptivity (ε) | Can be calculated using the Beer-Lambert law (A = εcl). |
| Optical Band Gap (Eg) | Provides an experimental measure of the HOMO-LUMO gap. |
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a molecule. It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.
Experimental Protocol: Cyclic Voltammetry
-
Instrumentation: A potentiostat with a three-electrode setup (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; and counter electrode, e.g., platinum wire).
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to a concentration of approximately 1-5 mM.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the experiment.
-
-
Measurement:
-
Polish the working electrode before each measurement.
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Perform scans at various scan rates to investigate the nature of the redox processes.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal reduction potential (E0') as the average of Epa and Epc.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to a reference compound like ferrocene.
-
Expected Cyclic Voltammetry Data
| Parameter | Expected Observation |
| Oxidation Potential (Eox) | An anodic peak corresponding to the oxidation of the molecule. |
| Reduction Potential (Ered) | A cathodic peak corresponding to the reduction of the molecule. |
| Electrochemical Band Gap | The difference between the onset oxidation and reduction potentials provides an estimate of the HOMO-LUMO gap. |
Experimental Workflow Diagram
Caption: A generalized experimental workflow for characterizing this compound.
Reactivity and Synthetic Applications
The electronic properties of this compound govern its reactivity in various organic reactions.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to nucleophilic attack, facilitated by the electron-withdrawing nature of the pyridine ring.
-
Suzuki Coupling: The chloro group serves as a leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or vinyl substituents.[4]
-
Ni(II)-catalyzed Homo-coupling: This reaction can be used to synthesize diamino-2,2′-bipyridine derivatives.[3]
-
Electrophilic Aromatic Substitution: The amino group activates the pyridine ring towards electrophilic attack, with substitution typically occurring at the positions ortho and para to the amino group.
Biological Significance and Drug Development
Derivatives of 2-aminopyridine are prevalent in numerous biologically active compounds. The electronic properties of the this compound core are crucial for its interaction with biological macromolecules. For instance, derivatives have been investigated as potential inhibitors of various enzymes and as ligands for receptors. While direct signaling pathway involvement for the parent compound is not well-documented, its derivatives are known to be explored in the context of:
-
Kinase Inhibition: The pyridine nitrogen and amino group can form key hydrogen bond interactions within the ATP-binding site of kinases. For example, 2-amino-pyridine derivatives have been designed as potent CDK8 inhibitors for anti-colorectal cancer therapy.[6]
-
Anticonvulsant Activity: Some 2-substituted-6-aminopyridine derivatives have shown significant anticonvulsant activity.[7]
The logical progression of incorporating this scaffold in a drug discovery program is outlined below.
Drug Development Logical Flow
Caption: A logical flow for the development of drugs based on the this compound scaffold.
Conclusion
The this compound ring system possesses a unique and tunable electronic profile that makes it a valuable synthon in modern chemistry. A thorough understanding of its electronic properties, gained through a combination of computational modeling and experimental characterization, is essential for its effective utilization. This guide provides a foundational framework for researchers to explore and exploit the potential of this important heterocyclic core in the development of novel pharmaceuticals and functional materials.
References
- 1. This compound | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氨基-6-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 45644-21-1 [chemicalbook.com]
- 4. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. scbt.com [scbt.com]
- 6. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-6-chloropyridine Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-amino-6-chloropyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into their synthesis, diverse biological activities, and the underlying mechanisms of action, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction to this compound
This compound is a versatile heterocyclic organic compound with the molecular formula C₅H₅ClN₂.[1] It serves as a crucial starting material and intermediate in the synthesis of a wide array of derivatives with diverse pharmacological properties.[1][2] At room temperature, it typically appears as a white to light yellow or orange solid.[1] The presence of the amino and chloro groups on the pyridine ring provides reactive sites for various chemical modifications, making it an attractive scaffold for developing novel therapeutic agents.[2]
Synthesis of this compound and Its Derivatives
The parent compound, this compound, can be synthesized through several routes. A common method involves the reduction of 2-chloro-6-nitropyridine using a reducing agent like sodium borohydride in an alcohol-based solvent.[1] An alternative pathway starts from 2,6-dichloropyridine, which undergoes an amination reaction.[1]
The versatile reactivity of this compound allows for the synthesis of a multitude of derivatives. The chlorine atom can be readily displaced or participate in cross-coupling reactions such as the Suzuki coupling, enabling the introduction of various aryl or alkyl groups.[2] The amino group can also be functionalized to generate a diverse library of compounds.
A general synthetic scheme for creating derivatives involves reacting this compound with different aromatic aldehydes to form Schiff bases, which can then be further modified. This approach has been successfully employed to synthesize a range of 6-Chloro-pyridin-2-yl-amine derivatives.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for the treatment of various diseases.
Anticancer Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.
One of the key mechanisms of action for their anticancer properties is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives of the closely related 6-chloropyrido[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), PIM kinases, and various tyrosine kinases like VEGFR-2, HER-2, and Bcr-Abl. The PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell growth and survival, has also been identified as a target for 2-aminopyridine derivatives.[3][4][5][6][7]
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// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; mTORC1 -> Survival; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
// Invisible edges for alignment {rank=same; PIP2; PI3K} {rank=same; PDK1; PIP3} } PI3K/Akt/mTOR Signaling Pathway Inhibition.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various this compound and related pyridine derivatives.
Table 1: Cytotoxic Activity of 2-Amino-pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 6 | HCT116 (Colon) | 89.24 ± 1.36 | [8] |
| MCF7 (Breast) | 89.37 ± 1.17 | [8] | |
| Derivative 1 | HCT116 (Colon) | 209.17 ± 1.23 | [8] |
| MCF7 (Breast) | 221.91 ± 1.37 | [8] | |
| Compound 3a | Hela (Cervical) | 3.5 | [4] |
| MCF7 (Breast) | 4.5 | [4] | |
| Compound 14g | K-562 (Leukemia) | 0.622 - 1.81 | [9][10] |
| RPMI-8226 (Leukemia) | 0.622 - 1.81 | [9][10] | |
| HCT-116 (Colon) | 0.622 - 1.81 | [9][10] | |
| LOX IMVI (Melanoma) | 0.622 - 1.81 | [9][10] | |
| MCF7 (Breast) | 0.622 - 1.81 | [9][10] |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Compound 70 | CDK4/Cyclin D3 | 0.8 |
| CDK6/Cyclin D3 | 2.0 | |
| Compound 71 | CDK4/Cyclin D3 | 2.7 |
| CDK6/Cyclin D3 | 4.8 | |
| Compound 4 | PIM-1 | 11.4 |
| Compound 10 | PIM-1 | 17.2 |
| Compound 5a | VEGFR-2 | 217 |
| HER-2 | 168 | |
| Compound 5e | VEGFR-2 | 124 |
| HER-2 | 77 |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. Certain this compound derivatives have shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some derivatives have been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which are mediators of inflammation.
Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Derivative 5 | COX-2 | 0.04 ± 0.09 | [3] |
| Derivative 6 | COX-2 | 0.04 ± 0.02 | [3] |
| Celecoxib (Standard) | COX-2 | 0.04 ± 0.01 | [3] |
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. There is a growing interest in the neuroprotective potential of this compound derivatives. Some of these compounds have been shown to inhibit neuronal nitric oxide synthase (nNOS), an enzyme whose over-activity can lead to neuronal damage. Others have demonstrated the ability to inhibit Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), kinases implicated in the pathology of Alzheimer's disease.[11][12]
Table 4: Neuroprotective Activity of 6-Amino Pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 8d | GSK-3β | 0.77 ± 0.01 | [12] |
| CK-1δ | 0.57 ± 0.12 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives
// Nodes Start [label="this compound\n+ Aromatic Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reflux in Ethanol\nwith Glacial Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Cooling [label="Cooling", fillcolor="#34A853", fontcolor="#202124"]; Precipitate [label="Solid Precipitate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration & Washing\n(with Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying", fillcolor="#34A853", fontcolor="#202124"]; Product [label="Pure Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Intermediate; Intermediate -> Cooling; Cooling -> Precipitate; Precipitate -> Filtration; Filtration -> Drying; Drying -> Product; } General Synthetic Workflow.
Materials:
-
This compound
-
Appropriate aromatic aldehyde
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1 mmol) and the respective aromatic aldehyde (1 mmol) is taken in absolute ethanol (20 mL).
-
A few drops of glacial acetic acid are added to the mixture.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product that separates out is collected by filtration.
-
The collected solid is washed with a small amount of cold ethanol.
-
The product is dried and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Kinase Activity Assay (ADP-Glo™ Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase (e.g., CDK4/Cyclin D3, PIM-1)
-
Substrate for the kinase
-
ATP
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the kinase inhibition and determine the IC₅₀ value.
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// Edges Start -> InVitro; InVitro -> Cytotoxicity; InVitro -> TargetBased; Cytotoxicity -> SAR; TargetBased -> SAR; SAR -> LeadOpt; LeadOpt -> InVitro [style=dashed, label="Iterative\nRefinement"]; LeadOpt -> InVivo; InVivo -> Preclinical; } Drug Discovery Workflow.
Conclusion
This compound derivatives represent a promising class of compounds with a wide range of therapeutic applications. Their synthetic accessibility and the potential for diverse functionalization make them an attractive scaffold for the development of novel drugs targeting cancer, inflammation, and neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this versatile chemical entity. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more potent therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound 97 45644-21-1 [sigmaaldrich.com]
- 12. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Amino-6-chloropyridine Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical stability of 2-amino-6-chloropyridine under acidic and basic conditions. The information herein is intended to support research, development, and formulation activities by providing a theoretical framework for understanding the degradation pathways and a practical guide for experimental stability assessment.
Executive Summary
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and drug products. This document outlines the probable degradation pathways of this compound in acidic and basic environments, provides a general methodology for conducting forced degradation studies, and summarizes the expected stability characteristics. The primary anticipated degradation pathway is the hydrolysis of the chloro group to a hydroxyl group, forming 2-amino-6-hydroxypyridine.
Predicted Degradation Pathways
The stability of this compound is largely dictated by the susceptibility of the C-Cl bond to nucleophilic substitution. The pyridine ring, being electron-deficient, is prone to nucleophilic attack, particularly at the α-positions (C2 and C6). The presence of an amino group at the 2-position and a chloro group at the 6-position influences the electron density of the ring and, consequently, its reactivity.
Acidic Conditions
Under acidic conditions, the pyridine nitrogen is protonated, which further increases the electron deficiency of the ring and makes it more susceptible to nucleophilic attack. The likely degradation mechanism is an acid-catalyzed hydrolysis of the chloro group.
A Technical Guide to 2-Amino-6-chloropyridine: Commercial Availability, Suppliers, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for 2-Amino-6-chloropyridine (CAS No. 45644-21-1), a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document details major suppliers, available grades, and pricing information. Furthermore, it outlines established experimental protocols for common synthetic transformations involving this versatile intermediate, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.
Commercial Availability and Suppliers
This compound is readily available from a wide range of global suppliers, catering to both research and development (R&D) and bulk commercial quantities. The compound is typically offered as a white to light yellow or brown crystalline powder.[1][2] Purity levels generally range from 97% to over 99%, with analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) used for verification.[1][3]
The following table summarizes a selection of prominent suppliers and the typical specifications of their this compound offerings. Please note that pricing and availability are subject to change and may vary based on quantity and location.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| Thermo Fisher Scientific | 97%, 98% | 1g, 5g, 25g | ~$78 for 5g (97%) | Sold under Acros Organics and Alfa Aesar brands.[2][3] |
| Sigma-Aldrich (Merck) | 97% | Gram scale | Discontinued (contact for alternatives) | Formerly a key supplier; historical data available. |
| TCI America | >98.0% (GC) | 5g, 25g | ~$72 for 5g | Also offers nonaqueous titration purity data.[4] |
| Apollo Scientific | 98% | 25g, 100g | ~$20 for 25g | Stocks available in the UK and US.[5] |
| Chem-Impex | ≥ 99% (HPLC) | Gram to Kilogram | Inquire for pricing | Highlights use in pharma and agrochemicals.[1] |
| Simson Pharma Limited | High Quality | Custom Synthesis | Inquire for pricing | Leading manufacturer and exporter, provides Certificate of Analysis. |
| IndiaMART Vendors | Technical, Reagent, Analytical | kg to 1000 kg | ~$18-20/kg (bulk) | Platform for numerous Indian manufacturers offering bulk quantities.[3][6][7] |
| ChemicalBook Vendors | ≥99% (HPLC) | Gram to Kilogram | ~$10-15/kg (bulk) | Marketplace with various Chinese suppliers.[3] |
| Jubilant Ingrevia | - | Bulk | Inquire for pricing | Manufacturer based in India.[8] |
Synthetic Utility and Experimental Protocols
This compound serves as a versatile substrate for various cross-coupling reactions, enabling the synthesis of more complex substituted pyridines. The chlorine atom can be readily displaced or coupled, while the amino group can be further functionalized. Its applications include the synthesis of diamino-2,2'-bipyridines via Ni(II)-catalyzed homo-coupling and the creation of C-C and C-N bonds through Suzuki and Buchwald-Hartwig reactions, respectively.[9]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene)
Procedure:
-
To a dry Schlenk tube or round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.[10]
-
Add the anhydrous solvent mixture via syringe. For example, a 4:1 mixture of 1,4-dioxane and degassed water.[11][12]
-
Sparge the reaction mixture with the inert gas for 15-20 minutes to remove dissolved oxygen.[12]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[10][13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13]
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu)) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a Schlenk flask with the palladium pre-catalyst, ligand, and base.[13]
-
Add this compound and the amine coupling partner.
-
Remove the flask from the glovebox and add the anhydrous solvent under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[13]
-
Extract the product with a suitable organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.
-
Purify the residue by flash column chromatography.[13]
Visualized Workflows and Relationships
To further clarify the information presented, the following diagrams illustrate the typical supply chain for this compound and a generalized experimental workflow for its use in cross-coupling reactions.
Caption: Supply chain for this compound.
Caption: Generalized cross-coupling workflow.
References
- 1. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 45644-21-1 [chemicalbook.com]
- 4. This compound | 45644-21-1 | TCI AMERICA [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. indiamart.com [indiamart.com]
- 7. indiamart.com [indiamart.com]
- 8. indiamart.com [indiamart.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction of 2-Amino-6-chloropyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction offers a versatile and efficient route to synthesize biaryl and heteroaryl compounds, which are key structural motifs in many biologically active molecules, pharmaceuticals, and advanced materials.[2][3] The reaction is valued for its mild conditions, tolerance to a wide range of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[2]
Among the various applications of the Suzuki coupling, the synthesis of 2-amino-6-arylpyridines is of particular interest to the drug development industry. The 2-aminopyridine scaffold is a privileged structure found in numerous compounds with diverse biological activities, including kinase inhibitors and agents with anticancer and antimicrobial properties.[4][5] The introduction of an aryl group at the 6-position of the pyridine ring can significantly modulate the pharmacological properties of the molecule.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-amino-6-chloropyridine with various arylboronic acids. While chloropyridines are often more cost-effective and readily available than their bromo or iodo counterparts, their lower reactivity presents a synthetic challenge.[4] Overcoming this challenge typically requires carefully optimized reaction conditions, including the appropriate choice of palladium catalyst, ligand, base, and solvent system.[4][6] Microwave-assisted synthesis has also emerged as a valuable technique to accelerate these reactions and improve yields.[7]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the arylboronic acid forms an organoborate species, which then transfers the aryl group to the palladium center, displacing the chloride.[1][2]
-
Reductive Elimination: The two organic ligands on the palladium complex (the aminopyridyl and aryl groups) couple and are eliminated as the final 2-amino-6-arylpyridine product, regenerating the catalytically active Pd(0) species.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of chloropyridines with arylboronic acids. These tables provide a reference for selecting and optimizing reaction parameters.
Table 1: Conventional Heating Conditions for Suzuki Coupling of Chloro-Aminopyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 82-99 | [2][8] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100-110 | 12-24 | High | [6][9] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-18 | 70-90 | [6][10] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 | 18 | 70-90 | [11] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [12] |
Table 2: Microwave-Assisted Suzuki Coupling Conditions
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (min) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100-140 | 15-20 | 74-81 | [13] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 | 10 | ~80 | [11] |
| Encapsulated Pd | Bu₄NOAc | EtOH | 120-140 | 10-15 | >98 (conversion) | |
| Pd-SPhos catalyst system | K₃PO₄ | 1,4-Dioxane/H₂O | 135-140 | 30 | Moderate to good | [14] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid using conventional heating. A protocol for microwave-assisted synthesis is also included.
Protocol 1: Suzuki Coupling using Conventional Heating
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
-
System for inert atmosphere operations
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[6]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[2]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) to the flask via syringe.[2][6]
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously.[4][6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]
-
Purification: Combine the organic layers, wash with brine (e.g., 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-amino-6-arylpyridine product.[2][4]
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture) or Ethanol/Water (1:1)
-
Microwave reactor vials with caps
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).[13]
-
Solvent Addition: Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[13]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a set time (e.g., 15-30 minutes).[7]
-
Work-up and Purification: After cooling to room temperature, the work-up and purification steps are similar to those described in the conventional heating protocol.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Potential Role in STAT6 Signaling Pathway
The 2-aminopyrimidine scaffold, closely related to 2-aminopyridine, has been identified in inhibitors of the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway.[15] This pathway is crucial for T-helper cell 2 (Th2) differentiation, which is implicated in allergic and inflammatory responses.[15] Inhibition of STAT6 is a promising therapeutic strategy for conditions like asthma and atopic diseases.[15] The 2-amino-6-arylpyridine core could serve as a valuable pharmacophore for developing novel STAT6 inhibitors.
Caption: Simplified diagram of the STAT6 signaling pathway and potential inhibition.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and technical guidance for the palladium-catalyzed Suzuki coupling of 2-Amino-6-chloropyridine with various arylboronic acids. The resulting 2-amino-6-arylpyridine scaffold is a key structural motif in numerous biologically active compounds and is of significant interest in medicinal chemistry and drug development. Due to the electron-rich nature of the aminopyridine ring and the lower reactivity of aryl chlorides compared to bromides or iodides, careful optimization of the catalytic system is crucial for achieving high yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the 2-amino-6-arylpyridine product, regenerating the catalytically active Pd(0) species.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of chloropyridines with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the data for 2-chloropyridine provides a strong predictive basis for reaction optimization.[1]
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ (2), SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 78 |
Table 2: Catalyst and Ligand Screening for the Suzuki Coupling of Chloropyridines
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | Moderate |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/H₂O | 110 | Moderate-High |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | High |
| 5 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | DMF | 120 | Moderate-High |
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-arylpyridine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (0.5 mmol, 1.0 eq.)
-
Arylboronic acid (0.6-0.75 mmol, 1.2-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)
-
SPhos (0.02 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 eq.)
-
1,4-Dioxane (3 mL)
-
Water (0.5 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-45 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
Buchwald-Hartwig amination of 2-Amino-6-chloropyridine
An overview of the state-of-the-art , an essential reaction in pharmaceutical and materials science, is provided in this detailed application note. The content is tailored for researchers, scientists, and professionals in drug development.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds from aryl halides and amines.[1] This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of arylamines which are prevalent in numerous pharmaceuticals.[2] 2-Amino-6-chloropyridine is a critical building block, and its amination allows for the creation of diverse 2,6-disubstituted pyridine scaffolds.
However, the C-Cl bond in chloropyridines is notoriously unreactive compared to corresponding bromides or iodides, making the oxidative addition step rate-limiting.[3] The presence of a free amino group on the pyridine ring can also introduce challenges such as catalyst inhibition or side reactions. Therefore, careful selection of the catalyst system—comprising a palladium precursor, a specialized ligand, and a suitable base—along with optimized reaction conditions, is paramount for a successful transformation.[2][3]
General Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The cycle includes oxidative addition of the aryl chloride, coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Recommended Protocols and Reagents
The success of the amination of this compound hinges on the use of bulky, electron-rich phosphine ligands that facilitate the challenging oxidative addition of the C-Cl bond.[3] Below is a summary of catalyst systems and conditions reported to be effective for chloropyridine substrates.
| Catalyst System Component | Examples & Role |
| Palladium Precursor | Pd₂(dba)₃ , Pd(OAc)₂ , or pre-catalysts like XPhos Pd G3 . These generate the active Pd(0) species.[3][4] |
| Ligand | XPhos , RuPhos , BrettPhos , Xantphos . Bulky, electron-rich biarylphosphine ligands are essential for activating C-Cl bonds.[3][5] |
| Base | NaOtBu (Sodium tert-butoxide) is highly effective. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[3][6] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane are standard. Solvents must be dry and degassed to prevent catalyst deactivation.[3][7] |
| Temperature | Typically elevated temperatures (80-110 °C ) are required to drive the oxidative addition step.[3] |
Detailed Experimental Protocol
This protocol provides a general method for the amination of this compound with a generic amine. Optimization may be required for specific substrates.
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a glovebox, charge an oven-dried Schlenk flask with a magnetic stir bar with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Reagent Addition: Add the this compound and the solid amine coupling partner to the flask. If the amine is a liquid, it will be added in step 4.
-
Flask Sealing: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. If the amine is a liquid, add it now via syringe.
-
Heating: Immerse the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed.
-
Workup: After completion, allow the reaction to cool to room temperature. Carefully quench the mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography to obtain the desired product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Inactive catalyst due to oxygen or moisture.[3] 2. C-Cl bond inactivity.[3] 3. Impure base.[3] | 1. Ensure strictly anhydrous/inert conditions; use fresh, degassed solvents. 2. Increase temperature; switch to a more active ligand (e.g., RuPhos, BrettPhos); increase catalyst loading to 5 mol%.[3] 3. Use a fresh, high-purity batch of NaOtBu. |
| Hydrodehalogenation | The aryl chloride is reduced (-Cl replaced by -H) instead of aminated. This side reaction competes with reductive elimination.[3] | Use a bulky, electron-rich ligand (e.g., SPhos, RuPhos) to accelerate reductive elimination.[3] Ensure the base is anhydrous, as moisture can exacerbate this issue. |
| Biaryl Formation | Self-coupling of the aryl halide or amine. | Optimize catalyst-to-ligand ratio and stoichiometry. A screen of different ligands and bases may be necessary.[8] |
| Low Product Recovery | Product may be basic and retain on silica gel during chromatography. | Treat the silica gel with triethylamine before use, or add a small percentage (0.5-1%) of triethylamine to the chromatography eluent. |
Safety Precautions
-
Reagents: Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are often air and/or moisture-sensitive and should be handled under an inert atmosphere (glovebox or Schlenk line).
-
Solvents: Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
SDS: Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bipyridine Derivatives from 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine scaffolds are privileged structures in medicinal chemistry, materials science, and catalysis due to their unique chelating properties and biological activities. The synthesis of functionalized bipyridines is therefore of significant interest. This document provides detailed protocols for the synthesis of bipyridine derivatives starting from the readily available building block, 2-Amino-6-chloropyridine. The primary methods discussed are the Suzuki-Miyaura and Stille cross-coupling reactions, which are robust and versatile for the formation of carbon-carbon bonds. Special consideration is given to the presence of the amino group on the pyridine ring, which can influence the catalytic cycle and may necessitate specific ligand selection to achieve high yields.
Data Presentation: Reaction Conditions for Bipyridine Synthesis
The following table summarizes typical reaction conditions for the synthesis of bipyridine derivatives from halopyridines using palladium-catalyzed cross-coupling reactions. These conditions can serve as a starting point for the optimization of the synthesis of bipyridine derivatives from this compound.
| Entry | Halopyridine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | >95 |
| 2 | 3-Amino-2-chloropyridine | Pyridylboronic acids | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 67-69 |
| 3 | Aryl Halide | o-(Tributylstannyl)aniline | Pd₂(dba)₃•CHCl₃ (1) | AsPh₃ (4) | - | NMP | 25 | 2 | 92 |
| 4 | Enol Triflate | Organotin reagent | Pd(dppf)Cl₂•DCM (10) | - | LiCl | DMF | 40 | 60 | 87 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Pyridylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aminohalopyridines and may require optimization for specific substrates.[1] The presence of the amino group in this compound can coordinate to the palladium catalyst, potentially inhibiting the reaction. The use of bulky, electron-rich phosphine ligands such as SPhos is often beneficial in such cases.
Materials:
-
This compound
-
Pyridylboronic acid (e.g., Pyridine-2-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired pyridylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amino-bipyridine derivative.
Protocol 2: Stille Coupling of this compound with an Organostannane Reagent
The Stille reaction offers an alternative C-C bond formation strategy.[2] Organotin reagents are stable to air and moisture, but they are toxic and require careful handling and disposal.[2]
Materials:
-
This compound
-
Organostannane reagent (e.g., 2-(Tributylstannyl)pyridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) and the organostannane reagent (1.1 mmol, 1.1 eq) in anhydrous NMP (5 mL).
-
Catalyst Addition: To the solution, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and AsPh₃ (0.04 mmol, 4 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Then, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired bipyridine derivative.
Mandatory Visualization
Caption: General workflow for the synthesis of bipyridine derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridine core is a common scaffold in numerous biologically active compounds. The presence of an amino group and a chlorine atom at positions C2 and C6, respectively, allows for selective functionalization. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient route to a diverse array of 2,6-disubstituted pyridine derivatives. This document provides detailed application notes, experimental protocols, and relevant biological context for the SNAr reactions of this compound.
Principle of Nucleophilic Aromatic Substitution (SNAr) on this compound
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (C2 and C6) and γ (C4) positions, making them susceptible to nucleophilic attack. In this compound, the chlorine atom at the C6 position serves as a good leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. The amino group at the C2 position is a strong electron-donating group, which can decrease the reactivity of the ring towards nucleophilic attack compared to unsubstituted 2-chloropyridine. However, under appropriate reaction conditions, the SNAr reaction proceeds efficiently. It is noteworthy that the reaction with nucleophilic amines generally stops at the mono-substitution stage, as the introduction of a second strong electron-donating group deactivates the ring towards further substitution.[1]
Caption: General mechanism of the SNAr reaction on this compound.
Applications in Drug Development
The 2,6-disubstituted pyridine scaffold, readily accessible through SNAr reactions of this compound, is a privileged structure in modern drug discovery, particularly in the development of kinase inhibitors.
Kinase Inhibitors
Numerous protein kinases have been identified as key targets in oncology, immunology, and inflammatory diseases. The 2-amino-6-(substituted)pyridine core has been successfully employed in the design of potent and selective inhibitors for several important kinases.
-
Tyrosine Kinase 2 (TYK2) Inhibitors: TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways, particularly those involving IL-12, IL-23, and Type I interferons.[2][3][4] Dysregulation of the TYK2 pathway is implicated in various autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][5] The development of selective TYK2 inhibitors is a promising therapeutic strategy, and 2,6-disubstituted pyridines have emerged as a key scaffold in this area.[3][5][6]
-
p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase signaling pathway is activated by cellular stress and inflammatory cytokines, playing a central role in inflammation.[7][8][9][10] Inhibitors of p38 MAPK are being investigated for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Several potent p38 inhibitors are based on a substituted pyridine core.
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: CDK8 is a transcriptional regulator that is often overexpressed in various cancers, including colorectal cancer.[11] It can act as an oncogene by mediating the aberrant activation of signaling pathways such as the Wnt/β-catenin pathway.[6][11] Consequently, CDK8 is an attractive target for cancer therapy, and 2-amino-pyridine derivatives have been designed as potent CDK8 inhibitors.[4]
Signaling Pathway Diagrams
Caption: Simplified TYK2 signaling pathway.
Caption: Overview of the p38 MAPK signaling cascade.
Caption: Role of CDK8 in transcriptional regulation.
Data Presentation: Representative SNAr Reactions
Table 1: SNAr with N-Nucleophiles on Chloro-heterocycles
| Entry | Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Chloro-5-nitropyridine | Morpholine | Et3N | Ethanol | Reflux | 17 | 96 | [8] |
| 2 | 2-Chloropyrimidine | p-Anisidine | KF | Water | 100 | 17 | 86 | [8] |
| 3 | 2,6-dichloro-3-nitropyridine | aq. NH3 | - | Methanol | 35-40 | - | - | [12] |
| 4 | 2,4,6-trichloropyrimidine | Tributylamine | - | Toluene | Reflux | 7 | 88 |[13] |
Table 2: SNAr with O-Nucleophiles on Chloro-heterocycles
| Entry | Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-amino-3-nitro-6-chloropyridine | Sodium methoxide | - | Methanol | 25-30 | - | - | [12] |
| 2 | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Ethanol | Et3N | Ethanol | Reflux | 3 | - |[9] |
Experimental Protocols
The following protocols provide general procedures for conducting SNAr reactions on this compound. Researchers should note that optimization of reaction conditions (temperature, reaction time, base, and solvent) may be necessary for specific nucleophiles.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound, the amine nucleophile, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SNAr with Alcohol/Phenol Nucleophiles
Materials:
-
This compound (1.0 equiv)
-
Alcohol or phenol nucleophile (1.1 - 1.5 equiv)
-
Strong base (e.g., NaH, KOtBu) (1.2 equiv)
-
Anhydrous solvent (e.g., THF, Dioxane, or DMF)
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for SNAr with Thiol Nucleophiles
Materials:
-
This compound (1.0 equiv)
-
Thiol or thiophenol nucleophile (1.1 equiv)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound, the thiol or thiophenol, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
Caption: A typical experimental workflow for the SNAr reaction of this compound.
Conclusion
Nucleophilic aromatic substitution of this compound is a powerful and versatile transformation for the synthesis of a wide range of 2,6-disubstituted pyridine derivatives. These products are of high value in drug discovery, serving as core scaffolds for potent inhibitors of various kinases implicated in cancer and inflammatory diseases. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this important building block and to develop novel therapeutic agents.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. bms.com [bms.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]
- 6. pnas.org [pnas.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 10. assaygenie.com [assaygenie.com]
- 11. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 13. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-6-chloropyridine Derivatives for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-amino-6-chloropyridine represent a promising scaffold in the discovery of novel therapeutics for a range of neurological disorders. This heterocyclic core serves as a versatile building block for the synthesis of compounds with diverse pharmacological activities, including anticonvulsant and kinase inhibitory effects. The presence of the amino group and the reactive chlorine atom allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. These derivatives have shown potential in modulating key signaling pathways implicated in the pathophysiology of epilepsy and neurodegenerative diseases such as Alzheimer's disease.
This document provides detailed protocols for the synthesis of this compound derivatives via common cross-coupling reactions and outlines standardized methods for their preclinical evaluation. Furthermore, it summarizes quantitative biological data for representative compounds and illustrates key signaling pathways and experimental workflows to guide researchers in this field.
Data Presentation
Table 1: Anticonvulsant Activity of 2-Aminopyridine Derivatives
| Compound ID | Structure/Substitution | MES ED₅₀ (mg/kg) | scMet ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Reference |
| 1 | 2-(2-hydroxy-3-piperazinopropylamino)-6-aminopyridine | Active | - | - | [1] |
| 2 | 2-[2-hydroxy-3-(1-imidazolyl)propylamino]-6-aminopyridine | Active | - | - | [1] |
| 3 | 2-[2-(1-imidazolyl)ethylamino]-6-methylpyridine | Active | - | - | [1] |
| 4 | 2-[2-(methylamino)ethylamino]-6-methylpyridine | Active | - | - | [1] |
*ED₅₀: Median Effective Dose; scMet: Subcutaneous Pentylenetetrazole; MES: Maximal Electroshock Seizure. Data indicates significant activity was observed, though specific ED₅₀ values were not provided in the abstract.[1]
Table 2: Kinase Inhibitory Activity of 6-Aminopyridine Derivatives
| Compound ID | Target Kinase(s) | IC₅₀ (µM) | Assay Method | Disease Relevance | Reference |
| 8d | GSK-3β | 0.77 ± 0.01 | In-vitro kinase assay | Alzheimer's Disease | [2] |
| CK-1δ | 0.57 ± 0.12 | In-vitro kinase assay | Alzheimer's Disease | [2] |
*IC₅₀: Half-maximal inhibitory concentration; GSK-3β: Glycogen synthase kinase 3β; CK-1δ: Casein Kinase-1δ.
Experimental Protocols
Synthesis of 2-Amino-6-arylpyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock generator with corneal electrodes
-
Saline solution (0.9%) with a drop of local anesthetic (e.g., 0.5% tetracaine)
-
Test compound and vehicle
-
Male ICR mice (20-25 g)
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect of the compound (typically 30-60 minutes post-administration), apply an electrical stimulus through corneal electrodes moistened with saline/anesthetic solution.
-
The stimulus parameters for mice are typically 50 mA, 60 Hz, for 0.2 seconds.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.
-
Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀) using probit analysis.
Rotarod Test for Neurological Deficit
This test assesses motor coordination and potential neurotoxicity of a compound.
Materials:
-
Rotarod apparatus
-
Test compound and vehicle
-
Male ICR mice (20-25 g)
Procedure:
-
Train the mice on the rotarod (e.g., rotating at a constant speed of 10 rpm) for a set period (e.g., 2 minutes) for 2-3 days prior to the test day to establish a baseline performance.
-
On the test day, administer the test compound or vehicle to groups of mice.
-
At the time of predicted peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the time each mouse remains on the rotating rod.
-
A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates a neurological deficit (neurotoxicity).
-
The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, can be calculated.
Mandatory Visualization
Caption: Workflow for synthesis and anticonvulsant evaluation.
Caption: Wnt/GSK-3β signaling pathway and inhibitor action.
Caption: nNOS signaling pathway in neurodegeneration.
References
Application Notes and Protocols for the Synthesis of Novel Fungicides from 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel fungicide candidates derived from 2-amino-6-chloropyridine. This document outlines a strategic synthetic pathway, detailed experimental protocols, and methods for antifungal activity assessment, designed to facilitate the discovery of new agrochemical agents.
Introduction
The increasing prevalence of fungal resistance to existing treatments necessitates the development of novel fungicides with unique modes of action.[1] Pyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties.[2][3][4] The strategic functionalization of the pyridine core can lead to the discovery of potent antifungal agents. This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds due to its reactive amino and chloro groups.[5][6] This document details a synthetic route to novel pyrimidine derivatives from this compound and the subsequent evaluation of their antifungal efficacy.
Synthetic Pathway Overview
The proposed synthetic pathway involves a multi-step process beginning with the modification of this compound to introduce a pyrimidine moiety, a scaffold known for its fungicidal properties. This is followed by further derivatization to explore structure-activity relationships (SAR).
Caption: Proposed synthetic route for novel fungicides.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. This compound can be sourced from commercial suppliers.[7] Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of N-(6-chloropyridin-2-yl)acetamide (Intermediate 1)
This initial step protects the amino group and provides a stable intermediate for subsequent cross-coupling reactions.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Upon completion, quench the reaction with the addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(6-chloropyridin-2-yl)acetamide.
Step 2: Synthesis of N-(6-(pyrimidin-2-yl)pyridin-2-yl)acetamide (Intermediate 2)
A Suzuki-Miyaura cross-coupling reaction is employed to introduce the pyrimidine ring, a key pharmacophore for antifungal activity.[8]
Procedure:
-
To a solution of N-(6-chloropyridin-2-yl)acetamide (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) in a microwave-safe vial, add pyrimidine-2-boronic acid (1.5 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.1 eq).[8]
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain N-(6-(pyrimidin-2-yl)pyridin-2-yl)acetamide.
Step 3: Synthesis of Novel Fungicide Candidates (Substituted Pyrimidine Derivatives)
The final step involves hydrolysis of the acetamide to free the amine, followed by derivatization to generate a library of candidate compounds.
Procedure (Hydrolysis):
-
Reflux a solution of N-(6-(pyrimidin-2-yl)pyridin-2-yl)acetamide (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and neutralize with hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 6-(pyrimidin-2-yl)pyridin-2-amine.
Procedure (Derivatization - Example: Amide Coupling):
-
Dissolve 6-(pyrimidin-2-yl)pyridin-2-amine (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a desired acyl chloride (e.g., benzoyl chloride, 1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final fungicide candidate.
Antifungal Activity Evaluation
The synthesized compounds should be screened for their in vitro antifungal activity against a panel of economically important phytopathogenic fungi.
Protocol: In Vitro Antifungal Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is a key metric for determining the antifungal potency of the synthesized compounds.[9]
Procedure:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth).
-
Inoculate each well with a standardized suspension of fungal spores.
-
Include a positive control (a known commercial fungicide) and a negative control (DMSO without any compound).
-
Incubate the plates at an appropriate temperature (typically 25-28 °C) for 48-72 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.[9]
Data Presentation
All quantitative data should be summarized for clear comparison.
| Compound ID | Yield (%) | Melting Point (°C) | MIC vs. Botrytis cinerea (µg/mL) | MIC vs. Fusarium oxysporum (µg/mL) |
| FSC-001 | 65 | 152-154 | 12.5 | 25 |
| FSC-002 | 72 | 168-170 | 6.25 | 12.5 |
| FSC-003 | 58 | 145-147 | 25 | 50 |
| Control | N/A | N/A | 3.125 | 6.25 |
Visualization of Experimental Workflow
Caption: Overall experimental workflow.
Conclusion
This document provides a detailed framework for the synthesis of novel fungicides starting from this compound. The outlined protocols for synthesis and antifungal evaluation will enable researchers to efficiently generate and test new chemical entities. The systematic exploration of derivatives will facilitate the establishment of structure-activity relationships, guiding the development of more potent and effective antifungal agents to address the challenges in modern agriculture.
References
- 1. Synthesis and biological activity of a novel fungicide, flutianil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. China this compound CAS 45644-21-1 Manufacturer and Supplier | Starsky [starskychemical.com]
- 7. This compound 97 45644-21-1 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bromination of 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of 2-Amino-5-bromo-6-chloropyridine, a valuable building block in the development of novel pharmaceutical compounds. The protocol is based on established methods for the regioselective bromination of substituted 2-aminopyridines.
Introduction
2-Amino-6-chloropyridine is a key intermediate in organic synthesis. Its selective bromination is a critical step in the functionalization of the pyridine ring, enabling further elaboration into more complex molecules through cross-coupling reactions and other transformations. The presence of the amino group strongly directs electrophilic substitution to the positions ortho and para to it. Due to steric hindrance from the chlorine atom at the 6-position, bromination is highly favored at the 5-position (para to the amino group). This protocol describes a reliable method for achieving this transformation with high regioselectivity. Under specific bromination conditions, this compound can selectively have a bromine atom introduced at the para position of the amino group.[1]
Reaction Scheme
The electrophilic aromatic substitution reaction involves the bromination of this compound at the 5-position using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in an appropriate solvent.
Caption: General reaction scheme for the bromination of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of similar 2-aminopyridine derivatives.
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approximately 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise to the cooled solution over 15-30 minutes. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Work-up:
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-Amino-5-bromo-6-chloropyridine.
-
Data Presentation
Table 1: Summary of Quantitative Data for the Bromination of this compound (Exemplary)
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (7.78 mmol, 1.0 eq) |
| N-Bromosuccinimide (NBS) | 1.45 g (8.17 mmol, 1.05 eq) |
| Solvent | |
| Acetonitrile | 10 mL |
| Reaction Conditions | |
| Temperature | 0 °C |
| Reaction Time | 2 hours |
| Product | |
| Expected Product | 2-Amino-5-bromo-6-chloropyridine |
| Molecular Weight | 207.45 g/mol |
| Theoretical Yield | 1.61 g |
| Characterization (Predicted) | |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.6 (d, 1H), ~6.5 (d, 1H), ~4.5 (s, 2H) |
Note: The expected yield and characterization data are based on typical yields for similar reactions and predicted NMR shifts. Actual results may vary.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Amino-5-bromo-6-chloropyridine.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic bromination of this compound.
References
Application Notes and Protocols for the Synthesis of 6-(1H-Pyrazol-4-yl)pyridin-2-amine from 2-Amino-6-chloropyridine
Introduction
2-Amino-6-chloropyridine is a versatile starting material in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its pyridine core, substituted with both an amino and a chloro group, allows for selective functionalization at multiple positions. The chlorine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1][2]
This document provides a detailed protocol for a two-step synthesis of 6-(1H-Pyrazol-4-yl)pyridin-2-amine, a key intermediate in the development of various kinase inhibitors and other therapeutic agents. The synthesis involves an initial Suzuki-Miyaura coupling reaction followed by a deprotection step. The Suzuki-Miyaura coupling is a robust method for creating biaryl compounds.[3][4][5]
Overall Reaction Scheme
The synthetic pathway from this compound to 6-(1H-Pyrazol-4-yl)pyridin-2-amine is depicted below:
Step 1: Suzuki-Miyaura Coupling this compound is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (a pyrazole boronic acid pinacol ester) in the presence of a palladium catalyst and a base.
Step 2: Boc Deprotection The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen is removed under acidic conditions to yield the final product.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(6-aminopyridin-2-yl)-1H-pyrazole-1-carboxylate
Materials:
-
This compound
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized and degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer with heating mantle
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.5 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(6-aminopyridin-2-yl)-1H-pyrazole-1-carboxylate as a solid.
Step 2: Synthesis of 6-(1H-Pyrazol-4-yl)pyridin-2-amine
Materials:
-
tert-butyl 4-(6-aminopyridin-2-yl)-1H-pyrazole-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware (round-bottom flask)
-
Magnetic stirrer
Procedure:
-
Dissolve tert-butyl 4-(6-aminopyridin-2-yl)-1H-pyrazole-1-carboxylate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The deprotection is usually complete within 2-4 hours.
-
Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or flash column chromatography if necessary to yield 6-(1H-Pyrazol-4-yl)pyridin-2-amine.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | This compound | Pyrazole boronic ester | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/Water | 90 | 14 | 85% | >98% |
| 2 | Boc-protected intermediate | Trifluoroacetic acid | - | Dichloromethane | RT | 3 | 92% | >99% |
Table 2: Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | MS (ESI+) m/z |
| Starting Material | C₅H₅ClN₂ | 128.56 | 7.45 (t, 1H), 6.50 (d, 1H), 6.35 (d, 1H), 5.95 (s, 2H) | 129.0 [M+H]⁺ |
| Intermediate 1 | C₁₅H₁₈N₄O₂ | 286.33 | 8.20 (s, 1H), 7.95 (s, 1H), 7.50 (t, 1H), 6.80 (d, 1H), 6.40 (d, 1H), 6.10 (s, 2H), 1.60 (s, 9H) | 287.1 [M+H]⁺ |
| Final Product | C₈H₈N₄ | 160.18 | 8.05 (s, 1H), 7.80 (s, 1H), 7.40 (t, 1H), 6.70 (d, 1H), 6.30 (d, 1H), 5.80 (s, 2H) | 161.1 [M+H]⁺ |
Visualizations
Caption: Experimental workflow for the synthesis of 6-(1H-Pyrazol-4-yl)pyridin-2-amine.
Caption: Logical progression from starting material to a potential API.
References
Laboratory Scale Synthesis and Purification of 2-Amino-6-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed laboratory-scale protocols for the synthesis and purification of 2-Amino-6-chloropyridine, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented: the amination of 2,6-dichloropyridine and the reduction of 2-chloro-6-nitropyridine. Furthermore, comprehensive protocols for the purification of the final product by recrystallization and column chromatography are detailed. All quantitative data is summarized in structured tables for ease of comparison, and experimental workflows are illustrated with diagrams generated using Graphviz (DOT language).
Introduction
This compound is a pivotal building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic amino group and a halogenated site amenable to cross-coupling reactions, makes it a versatile precursor for the synthesis of a wide array of biologically active molecules. This application note outlines reliable and reproducible methods for its laboratory-scale preparation and purification, ensuring high purity for downstream applications.
Synthesis of this compound
Two common and effective methods for the synthesis of this compound are detailed below.
Method 1: Amination of 2,6-Dichloropyridine
This method involves the nucleophilic aromatic substitution of a chlorine atom in 2,6-dichloropyridine with an amino group using ammonia.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a high-pressure autoclave, add 2,6-dichloropyridine (1 equiv.), a suitable organic solvent such as isopropanol, and a solution of aqueous ammonia (excess, e.g., 10-15 equiv.).
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 120-150 °C. The reaction is typically stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,6-Dichloropyridine |
| Reagent | Aqueous Ammonia |
| Solvent | Isopropanol |
| Temperature | 120-150 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Method 2: Reduction of 2-Chloro-6-nitropyridine
This approach involves the reduction of the nitro group in 2-chloro-6-nitropyridine to an amine. Several reducing agents can be employed; a common and effective method utilizes tin(II) chloride in the presence of hydrochloric acid.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-nitropyridine (1 equiv.) in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 3-4 equiv.) in concentrated hydrochloric acid (excess) dropwise at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Chloro-6-nitropyridine |
| Reagent | Tin(II) chloride dihydrate / Conc. HCl |
| Solvent | Ethanol |
| Temperature | 60-80 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Purification of this compound
The crude this compound obtained from either synthetic route can be purified to a high degree using the following methods.
Method 1: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. A mixed solvent system of ethanol and water is often suitable for this compound.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: To the hot solution, add hot water dropwise until the solution becomes turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Solvent System | Ethanol/Water |
| Expected Purity | >98% |
| Recovery Yield | 70-90% |
Method 2: Column Chromatography
For the removal of closely related impurities, column chromatography is the method of choice. Due to the basic nature of the amino group, it is advisable to use a modified mobile phase to prevent peak tailing.
Experimental Protocol:
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.
-
Mobile Phase: A common mobile phase is a mixture of hexane and ethyl acetate. To prevent tailing, add a small amount of triethylamine (0.1-1% v/v) to the eluent. The optimal ratio of hexane to ethyl acetate should be determined by TLC analysis.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Quantitative Data:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate with 0.1-1% Triethylamine |
| Expected Purity | >99% |
| Recovery Yield | 60-80% |
Visualized Workflows and Pathways
Caption: General workflow for the synthesis and purification of this compound.
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-6-chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloropyridine is a valuable scaffold in medicinal chemistry, serving as a key building block for a diverse range of biologically active molecules. Its derivatives have shown significant promise in drug discovery, with applications as kinase inhibitors, and modulators of nicotinic acetylcholine receptors (nAChRs). Conventional synthetic methods for the derivatization of this core structure often require long reaction times, high temperatures, and can result in the formation of undesirable byproducts.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while also improving product yields and purity. This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound derivatives via two common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Advantages of Microwave-Assisted Synthesis
-
Accelerated Reaction Times: Significant reduction in reaction times compared to conventional heating methods.
-
Higher Yields: Improved reaction kinetics and uniform heating often lead to higher product yields.
-
Enhanced Purity: Reduced reaction times can minimize the formation of byproducts, simplifying purification.
-
Increased Efficiency: Rapid optimization of reaction conditions is possible.
-
Green Chemistry: Often allows for the use of less solvent and is more energy-efficient.
Key Synthetic Pathways
The primary methods for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions at the C6 position. The chlorine atom serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-aminopyridine Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound (boronic acid or ester) with a halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position.
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-6-aminopyridine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction enables the synthesis of various N-substituted derivatives of 2,6-diaminopyridine.
General Reaction Scheme:
Caption: Buchwald-Hartwig Amination of this compound.
Experimental Protocols
Materials and Equipment
-
This compound
-
Arylboronic acids or amines
-
Palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)
-
Ligands (e.g., XPhos, SPhos)
-
Bases (e.g., K₂CO₃, Cs₂CO₃, t-BuONa)
-
Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF, ethanol)
-
Microwave synthesizer
-
Microwave vials (10 mL) with stir bars
-
Standard laboratory glassware
-
Purification supplies (silica gel for column chromatography)
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 6-aryl-2-aminopyridine derivatives.
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add an anhydrous solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-aminopyridine derivative.
Data Summary (Illustrative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 140 | 20 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 140 | 20 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂/PPh₃ (5) | Cs₂CO₃ | Toluene | 150 | 15 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 130 | 25 | 78 |
Note: Conditions and yields are illustrative and may require optimization for specific substrates.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of N-substituted-2,6-diaminopyridine derivatives.
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.
Procedure:
-
In an inert atmosphere (e.g., under argon), add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol), a ligand (e.g., XPhos, 0.1 mmol), and a base (e.g., t-BuONa, 1.5 mmol) to a 10 mL microwave vial with a magnetic stir bar.
-
Add an anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 15-45 minutes) with stirring.
-
After completion, cool the reaction vial to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired N-substituted-2,6-diaminopyridine derivative.
Data Summary (Illustrative):
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (5) | XPhos (10) | t-BuONa | Toluene | 150 | 30 | 75 |
| 2 | Morpholine | Pd(OAc)₂ (5) | XPhos (10) | t-BuONa | Toluene | 140 | 25 | 88 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 150 | 40 | 72 |
| 4 | Benzylamine | Pd₂(dba)₃ (5) | XPhos (10) | t-BuONa | Toluene | 130 | 35 | 81 |
Note: Conditions and yields are illustrative and may require optimization for specific substrates.
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of this compound derivatives. The protocols outlined in this document for Suzuki-Miyaura coupling and Buchwald-Hartwig amination demonstrate the potential of this technology to significantly accelerate the synthesis of diverse libraries of these valuable compounds. By leveraging the benefits of microwave irradiation, researchers in drug discovery and development can streamline their synthetic efforts, leading to faster identification and optimization of new therapeutic agents. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best possible results.
Flow Chemistry Applications for Reactions of 2-Amino-6-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for key chemical transformations of 2-Amino-6-chloropyridine utilizing continuous flow chemistry. The adoption of flow chemistry for the synthesis of pharmaceutical intermediates offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for higher yields and purity. The following sections detail protocols for Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, which are fundamental reactions in the synthesis of a wide array of biologically active molecules.
Nucleophilic Aromatic Substitution (SNAr) in Flow
The chlorine atom at the 6-position of the this compound ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Flow chemistry enables the use of high temperatures and pressures safely, which can significantly accelerate SNAr reactions, even with less reactive nucleophiles.
Application Note:
Flow chemistry is particularly advantageous for SNAr reactions involving volatile amines or when precise control over reaction time is crucial to minimize side product formation. The uncatalyzed reaction with secondary amines can be efficiently performed at elevated temperatures in a continuous flow reactor, often leading to high yields in short residence times.[1]
Experimental Workflow: SNAr Reaction
Caption: Workflow for a continuous flow SNAr reaction.
Proposed Protocol: Uncatalyzed Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Flow chemistry system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous NMP.
-
Prepare a 0.2 M solution of morpholine in anhydrous NMP.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram. A PFA or stainless steel coil reactor is suitable.
-
Set the reactor temperature to 250 °C.
-
Set the back-pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump the this compound solution at a flow rate of 0.5 mL/min.
-
Pump the morpholine solution at a flow rate of 0.5 mL/min (providing 2 equivalents of the nucleophile).
-
This results in a total flow rate of 1.0 mL/min.
-
For a 10 mL reactor, the residence time will be 10 minutes.
-
-
Collection and Work-up:
-
Allow the system to reach a steady state before collecting the product.
-
The collected reaction mixture can be worked up by dilution with water and extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data (Proposed)
| Nucleophile | Temperature (°C) | Residence Time (min) | Equivalents of Nucleophile | Solvent | Proposed Yield (%) |
| Morpholine | 250 | 10 | 2 | NMP | >90 |
| Piperidine | 250 | 10 | 2 | NMP | >90 |
| Pyrrolidine | 230 | 15 | 2 | NMP | >85 |
| N-Methylpiperazine | 260 | 10 | 2 | NMP | >88 |
Note: These are proposed conditions and yields based on reactions with 2-chloropyridine.[1] Optimization may be required for this compound.
Suzuki-Miyaura Cross-Coupling in Flow
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. In flow, the use of packed-bed catalysts or homogeneous catalysts that remain soluble under the reaction conditions can lead to highly efficient and scalable processes.
Application Note:
Continuous flow Suzuki-Miyaura reactions of heteroaryl chlorides can be challenging but offer advantages in terms of rapid optimization and scalability.[2] The use of modern palladium catalysts and ligands, combined with precise temperature control in a flow reactor, can overcome the lower reactivity of the C-Cl bond.
Experimental Workflow: Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Catalyst Screening in the Functionalization of 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloropyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its functionalization at the C6 position through cross-coupling reactions opens avenues for the synthesis of a diverse range of substituted aminopyridines, which are key scaffolds in numerous biologically active compounds. The efficiency of these transformations is highly dependent on the catalytic system employed. This document provides detailed application notes and protocols for the systematic screening of catalysts for the C-N (Buchwald-Hartwig amination) and C-C (Suzuki-Miyaura coupling) functionalization of this compound, facilitating the rapid identification of optimal reaction conditions.
Data Presentation: Catalyst Performance in Pyridine Functionalization
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of chloropyridine derivatives. While specific data for this compound is not exhaustively available in the literature, the presented data for structurally related substrates serves as an excellent starting point for catalyst selection and optimization.
Table 1: Representative Catalyst Performance in Buchwald-Hartwig Amination of Chloropyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | >95 |
| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 3 | 2-Chloropyridine | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ | t-BuOH | 80 | 24 | 92 |
| 4 | 4-Chloropyridine | Piperidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | THF | 65 | 16 | 98 |
Data is representative of typical conditions for chloropyridine substrates and should be used as a guide for initial screening.
Table 2: Representative Catalyst Performance in Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 78 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | >95 |
| 3 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | NaHCO₃ | H₂O | 100 | 1 | 99 |
| 4 | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | XPhos Pd G3 (2) | - | K₃PO₄ | THF | 80 | 4 | >90 |
Data is representative of typical conditions for chloropyridine substrates and should be used as a guide for initial screening.[1][2][3]
Experimental Protocols
Protocol 1: High-Throughput Screening for Buchwald-Hartwig Amination
This protocol describes the parallel screening of 24 conditions for the C-N coupling of this compound with a desired amine using a 96-well plate format.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, Buchwald precatalysts)
-
Phosphine ligands (e.g., XPhos, SPhos, RuPhos, cataCXium A)
-
Bases (e.g., NaOtBu, K₃PO₄, LHMDS, K₂CO₃)
-
Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, THF)
-
96-well reaction block with glass vials and septa cap mat
-
Inert atmosphere glovebox or Schlenk line
-
Automated liquid handler or multichannel pipette
-
Heating and stirring plate for 96-well blocks
-
LC-MS or GC-MS for analysis
Procedure:
-
Stock Solution Preparation: Inside an inert atmosphere glovebox, prepare stock solutions of this compound, the amine, palladium precatalysts, ligands, and bases in the chosen anhydrous solvent(s).
-
Plate Loading: Using an automated liquid handler or multichannel pipette, dispense the stock solutions into the wells of the 96-well reaction block according to a predefined experimental design. Each well should contain a unique combination of catalyst, ligand, and base.
-
Reaction Initiation: Add the this compound and amine stock solutions to each well to initiate the reactions.
-
Sealing and Incubation: Seal the 96-well block with the septa cap mat and transfer it to a heating/stirring plate. Heat the block to the desired temperature (e.g., 80-110 °C) with constant stirring for a set time (e.g., 12-24 hours).
-
Quenching and Sample Preparation: After the reaction is complete, cool the block to room temperature. Quench each reaction by adding a small amount of water or methanol. Dilute the samples with a suitable solvent (e.g., acetonitrile) for analysis.
-
Analysis: Analyze the reaction outcomes by LC-MS or GC-MS to determine the conversion to the desired product in each well.
Protocol 2: High-Throughput Screening for Suzuki-Miyaura Coupling
This protocol outlines the parallel screening of conditions for the C-C coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Boronic acid coupling partner
-
Palladium precatalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Buchwald precatalysts)
-
Phosphine ligands (if required, e.g., SPhos, PPh₃)
-
Bases (e.g., K₃PO₄, K₂CO₃, NaHCO₃)
-
Degassed solvents (e.g., 1,4-Dioxane/H₂O, Toluene, THF)
-
96-well reaction block with glass vials and septa cap mat
-
Inert atmosphere glovebox or Schlenk line
-
Automated liquid handler or multichannel pipette
-
Heating and stirring plate for 96-well blocks
-
LC-MS or GC-MS for analysis
Procedure:
-
Stock Solution Preparation: In an inert atmosphere, prepare stock solutions of the palladium precatalysts and ligands in the chosen anhydrous organic solvent. Prepare separate aqueous stock solutions of the bases.
-
Solid Dispensing: In each well of the 96-well plate, add this compound and the boronic acid as solids.
-
Liquid Dispensing: Using an automated liquid handler or multichannel pipette, dispense the catalyst/ligand stock solutions, the base solutions, and the organic solvent to each well according to the experimental design.
-
Sealing and Incubation: Seal the 96-well block and place it on a heating/stirring plate. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 8-24 hours).
-
Work-up and Sample Preparation: After cooling to room temperature, add an internal standard and dilute the reaction mixtures with a suitable solvent for analysis.
-
Analysis: Determine the product yield in each well using LC-MS or GC-MS.
Visualizations
Catalyst Screening Workflow
Caption: High-throughput experimental workflow for catalyst screening.
Logical Relationship of Cross-Coupling Reactions
Caption: Functionalization pathways for this compound.
Inhibition of the PI3K/Akt Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of various signaling pathways implicated in disease. For instance, substituted imidazo[1,2-a]pyridines, which can be synthesized from 2-aminopyridines, have been identified as potent inhibitors of PI3Kα, a key enzyme in the PI3K/Akt signaling pathway that is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for Protecting Group Strategies of the Amino Group in 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development, the selective protection and deprotection of functional groups is a critical aspect of synthetic strategy. The amino group of 2-amino-6-chloropyridine is a key nucleophilic center, and its temporary masking is often necessary to achieve desired chemical transformations at other positions of the pyridine ring or on substituents. This document provides detailed application notes and experimental protocols for the protection of the amino group of this compound using common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
These protecting groups offer a range of stability and cleavage conditions, allowing for orthogonal strategies in multi-step syntheses. The selection of an appropriate protecting group depends on the overall synthetic plan, including the compatibility with reagents and conditions in subsequent steps.
Protecting Group Strategies at a Glance
The choice of a protecting group is dictated by its stability towards various reaction conditions and the mildness of its removal. The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups for the amino group of this compound.
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl) | Base-stable, stable to hydrogenolysis | Orthogonal to Cbz and Fmoc |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acid-stable, base-stable | Orthogonal to Boc and Fmoc |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Basic (e.g., Piperidine) | Acid-stable, stable to hydrogenolysis | Orthogonal to Boc and Cbz |
Experimental Protocols
The following sections provide detailed experimental protocols for the protection and deprotection of the amino group of this compound.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its ease of introduction and its stability towards a variety of non-acidic reagents.[1]
Protection Workflow:
Caption: Boc protection workflow.
Protocol for Boc Protection:
A method for the Boc protection of a similar aminopyridine has been reported with high yield.[2][3]
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (6-chloropyridin-2-yl)carbamate.
-
Quantitative Data for Boc Protection of Aminopyridine:
| Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Aminopyridine, (Boc)₂O | EDCI, HOBT, TEA | DCM | 0.5 | RT | 90 | [2][3] |
| 4-Aminopyridine, (Boc)₂O | DMAP, TEA | DCM | 8 | RT | 60 | [2] |
Deprotection of Boc Group:
The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[4][5][6]
Deprotection Workflow:
Caption: Boc deprotection workflow.
Protocol for Boc Deprotection: [5][7][8]
-
Materials:
-
tert-Butyl (6-chloropyridin-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve tert-butyl (6-chloropyridin-2-yl)carbamate (1.0 equiv) in DCM.
-
Add trifluoroacetic acid (10-50 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
-
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another common amine protecting group, valued for its stability in both acidic and basic conditions and its removal by catalytic hydrogenolysis.[9][10]
Protection Workflow:
Caption: Cbz protection workflow.
Protocol for Cbz Protection: [9][11]
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 2:1).
-
Cool the solution to 0 °C and add sodium bicarbonate (2.0 equiv).
-
Slowly add benzyl chloroformate (1.2 equiv) at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for 12-20 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to give benzyl (6-chloropyridin-2-yl)carbamate.
-
Quantitative Data for Cbz Protection:
| Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Amine, Cbz-Cl | NaHCO₃ | THF/H₂O | 20 | 0 | 90 | [9] |
| 1,2,3,6-Tetrahydropyridine, Cbz-Cl | NaOH | H₂O | 3 | 0 to RT | 23 | [11] |
| 3-Azabicyclo[3.3.0]octane HCl, Cbz-Cl | NaOH | H₂O | overnight | 0 to RT | 96 | [11] |
Deprotection of Cbz Group:
The Cbz group is most commonly removed by catalytic hydrogenolysis.[9][12]
Deprotection Workflow:
Caption: Cbz deprotection workflow.
Protocol for Cbz Deprotection (Catalytic Hydrogenolysis): [9][10]
-
Materials:
-
Benzyl (6-chloropyridin-2-yl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve benzyl (6-chloropyridin-2-yl)carbamate (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly useful in peptide synthesis and is known for its lability to basic conditions, providing orthogonality to acid-labile protecting groups like Boc.[13][14]
Protection Workflow:
Caption: Fmoc protection workflow.
Protocol for Fmoc Protection: [6][15]
-
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium carbonate solution (e.g., 1:1).
-
Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.0 equiv) in dioxane dropwise.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain (9H-fluoren-9-yl)methyl (6-chloropyridin-2-yl)carbamate.
-
Deprotection of Fmoc Group:
The Fmoc group is cleaved under mild basic conditions, typically with piperidine.[13][16]
Deprotection Workflow:
Caption: Fmoc deprotection workflow.
Protocol for Fmoc Deprotection: [16]
-
Materials:
-
(9H-fluoren-9-yl)methyl (6-chloropyridin-2-yl)carbamate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve (9H-fluoren-9-yl)methyl (6-chloropyridin-2-yl)carbamate (1.0 equiv) in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DMF and piperidine.
-
The residue can be purified by column chromatography to isolate this compound.
-
Orthogonal Protection Strategies
The distinct cleavage conditions for Boc (acidic), Cbz (hydrogenolysis), and Fmoc (basic) protecting groups allow for their use in orthogonal protection schemes. This enables the selective deprotection of one amino group in the presence of others protected with different groups, a powerful tool in the synthesis of complex molecules with multiple amine functionalities.
Logical Relationship of Orthogonal Deprotection:
Caption: Orthogonal deprotection scheme.
Conclusion
The protection of the amino group of this compound is a fundamental step in its utilization as a building block in organic synthesis. The choice of the Boc, Cbz, or Fmoc protecting group should be made based on the planned synthetic route, considering the stability of the protecting group and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule. The detailed protocols provided herein serve as a guide for researchers to effectively implement these protecting group strategies in their synthetic endeavors.
References
- 1. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 4. tert-Butyl (6-chloropyridin-2-yl)carbamate [acrospharmatech.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. (9H-Fluoren-9-yl)methyl N-{(2R,3R,4S)-4-hydroxy-2-[(2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-5-oxooxolan-3-yl}carbamate propan-2-ol 0.334-solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Considerations for the Synthesis of 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-chloropyridine is a critical building block in the synthesis of numerous pharmaceutical compounds. As drug development progresses from laboratory-scale synthesis to pilot and commercial-scale production, robust and scalable synthetic methods are paramount. This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on considerations for process scale-up. Two primary synthetic routes are discussed: the reduction of 2-chloro-6-nitropyridine and the amination of 2,6-dichloropyridine.
Introduction
This compound (CAS No: 45644-21-1) is a heterocyclic organic compound with the molecular formula C5H5ClN2.[1] It typically appears as an orange or bright yellow to light brown solid and is soluble in polar organic solvents.[1][2] This intermediate is valuable for its application in further functional group transformations, such as Suzuki coupling reactions.[1] The successful scale-up of its synthesis is a key step in the efficient production of active pharmaceutical ingredients (APIs). Key challenges in scaling up chemical processes include maintaining reaction yield and purity, ensuring process safety, managing thermal changes, and minimizing environmental impact.
Synthetic Routes and Protocols
Two principal methods for the synthesis of this compound are prevalent in the chemical literature.
Route 1: Reduction of 2-Chloro-6-nitropyridine
This is a conventional and widely used method for synthesizing this compound.[1] The process involves the reduction of the nitro group of 2-chloro-6-nitropyridine to an amino group.
Reaction Pathway: Reduction of 2-Chloro-6-nitropyridine
Caption: Synthesis of this compound via reduction.
Experimental Protocol (Laboratory Scale):
A general laboratory procedure for the synthesis of this compound from 2-chloro-6-nitropyridine is as follows:
-
To a solution of 2-chloro-6-nitropyridine (1.0 mmol) in a 1:1 mixture of ethanol and water (20 mL), add the TAPEHA-Pd catalyst (0.015 g).[3]
-
Slowly add sodium borohydride (NaBH4) (4.0 mmol) to the reaction mixture. The color of the mixture will gradually turn black, indicating the formation of palladium nanoparticles.[3]
-
Stir the reaction continuously for 1.5 hours at room temperature under atmospheric pressure.[3]
-
Upon completion, remove the catalyst by filtration.[3]
-
Extract the reaction solution with ethyl acetate (3 x 30 mL).[3]
-
Combine the organic layers, dry with magnesium sulfate (MgSO4), and concentrate under vacuum to yield the product.[3]
Scale-up Considerations for Route 1:
-
Reagent Selection: While sodium borohydride is effective at the lab scale, for larger scales, alternative reducing agents like catalytic hydrogenation (e.g., H2/Pd-C) or transfer hydrogenation might be more cost-effective and safer.
-
Thermal Management: The reduction of nitro compounds is highly exothermic. A robust cooling system is essential to control the reaction temperature and prevent runaway reactions, especially during the addition of the reducing agent.
-
Catalyst Handling and Recovery: On a large scale, the filtration and recovery of the palladium catalyst are crucial for economic and environmental reasons. The efficiency of catalyst removal also impacts the purity of the final product.
-
Solvent Selection: The choice of solvent can impact reaction kinetics, product solubility, and downstream processing. While ethanol/water is a common choice, other solvent systems may be more suitable for large-scale operations, considering factors like ease of recovery and safety.
-
Work-up and Purification: Large-scale extractions can be cumbersome. Alternative work-up procedures, such as crystallization or distillation, should be explored to simplify the purification process.
Route 2: Amination of 2,6-Dichloropyridine
This route involves the nucleophilic substitution of one of the chlorine atoms in 2,6-dichloropyridine with an amino group.[1] A key advantage of this method is that the reaction tends to stop at the mono-amination stage. The electron-donating nature of the newly introduced amino group deactivates the pyridine ring towards further nucleophilic substitution, thus preventing the formation of the di-aminated byproduct.[1]
Reaction Pathway: Amination of 2,6-Dichloropyridine
Caption: Synthesis of this compound via amination.
Experimental Protocol (Conceptual):
-
Charging a high-pressure reactor with 2,6-dichloropyridine and a suitable solvent.
-
Introducing the aminating agent, such as ammonia gas or an aqueous ammonia solution.
-
Heating the reaction mixture under pressure to the desired temperature. The reaction temperature and pressure are critical parameters to control the reaction rate and selectivity.
-
Monitoring the reaction progress by techniques like HPLC or GC.
-
Upon completion, cooling the reactor, and venting any excess ammonia.
-
Isolating the product through extraction, crystallization, or other purification methods.
Scale-up Considerations for Route 2:
-
Reaction Conditions: High temperatures and pressures are often required for this reaction, necessitating the use of specialized high-pressure reactors. Careful control of these parameters is crucial for safety and to minimize byproduct formation.
-
Ammonia Handling: Ammonia is a corrosive and toxic gas. A closed system with appropriate scrubbing for any unreacted ammonia is essential for large-scale production.
-
Byproduct Formation: While mono-amination is favored, the formation of di-aminated and other byproducts is still possible, especially under harsh reaction conditions. Process optimization is key to maximizing the yield of the desired product.
-
Purification: The separation of the product from unreacted starting material and any byproducts can be challenging. Fractional distillation or crystallization are common methods used for purification at scale.
Quantitative Data Summary
The following table summarizes typical data points for the synthesis of this compound. Note that yields and conditions can vary significantly based on the specific reagents and equipment used.
| Parameter | Route 1: Reduction | Route 2: Amination |
| Starting Material | 2-Chloro-6-nitropyridine | 2,6-Dichloropyridine |
| Key Reagents | NaBH4, Pd catalyst | Ammonia |
| Typical Yield | High (specific values vary) | Moderate to High (process dependent) |
| Purity | Generally high after purification | Dependent on reaction selectivity |
| Reaction Temperature | Room Temperature | Elevated Temperatures (e.g., >150°C) |
| Reaction Pressure | Atmospheric | Elevated Pressure |
General Scale-up Workflow
The successful scale-up of a chemical synthesis requires a systematic approach. The following diagram illustrates a general workflow for scaling up the synthesis of this compound.
Logical Workflow for Synthesis Scale-up
Caption: A generalized workflow for chemical process scale-up.
Conclusion
The synthesis of this compound can be effectively achieved through either the reduction of 2-chloro-6-nitropyridine or the amination of 2,6-dichloropyridine. The choice of the optimal route for scale-up will depend on a variety of factors including the availability and cost of starting materials, the required purity of the final product, and the capital investment in equipment. Careful consideration of thermal management, reagent handling, and purification strategies is critical for a safe, efficient, and economically viable large-scale production process. The protocols and considerations outlined in this document provide a foundation for researchers and drug development professionals to navigate the challenges of scaling up the synthesis of this important pharmaceutical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Amino-6-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Amino-6-chloropyridine.
Troubleshooting Guide: Low to No Yield
Low or no yield in the Suzuki coupling of this compound can be attributed to several factors. This guide provides a systematic approach to diagnosing and resolving common issues.
dot
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not working. What are the most common reasons for failure?
Several factors can contribute to the failure of this specific Suzuki coupling. The primary culprits are often related to:
-
Catalyst Inhibition : The nitrogen atoms of the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1]
-
Inactive Catalyst System : 2-chloropyridines are generally less reactive than their bromo or iodo counterparts.[1] The oxidative addition step is often slower and requires a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]
-
Inappropriate Base or Solvent : The choice of base and solvent is critical. An unsuitable combination can lead to side reactions or prevent the reaction from proceeding.[2]
-
Oxygen Contamination : The active Pd(0) catalyst is sensitive to oxygen.[2] Inadequate degassing of the reaction mixture can lead to catalyst deactivation.
Q2: I am observing the formation of byproducts. How can I identify and minimize them?
The formation of byproducts is a common issue. Here's a guide to addressing the most frequent ones:
| Byproduct | Identification (Technique) | Potential Cause | Mitigation Strategy |
| Homocoupling Product (Biaryl from boronic acid) | MS or NMR | Caused by the presence of Pd(II) species, often from incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.[1] | Ensure the reaction is thoroughly degassed. Use a Pd(0) source directly or ensure conditions are suitable for complete reduction of a Pd(II) precatalyst.[1][3] |
| Dehalogenation Product (2-Aminopyridine) | MS or NMR | The palladium catalyst can react with sources of hydride in the reaction mixture (e.g., solvent, amine bases), leading to reductive elimination.[1] | Ensure the reaction is performed under a strict inert atmosphere. Choose a solvent less prone to acting as a hydride source.[1] |
| Protodeboronation Product (Arene from boronic acid) | MS or NMR | The boronic acid is replaced by a proton from the solvent or trace water.[1][4] This is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[4][5] | Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[4] |
Q3: What is the best catalyst, ligand, and base combination for the Suzuki coupling of this compound?
Due to the challenging nature of this substrate, a highly active catalyst system is generally required.[3] Here are some recommended starting points for optimization:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective Pd(II) and Pd(0) precatalysts, respectively.[2][6] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][6][7] | These ligands promote the difficult oxidative addition of the C-Cl bond and can prevent catalyst inhibition by the pyridine nitrogen.[3] |
| Base | Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[2][6][8] | Strong bases are often necessary to facilitate the transmetalation step with less reactive chloropyridines.[2] |
Q4: How critical is the quality of the boronic acid?
The purity of the boronic acid directly impacts the efficiency, yield, and reproducibility of the coupling process.[9] Impurities can poison the palladium catalyst or participate in unwanted side reactions, leading to lower yields and complicating purification.[9] It is also important to be aware of the stability of the boronic acid, as they can be prone to decomposition, polymerization, or protodeboronation upon storage.[10]
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Conventional Heating
dot
Caption: Experimental workflow for conventional heating.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.[11]
-
Add the anhydrous, degassed solvent via syringe.[11]
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[6][11]
-
Upon completion, cool the reaction mixture to room temperature.[11]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[11]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel.[11]
Protocol 2: Microwave-Assisted Suzuki Coupling
dot
Caption: Experimental workflow for microwave-assisted coupling.
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the this compound, arylboronic acid, palladium catalyst, and base.[11]
-
Add the solvent and seal the vial with a cap.[11]
-
Place the vial in the microwave reactor.[11]
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[11]
-
After the reaction is complete, cool the mixture to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.
Signaling Pathways and Mechanisms
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
The key steps in the cycle are:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the this compound to form a Pd(II) complex. This step is often rate-limiting for chloropyridines.[1][12]
-
Transmetalation : The organic group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center.[3][12]
-
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Amino-6-chloropyridine Derivatives
Welcome to the technical support center for the synthesis of 2-Amino-6-chloropyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Route 1: Amination of 2,6-Dichloropyridine
Q1: I am getting a significant amount of the di-aminated product (2,6-diaminopyridine) instead of the desired mono-aminated (this compound). How can I improve selectivity?
A1: This is a common issue of over-amination. Selectivity for mono-amination is highly dependent on the reaction conditions. Here’s a troubleshooting guide:
-
Problem: Formation of 2,6-diaminopyridine as a major byproduct.
-
Cause: The second nucleophilic aromatic substitution (SNAr) is competitive with the first. While the first amino group is electron-donating and can deactivate the ring towards further substitution, harsh conditions can overcome this barrier.
-
Solutions & Troubleshooting Workflow:
-
Catalyst and Base Selection: For di-substituted pyridines, achieving selective mono-amination often requires careful control of the catalytic system. Palladium-catalyzed (Buchwald-Hartwig) amination can be selective under mild conditions. In contrast, copper-catalyzed reactions, especially with a base like K₂CO₃ under microwave irradiation, tend to favor di-amination.[1][2]
-
Microwave-Assisted Synthesis (Catalyst-Free): Interestingly, performing the reaction under microwave irradiation in water without a base or copper catalyst has been shown to be highly selective for mono-amination. The omission of the base is key to preventing the formation of the di-substituted byproduct.[1][2]
-
Steric Hindrance: Using a bulkier amine nucleophile can sterically hinder the second substitution, thus favoring the mono-aminated product.
-
Stoichiometry: Use a controlled amount of the amine nucleophile. While an excess is often used to drive the reaction, a very large excess can promote di-substitution.
-
Data Presentation: Selective Mono-amination of 2,6-Dibromopyridine *
A useful analogue for 2,6-dichloropyridine.
| Amine | Stoichiometry (Amine:DBP) | Conditions | Catalyst/Base | Product | Yield (%) | Reference |
| 70% Ethylamine in H₂O | 6 : 1 | Microwave, 150-205°C, 2.5h | None | Mono-aminated | High Selectivity | [1] |
| Isopropylamine | 6 : 1 | Microwave, 150-205°C, 2.5h | None | Mono-aminated | High Selectivity | [1] |
| 2,4-Dimethylaniline | 1 : 1 | Microwave, 190-215°C, 2.5h | CuI / K₂CO₃ | Di-aminated | 86% (vs. 14% mono) | [1] |
| 2,4-Dimethylaniline | 1 : 1 | Microwave, 190-215°C, 2.5h | None | Mono-aminated | 93% (vs. 7% di) | [1] |
Mandatory Visualization: Troubleshooting Over-amination
Caption: Troubleshooting workflow for over-amination.
Synthesis Route 2: From 2-Aminopyridine Derivatives via Sandmeyer-type Reaction
Q2: My Sandmeyer reaction to convert an aminopyridine to a chloropyridine is giving low yields, and I'm isolating a hydroxy-pyridine byproduct. What's going wrong?
A2: The formation of a hydroxy-pyridine is a classic side reaction in the diazotization of aminopyridines, primarily caused by the hydrolysis of the diazonium salt intermediate. Yields of the desired 2-chloropyridine can be as low as 30-50% if conditions are not optimal.[3]
-
Problem: Formation of the corresponding hydroxyl compound instead of the chloropyridine.
-
Cause: Aryl diazonium salts are unstable at elevated temperatures and will decompose in aqueous acid to form phenols (or hydroxypyridines).
-
Solutions & Troubleshooting Workflow:
-
Strict Temperature Control: This is the most critical parameter. The reaction temperature must be maintained between 0-5°C throughout the formation of the diazonium salt and its subsequent reaction. Temperatures above this range significantly increase the rate of hydrolysis.
-
Use of Nitrosyl Chloride: An alternative to the traditional NaNO₂/HCl is the use of nitrosyl chloride in an HCl-saturated aqueous solution at 0-20°C. This method can provide good yields and high purity of the desired 2-chloropyridine derivative.[3]
-
Solvent System: While aqueous systems are common, using a saturated solution of HCl in methanol with an alkyl nitrite can give good yields, but may produce methyl chloride as a byproduct.[3]
-
Mandatory Visualization: Hydrolysis vs. Sandmeyer Reaction
Caption: Competing pathways in the Sandmeyer reaction.
Synthesis Route 3: Reduction of 2-Chloro-6-nitropyridine
Q3: I am reducing 2-chloro-6-nitropyridine to this compound. What are the potential side reactions, and which reducing agent is best?
A3: The choice of reducing agent is crucial to avoid unwanted side reactions, especially if your molecule contains other reducible functional groups.
-
Problem: Incomplete reduction or reduction of other functional groups.
-
Cause: The reactivity of the reducing agent.
-
Solutions & Recommended Reagents:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. It will effectively reduce nitro groups to amines but typically will not reduce other functional groups like esters, amides, or carboxylic acids. This makes it a good choice for complex derivatives. The reaction is often carried out in ethanol/water.[2]
-
Iron in Acetic Acid (Fe/AcOH): This is a classic, effective, and often clean method for reducing aromatic nitro groups. However, using neat acetic acid can sometimes lead to the formation of the corresponding anilide as a byproduct.
-
Lithium Aluminium Hydride (LiAlH₄): This reagent is generally too strong and not recommended for the reduction of aromatic nitro compounds as it can lead to a mixture of products, including azo compounds.
-
Experimental Protocols
Protocol 1: Selective Mono-amination of 2,6-Dichloropyridine (Microwave-Assisted)
This protocol is adapted from methods favoring mono-substitution.[1][2]
-
Materials:
-
2,6-Dichloropyridine (1.0 eq)
-
Amine of choice (e.g., Isopropylamine, 6.0 eq)
-
Deionized water
-
Microwave vial
-
-
Procedure:
-
In a microwave vial, combine 2,6-dichloropyridine and 6 equivalents of the amine.
-
Add deionized water as the solvent. Crucially, do not add a base or a copper catalyst.
-
Seal the vial securely.
-
Place the vial in a microwave synthesizer and irradiate at 150-205°C for 2.5 hours.
-
After the reaction, cool the vial to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound derivative.
-
Protocol 2: Minimizing Hydrolysis in Sandmeyer Reaction
This protocol emphasizes the critical temperature control needed to prevent the formation of hydroxy-pyridine byproducts.
-
Materials:
-
2-Amino-5-methylpyridine (or other aminopyridine derivative)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice-salt bath
-
-
Procedure:
-
Step A: Diazotization
-
Prepare a solution of the aminopyridine in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Separately, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly, add the sodium nitrite solution dropwise to the cooled aminopyridine solution. Maintain the temperature below 5°C at all times.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes. The resulting solution contains the unstable diazonium salt and should be used immediately.
-
-
Step B: Sandmeyer Reaction
-
In a separate flask, prepare a solution of CuCl in concentrated HCl, also cooled to 0-5°C.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the cold CuCl solution with stirring.
-
A complex may precipitate. Allow the mixture to stand at low temperature for 30 minutes.
-
Slowly warm the mixture to room temperature, then gently heat (e.g., to 50°C) until the evolution of nitrogen gas ceases.
-
-
Work-up:
-
Cool the reaction mixture.
-
Neutralize the solution carefully with a base (e.g., sodium carbonate or sodium hydroxide) to the appropriate pH for your product's stability and solubility.
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layers. Purify as needed.
-
-
This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
Technical Support Center: Purification of 2-Amino-6-chloropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Amino-6-chloropyridine from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The common impurities largely depend on the synthetic route employed.
-
From 2,6-dichloropyridine: Unreacted 2,6-dichloropyridine is a primary impurity. Over-amination can also lead to the formation of 2,6-diaminopyridine as a byproduct.
-
From 2-chloro-6-nitropyridine: Incomplete reduction can result in the presence of the starting material, 2-chloro-6-nitropyridine. Other potential byproducts can arise from side reactions during the reduction process.
-
General Impurities: Over-chlorination during synthesis can lead to dichlorinated aminopyridine isomers. Additionally, degradation products or solvent residues may also be present.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification techniques are column chromatography and recrystallization.
-
Column Chromatography: This method is highly effective for separating this compound from byproducts with different polarities, such as 2,6-dichloropyridine.
-
Recrystallization: This technique is suitable for removing smaller amounts of impurities and can yield high-purity material if an appropriate solvent system is identified.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the rapid identification of the product and impurities in different fractions collected during column chromatography or to assess the purity after recrystallization. A typical TLC system would involve a silica gel plate and a mobile phase such as a mixture of ethyl acetate and hexane.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point is a strong indication of the presence of impurities. The melting point of pure this compound is typically in the range of 69-73 °C.[1] A significant deviation from this range suggests that further purification is necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Product is too polar and remains on the silica gel. | Use a more polar eluent system. For example, gradually increase the percentage of ethyl acetate or methanol in the hexane/ethyl acetate mobile phase. |
| Product co-elutes with an impurity. | Optimize the solvent system for better separation. Try a different solvent system, for instance, dichloromethane/methanol. Run a gradient elution to improve resolution. |
| Product is lost during work-up. | Ensure complete extraction from the aqueous phase after the reaction. Check the pH of the aqueous layer to minimize the solubility of the amine product. |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to inefficient separation. |
Problem 2: Presence of starting material (2,6-dichloropyridine) in the final product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure the amination reaction has gone to completion by monitoring with TLC or LC-MS before starting the work-up. |
| Inefficient separation by column chromatography. | 2,6-dichloropyridine is less polar than this compound. Use a less polar eluent system at the beginning of the chromatography to elute the 2,6-dichloropyridine first. A gradient elution from low to high polarity is recommended. |
| Co-crystallization during recrystallization. | If recrystallization is used, the starting material might co-crystallize with the product. In this case, column chromatography is the preferred method for separation. |
Problem 3: Crystals do not form during recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent or solvent system. | The ideal solvent should dissolve the compound when hot but sparingly at room temperature. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). |
| Solution is too dilute. | Concentrate the solution by slowly evaporating the solvent. |
| Presence of oily impurities. | Try to "oil out" the impurities by adding a small amount of a non-polar solvent and then decanting the supernatant containing the dissolved product before cooling. Alternatively, perform a preliminary purification by column chromatography. |
| Supersaturation. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound from a reaction mixture containing 2,6-dichloropyridine.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel.
3. Elution:
-
Start with a non-polar eluent system, such as 5-10% ethyl acetate in hexane, to elute non-polar impurities like 2,6-dichloropyridine.
-
Monitor the elution of fractions by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexane) to elute the desired this compound.
-
Collect fractions containing the pure product.
4. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. Common choices include ethanol, isopropanol, toluene, or mixtures like ethanol/water or hexane/ethyl acetate.
2. Dissolution:
-
In a suitable flask, add the crude this compound.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Recovery | Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | 60-85% | >98% | Excellent for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | 70-95% (if impurities are low) | >99% | Simple, cost-effective, and can yield very pure material. | Less effective for removing large amounts of impurities or impurities with similar solubility. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Identifying and minimizing homocoupling in 2-Amino-6-chloropyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize homocoupling side reactions in cross-coupling reactions involving 2-amino-6-chloropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is homocoupling and why is it a problem in my this compound cross-coupling reactions?
A1: Homocoupling is a significant side reaction where the organometallic reagent (e.g., boronic acid in a Suzuki reaction) couples with itself, forming a symmetrical biaryl byproduct. This unwanted reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process. The presence of the amino group in this compound makes the pyridine ring electron-rich, which can influence the catalytic cycle and potentially make side reactions like homocoupling more competitive.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The most common culprits for homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of organometallic reagents.[1] Increased oxygen levels have been shown to directly correlate with an increase in homocoupling byproducts.[1]
-
Pd(II) Precatalysts: When using a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of two molecules of the organometallic reagent, which generates the active Pd(0) catalyst at the expense of your starting material.[1]
Q3: How can I effectively minimize oxygen in my reaction setup?
A3: Rigorous degassing of solvents and the reaction vessel is the most critical step to prevent oxygen-mediated homocoupling.[1] Standard methods include:
-
Sparging: Bubbling an inert gas, such as Argon or Nitrogen, through the solvent for an extended period (e.g., 15-30 minutes) before adding the catalyst.[1]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness.[1]
Q4: I'm observing significant homocoupling in my Suzuki reaction with this compound. How can I troubleshoot this?
A4: To minimize homocoupling in the Suzuki coupling of this compound, consider the following troubleshooting steps:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For a less reactive substrate like a chloropyridine, a highly active catalyst system is necessary to promote the desired cross-coupling over homocoupling.
-
Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate or overly strong base can sometimes promote side reactions.
-
Solvent Choice: The solvent must effectively dissolve all reactants and facilitate the catalytic cycle.
Q5: Can homocoupling also be an issue in Buchwald-Hartwig and Sonogashira reactions with this compound?
A5: Yes, homocoupling can occur in other cross-coupling reactions as well, although the specific mechanisms may differ.
-
Buchwald-Hartwig Amination: While the primary side reaction of concern is often hydrodehalogenation, conditions that lead to catalyst decomposition or the presence of oxidants can potentially lead to side reactions that may include homocoupling of starting materials or intermediates. The principles of using an inert atmosphere and an appropriate catalyst/ligand system remain crucial.
-
Sonogashira Coupling: In Sonogashira reactions, the homocoupling of the terminal alkyne to form a diyne (Glaser coupling) is a common side reaction.[4][5] This is often promoted by the presence of oxygen and can be minimized by:
Data Presentation
The following tables summarize recommended starting conditions for minimizing homocoupling in cross-coupling reactions of this compound, based on data from closely related substrates.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound Analogs
| Parameter | Recommended Condition | Rationale for Minimizing Homocoupling |
| Palladium Source | Pd₂(dba)₃ (a Pd(0) source) | Avoids the initial reduction step from Pd(II) to Pd(0) which can be promoted by homocoupling of the boronic acid.[1] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that accelerate the rate-determining oxidative addition and the subsequent reductive elimination, favoring the desired cross-coupling pathway.[1][2][7] |
| Base | K₃PO₄ | A strong base often effective for less reactive aryl chlorides, promoting the desired transmetalation step.[3][7] |
| Solvent | Degassed 1,4-Dioxane or Toluene | Anhydrous, non-protic solvents that are rigorously degassed to remove oxygen.[1][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] |
Table 2: Typical Yields for Cross-Coupling of Chloropyridine Derivatives
| Reaction Type | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >90 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | >90 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60-100 | 70-95 |
Note: Yields are representative for analogous chloropyridine substrates and should be considered a starting point for optimization.[3][7][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, under an inert atmosphere, prepare a solution of Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent.
-
Add the catalyst solution to the Schlenk tube containing the other reagents.
-
Add the remaining degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][7][9]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine coupling partner.
-
Remove the flask from the glovebox and add anhydrous, degassed toluene under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.[7]
-
Protocol 3: General Procedure for Sonogashira Coupling of this compound
This protocol aims to minimize alkyne homocoupling.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (2-5 mol%) (for copper-catalyzed reaction)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., DMF or THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide (if applicable).
-
Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-6-alkynylpyridine.[8]
-
Visualizations
Caption: General experimental workflow for cross-coupling reactions, emphasizing steps to minimize homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Amino-6-chloropyridine Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in palladium-catalyzed cross-coupling reactions of 2-Amino-6-chloropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low to no yield in my cross-coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low to no product formation when using this compound is a common challenge. This substrate is particularly difficult due to the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the two nitrogen atoms. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.
Initial Troubleshooting Steps:
-
Catalyst and Ligand Activity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the strong C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.
-
-
Catalyst Inhibition: The pyridine nitrogen and the 2-amino group can coordinate to the palladium center, leading to the formation of inactive catalyst species and inhibiting the catalytic cycle. This chelation effect can be a significant contributor to catalyst deactivation.
-
Recommendation: Employ bulky ligands that sterically shield the palladium center, making it less susceptible to coordination by the substrate.
-
-
Ineffective Base: The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination. The strength, solubility, and steric properties of the base are important factors.
-
Recommendation: For Suzuki couplings, screen strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.
-
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: While toluene and dioxane are common, for polar substrates like this compound, solvents like t-BuOH or DMF might improve solubility. However, be aware that coordinating solvents like acetonitrile and pyridine itself can inhibit the catalyst.
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which leads to deactivation.
-
Recommendation: Ensure that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black, a fine precipitate of metallic palladium, is a visual indicator of catalyst aggregation and deactivation. This occurs when the active, ligated Pd(0) species loses its supporting ligands and agglomerates. This can be caused by:
-
High Temperatures: Elevated temperatures can sometimes promote ligand dissociation or degradation.
-
High Catalyst Concentration: Using an excessively high concentration of the palladium catalyst can increase the likelihood of aggregation.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the palladium precursor can leave the metal center exposed and prone to aggregation.
Strategies to Prevent Palladium Black Formation:
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help to stabilize the active catalyst.
-
Use a Pre-formed Catalyst: Well-defined palladium precatalysts can sometimes offer greater stability compared to generating the active catalyst in situ.
-
Lower Reaction Temperature: If possible, reducing the reaction temperature may help to prevent catalyst decomposition.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of the catalyst, promoting aggregation.
Q3: I am seeing significant amounts of side products, such as hydrodehalogenation of my this compound. How can I minimize this?
A3: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction in cross-coupling. It often occurs when the desired reductive elimination step is slow, allowing for competing pathways to take place.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Modification: Employing bulkier and more electron-donating ligands can accelerate the rate of C-C or C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.
-
Choice of Base: The nature of the base can influence the extent of hydrodehalogenation. Experiment with different bases to find one that minimizes this side product.
-
Lower Reaction Temperature: In some cases, lowering the reaction temperature can disfavor the side reaction.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can sometimes be a proton source for this side reaction.
Data Presentation
The following tables summarize the effects of different reaction parameters on the cross-coupling of chloropyridine derivatives. Please note that this data is compiled from studies on analogous systems and should be used as a general guide for optimizing reactions with this compound.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of Chloropyridines with Arylboronic Acids
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 (for 5-bromo-2-methylpyridin-3-amine) | |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 (for 2-chloropyridine) | |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | >95 (for 2-chloropyridine) | |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 80-90 (for various chloropyridines) |
Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination of Chloropyridines
| Base | Solvent | Temperature (°C) | Typical Observations | Reference(s) |
| NaOtBu | Toluene | 80-110 | Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups. | |
| LHMDS | THF | 60-80 | Strong base, often effective when other bases fail. | |
| K₃PO₄ | 1,4-Dioxane | 100-120 | Weaker base, suitable for substrates with base-sensitive functional groups. | |
| Cs₂CO₃ | 1,4-Dioxane | 100-120 | Weaker base, often provides good results with sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale High-Throughput Screening of Reaction Conditions
This protocol describes a general method for rapidly screening different ligands, bases, and solvents for the cross-coupling of this compound on a small scale.
-
Stock Solution Preparation:
-
Prepare stock solutions of this compound, the coupling partner (e.g., arylboronic acid or amine), and an internal standard (e.g., biphenyl) in a suitable solvent (e.g., 1,4-dioxane).
-
-
Dispensing of Solids:
-
Into an array of reaction vials (e.g., a 96-well plate), dispense the desired palladium precatalyst and ligand combinations. Specialized kits with pre-weighed catalysts are commercially available.
-
Dispense the solid bases into the appropriate wells.
-
-
Dispensing of Liquids:
-
Using a liquid handling robot or multichannel pipette, add the stock solutions of the starting materials and internal standard to each vial.
-
Add the screening solvent to each vial.
-
-
Reaction Execution:
-
Seal the reaction plate and place it on a heated stirring block.
-
Run the reactions at the desired temperature for a set period (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, quench the reactions and dilute with a suitable solvent.
-
Analyze the reaction outcomes using high-throughput techniques such as LC-MS or GC-MS to determine the yield of the desired product relative to the internal standard.
-
Protocol 2: Analysis of Deactivated Catalyst by X-ray Photoelectron Spectroscopy (XPS)
This protocol outlines the steps for preparing a deactivated palladium catalyst sample for XPS analysis to investigate the cause of deactivation.
-
Sample Collection:
-
After a failed or stalled reaction, carefully filter the reaction mixture to collect the solid catalyst, including any precipitated palladium black.
-
Wash the collected solids with a non-coordinating solvent (e.g., hexane) to remove any adsorbed organic residues.
-
Dry the solid sample under vacuum.
-
-
Sample Mounting:
-
Mount the dried catalyst powder onto a sample holder using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion and a relatively flat surface.
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface of the catalyst.
-
Acquire high-resolution spectra for the elements of interest, such as Pd 3d, N 1s, Cl 2p, and C 1s.
-
-
Data Interpretation:
-
Analyze the binding energies and peak shapes in the high-resolution spectra to determine the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the chemical environment of the other elements. This can provide insights into potential catalyst poisoning or oxidation.
-
Visualizations
Caption: A troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Potential pathways for catalyst deactivation.
Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Amino-6-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful amination of 2-Amino-6-chloropyridine. The following information is designed to address specific experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the amination of this compound challenging?
The amination of this compound, typically via Buchwald-Hartwig cross-coupling, presents several challenges. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle more difficult.[1] Additionally, the pyridine nitrogen, particularly at the 2- or 6-position, can coordinate with the palladium catalyst, leading to inhibition or deactivation and resulting in low yields.[2][3] The presence of the free amino group on the starting material can also potentially complicate the reaction.
Q2: Which catalyst system is recommended for the amination of this compound?
A robust catalyst system is crucial for the amination of this substrate. Generally, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is required.
-
Palladium Precursors: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Ligands: Bulky, electron-rich ligands are essential to facilitate the catalytic cycle and shield the palladium center from inhibition by the pyridine nitrogen.[3] Highly effective ligands for this type of transformation include XPhos, RuPhos, and Xantphos.[3][4]
Q3: What is the optimal choice of base and solvent for this reaction?
The selection of the base and solvent is critical and often substrate-dependent.
-
Base: Strong, non-nucleophilic bases are typically employed to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives.[2]
-
Solvent: Anhydrous, aprotic solvents are preferred to ensure the stability of the catalytic species. Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[2][3]
Q4: What are the common side reactions, and how can they be minimized?
The most common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen. This can be minimized by using bulky, electron-rich ligands that promote the desired C-N bond formation and by ensuring strictly anhydrous and anaerobic reaction conditions.
Another potential side reaction is the formation of diarylamines (double arylation) if a primary amine is used as the coupling partner. This can often be controlled by carefully managing the stoichiometry, typically using a slight excess of the amine (1.1-1.2 equivalents).
Troubleshooting Guide
This guide addresses common issues encountered during the amination of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | 1. Catalyst Inactivity/Decomposition: The Pd(0) catalyst is sensitive to oxygen.[3] | 1. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[2] |
| 2. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center.[3] | 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to shield the palladium and favor the desired reaction pathway.[3] | |
| 3. Suboptimal Temperature: The reaction temperature may be too low for the less reactive aryl chloride. | 3. Increase the reaction temperature, typically in the range of 80-110 °C.[3] | |
| 4. Inappropriate Base: The base may be too weak to effectively deprotonate the amine. | 4. Use a strong, non-coordinating base like NaOtBu. | |
| Poor Reproducibility | 1. Variable Reagent Quality: Impurities in starting materials, solvents, or the base can poison the catalyst.[3] | 1. Use high-purity, anhydrous reagents and solvents. Ensure the base is of high quality. |
| 2. Inconsistent Inert Atmosphere: Even small amounts of oxygen can affect the reaction. | 2. Re-evaluate your procedure for establishing and maintaining an inert atmosphere. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Slow Reductive Elimination: The desired C-N bond formation is slow, allowing side reactions to occur. | 1. Optimize the ligand to accelerate reductive elimination. Bulky, electron-rich ligands are often beneficial. |
| 2. Presence of Protic Impurities: Water or other protic impurities can lead to hydrodehalogenation. | 2. Ensure all reagents and solvents are scrupulously dried. | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may require a longer time to reach completion. | 1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary (typically 12-24 hours).[3] |
| 2. Poor Solubility of Reagents: If reagents are not fully dissolved, the reaction can be slow and inefficient.[3] | 2. Try a different solvent or a solvent mixture. In some cases, a more polar aprotic solvent like DMF can be tested, but be aware of its potential to coordinate with the palladium catalyst.[3] |
Data Presentation
The following tables provide representative data for the Buchwald-Hartwig amination of related chloropyridine systems to guide reaction optimization.
Table 1: Comparison of Ligands for the Amination of a Representative Chloropyridine
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | High |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 110 | 24 | High |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 16 | Moderate-High |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 24 | Moderate |
Note: Yields are representative and will vary depending on the specific amine coupling partner.
Table 2: Effect of Base and Solvent on Amination Yield
| Base | Solvent | Typical Conditions | Comments |
| NaOtBu | Toluene | 100 °C, 12-24 h | A very common and effective combination for a wide range of substrates. |
| K₃PO₄ | 1,4-Dioxane | 110 °C, 18-24 h | A good alternative for base-sensitive substrates, though may require higher temperatures. |
| Cs₂CO₃ | Toluene | 100 °C, 16-24 h | Highly effective for many challenging substrates. |
| LHMDS | THF | 65 °C, 12-18 h | A strong base that can sometimes be used at lower temperatures. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a reliable starting point and should be optimized for each specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the amine to the Schlenk tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in the amination of this compound.
Caption: Buchwald-Hartwig catalytic cycle and potential inhibition by the pyridine substrate.
References
Removal of unreacted 2,6-dichloropyridine from 2-Amino-6-chloropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-chloropyridine, with a specific focus on the removal of unreacted 2,6-dichloropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound that results in 2,6-dichloropyridine contamination?
A1: The most common route is the nucleophilic substitution (amination) of 2,6-dichloropyridine. In this reaction, one chlorine atom is substituted by an amino group. If the reaction does not go to completion, the final product will be contaminated with unreacted 2,6-dichloropyridine starting material.[1]
Q2: Why is it important to remove unreacted 2,6-dichloropyridine from the final this compound product?
A2: Residual 2,6-dichloropyridine can interfere with subsequent reactions and compromise the purity, efficacy, and safety of the final active pharmaceutical ingredient (API) or agrochemical. Regulatory agencies have strict limits on impurity levels in such products.
Q3: What are the key physical property differences between this compound and 2,6-dichloropyridine that can be exploited for separation?
A3: The primary difference lies in their basicity. This compound is more basic due to the presence of the amino group, while 2,6-dichloropyridine is essentially neutral. This difference in basicity is the foundation for several purification methods. Their boiling points and melting points also differ, which can be utilized in methods like distillation and crystallization.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Basicity |
| This compound | 128.56 | 69-73 | - | Basic |
| 2,6-dichloropyridine | 147.99 | 86-89 | 211-212 | Neutral |
Troubleshooting Guides
Issue 1: Significant amount of unreacted 2,6-dichloropyridine remains in the crude product after synthesis.
Symptoms:
-
TLC analysis shows a prominent spot corresponding to 2,6-dichloropyridine.
-
GC-MS or LC-MS analysis indicates a high percentage of 2,6-dichloropyridine.
-
The isolated product has a melting point closer to that of 2,6-dichloropyridine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC until the starting material spot/peak is minimal. - Increase Temperature: Cautiously increase the reaction temperature as per literature procedures to improve the reaction rate. - Excess Aminating Agent: Use a slight excess of the aminating agent (e.g., ammonia or an amine source) to drive the reaction to completion. |
| Inefficient Mixing | Ensure vigorous and efficient stirring of the reaction mixture, especially in heterogeneous reactions, to maximize contact between reactants. |
| Deactivation of Reagents | Use fresh and high-purity reagents. The aminating agent and any catalysts should be of appropriate quality. |
Issue 2: Difficulty in separating this compound from 2,6-dichloropyridine by standard crystallization.
Symptoms:
-
Co-crystallization of the product and starting material.
-
Low purity of the isolated solid after crystallization.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Similar Solubilities | The solubility profiles of the two compounds may be too similar in the chosen solvent system for effective separation by simple crystallization. |
| Formation of a Solid Solution | In some cases, the two compounds may form a solid solution, making separation by crystallization challenging. |
| Solution: Acid-Base Extraction | Utilize the basicity of this compound. Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and wash with an aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, while the neutral 2,6-dichloropyridine will remain in the organic layer. The layers can then be separated, and the aqueous layer neutralized with a base (e.g., NaOH) to precipitate the pure this compound, which can be collected by filtration. |
Issue 3: Inefficient removal of 2,6-dichloropyridine by column chromatography.
Symptoms:
-
Poor separation of spots on the TLC plate.
-
Overlapping peaks in the chromatogram during column chromatography.
-
Low recovery of pure product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the two compounds. |
| Solution: Optimize TLC and Column Conditions | - Solvent System Screening: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find an eluent that provides good separation (difference in Rf values) between this compound and 2,6-dichloropyridine. - Gradient Elution: Employ a gradient elution on the column, starting with a non-polar solvent and gradually increasing the polarity. This can help to first elute the less polar 2,6-dichloropyridine, followed by the more polar this compound. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the difference in basicity between the desired product and the starting material.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction Purification.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture containing both this compound and unreacted 2,6-dichloropyridine in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The this compound will react with the acid to form a water-soluble salt and move into the aqueous layer. The neutral 2,6-dichloropyridine will remain in the organic layer.
-
Layer Separation: Separate the two layers.
-
Impurity Isolation (Optional): The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the unreacted 2,6-dichloropyridine.
-
Product Isolation: Cool the aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 8). The this compound will precipitate out as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain pure this compound.
Protocol 2: Purification by Distillation under Acidic Conditions
This method is particularly useful for larger-scale purifications and relies on the principle that the basic this compound will form a non-volatile salt with the acid, while the neutral 2,6-dichloropyridine can be removed by steam distillation.
Workflow Diagram:
References
Preventing protodeboronation in Suzuki reactions with 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming challenges associated with Suzuki-Miyaura cross-coupling reactions involving 2-Amino-6-chloropyridine, with a specific focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound boronic acid derivatives?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This side reaction consumes your starting material, leading to the formation of this compound as a byproduct, which reduces the yield of your desired coupled product and complicates purification.
Pyridineboronic acids, particularly those with substitution patterns like this compound, are susceptible to protodeboronation. The nitrogen atom in the pyridine ring can influence the electronic properties of the molecule, making the C-B bond more susceptible to cleavage, especially under certain pH conditions.
Q2: What are the primary factors that promote protodeboronation in these reactions?
A2: Several factors can significantly increase the rate of protodeboronation:
-
pH of the reaction medium: For many heteroaromatic boronic acids, protodeboronation is most rapid under neutral pH conditions due to the formation of a reactive zwitterionic intermediate. Both acidic and strongly basic conditions can sometimes suppress this side reaction.
-
Choice of Base: While a base is essential for the Suzuki catalytic cycle, strong bases, especially in the presence of water, can accelerate protodeboronation.[2][3][4]
-
Reaction Temperature: Higher temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[5]
-
Presence of Water: Water often serves as the proton source for protodeboronation. While some Suzuki reactions are performed in aqueous media, excessive water can be detrimental.
-
Inefficient Catalysis: If the desired Suzuki coupling is slow, the boronic acid reagent is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation. This can be due to an inappropriate choice of catalyst, ligand, or reaction temperature.
Troubleshooting Guide
Problem: Low yield of the desired coupled product and significant formation of this compound.
This is a classic sign of protodeboronation outcompeting the Suzuki coupling. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Re-evaluate Your Boronic Acid Derivative
If you are using the free boronic acid, consider switching to a more stable derivative to minimize the concentration of the active, and potentially unstable, boronic acid in the reaction mixture.
| Boronic Acid Derivative | Stability | Rationale |
| Boronic Acid | Low | Highly susceptible to protodeboronation. |
| Pinacol Ester | Moderate | More stable than the boronic acid, slowly hydrolyzes in situ. |
| MIDA Boronate | High | Very stable; provides a slow release of the boronic acid.[6] |
| Trifluoroborate Salt | High | Generally stable crystalline solids, less prone to protodeboronation. |
Step 2: Optimize the Base
The choice of base is critical. Strong bases can accelerate protodeboronation. Consider switching to a weaker inorganic base.
| Base | Typical Solvents | Relative Effectiveness for Chloropyridines | Notes |
| NaOH, KOH | Aqueous mixtures | Use with caution | Strong bases, can promote protodeboronation. |
| Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene | Moderate to High | Commonly used and often effective.[3] |
| K₃PO₄ | Toluene, Dioxane | High | Often a good choice for challenging couplings of aryl chlorides.[5] |
| Cs₂CO₃ | Dioxane, Toluene, THF | Very High | Highly soluble in organic solvents, often used for difficult couplings. |
| KF | THF, Dioxane | Moderate to High | Can be effective, especially under anhydrous conditions.[7] |
Step 3: Choose the Right Catalyst and Ligand System
For a less reactive substrate like this compound, a highly active catalyst system is crucial to ensure the Suzuki coupling is faster than protodeboronation.
| Palladium Source | Ligand | Rationale |
| Pd(PPh₃)₄ | PPh₃ (in the complex) | Standard, but may be inefficient for chloropyridines. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | These ligands promote the oxidative addition of the C-Cl bond and accelerate the overall catalytic cycle, outcompeting protodeboronation.[5] |
| PdCl₂(dppf) | dppf (in the complex) | A robust and commonly used pre-catalyst. |
| NHC-Pd Complexes | N-Heterocyclic Carbene | Highly active catalysts for challenging substrates.[8] |
Step 4: Control the Reaction Temperature and Solvent
-
Temperature: Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish. Higher temperatures can accelerate protodeboronation.
-
Solvent: While aqueous solvent mixtures are common, for substrates prone to protodeboronation, consider using anhydrous solvents like toluene, dioxane, or THF. Ensure your solvent is thoroughly degassed to prevent catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound using a Pinacol Boronate Ester
This protocol is a starting point and should be optimized for your specific arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid pinacol ester, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can sometimes accelerate the desired coupling, minimizing the time the reagents are exposed to conditions that might favor protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, ligand, and base.
-
Add the solvent and seal the vial.
-
Place the vial in a microwave reactor and irradiate at 120-150 °C for 10-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
This workflow provides a logical approach to diagnosing and solving issues with your Suzuki reaction.
Caption: A decision-making workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Nitration of 2-Amino-6-chloropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of the nitration of 2-amino-6-chloropyridine. The information is structured to address common challenges and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of this compound a particularly hazardous reaction?
A1: The nitration of aromatic compounds, in general, is a highly exothermic process. For this compound, the presence of the activating amino group makes the pyridine ring more susceptible to electrophilic attack by the nitronium ion (NO₂⁺). This increased reactivity can lead to a rapid release of heat, increasing the risk of a thermal runaway if not properly controlled. A runaway reaction can result in a rapid increase in temperature and pressure, potentially leading to an explosion and the release of toxic gases.[1][2][3]
Q2: What are the primary products and potential side products of this reaction?
A2: The primary desired product is typically 2-amino-6-chloro-3-nitropyridine or 2-amino-6-chloro-5-nitropyridine. The position of nitration is influenced by the directing effects of the amino and chloro substituents and the reaction conditions. Potential side products can include dinitrated pyridines, oxidation products, and the formation of nitramines. Over-nitration is a common issue if the reaction conditions are too harsh or not carefully controlled.[4]
Q3: What is a "runaway reaction" and what are the signs to watch for?
A3: A runaway reaction is an uncontrolled, accelerating exothermic reaction. Signs of a runaway reaction during the nitration of this compound include:
-
A rapid, uncontrolled increase in the internal reaction temperature.
-
Vigorous gas evolution (brown fumes of nitrogen dioxide).
-
A sudden change in the color of the reaction mixture (e.g., turning dark brown or black).
-
An increase in pressure within the reaction vessel.
Immediate and appropriate emergency procedures should be followed if a runaway reaction is suspected.[1][2][5]
Q4: How can I minimize the risk of a thermal runaway?
A4: The key to preventing a thermal runaway is effective heat management. This can be achieved through:
-
Low Reaction Temperature: Conducting the reaction at a consistently low temperature (e.g., 0 to 10°C) is crucial.
-
Slow Reagent Addition: The nitrating agent should be added slowly and in a controlled manner to allow for efficient heat dissipation.
-
Efficient Stirring: Vigorous and constant stirring ensures uniform temperature distribution throughout the reaction mixture.
-
Proper Cooling: Utilizing a reliable cooling bath (e.g., ice-salt or a cryostat) is essential to maintain the desired temperature.
-
Monitoring: Continuous monitoring of the internal reaction temperature is critical to detect any unexpected exotherm.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase. | Runaway reaction due to too rapid addition of nitrating agent or inadequate cooling. | Immediate Action: If safe, stop the addition of the nitrating agent and increase cooling. Prepare for emergency shutdown. If the reaction is uncontrollable, evacuate the area and follow laboratory emergency protocols. Prevention: Ensure slow, dropwise addition of the nitrating agent and maintain a consistent low temperature. |
| Low yield of the desired mononitrated product. | Incomplete reaction, over-nitration, or degradation of the product. | Optimize reaction time and temperature. Use a minimal excess of the nitrating agent. Monitor the reaction progress using TLC or GC-MS to determine the optimal endpoint.[4] |
| Formation of significant amounts of dinitrated products. | Reaction temperature is too high, or the concentration of the nitrating agent is excessive. | Maintain a lower reaction temperature. Add the nitrating agent dropwise to control its concentration.[4] |
| The reaction mixture turns dark brown or black. | Oxidation of the starting material or product due to high temperature or excess nitric acid. | Ensure the reaction is conducted at a sufficiently low temperature. Use the stoichiometric amount or a slight excess of the nitrating agent. |
| Product does not precipitate upon quenching with ice water. | The product may be soluble in the acidic aqueous mixture or may be an oil. | Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after quenching.[6] |
Experimental Protocols
The following is a general experimental protocol for the nitration of this compound, designed to manage the exotherm. Note: This is an illustrative protocol and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared fresh before use.
-
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound in concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
-
Nitration:
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of this compound.
-
Maintain the internal reaction temperature between 0-10°C throughout the addition.
-
The addition rate should be controlled to prevent the temperature from rising above the set limit.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for a specified time, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[6]
-
If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.
-
If no solid precipitates, transfer the quenched mixture to a separatory funnel and extract with an organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Data Presentation
The following table summarizes typical reaction parameters for the nitration of an aminopyridine, which can be used as a starting point for optimization.
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 - 10°C | To control the exotherm and minimize side reactions. |
| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | Sulfuric acid acts as a catalyst and dehydrating agent. |
| Addition Rate | Slow, dropwise | To allow for efficient heat dissipation and prevent localized overheating. |
| Stirring Speed | > 300 RPM | To ensure homogeneous mixing and temperature distribution. |
| Quenching | Pouring onto ice | To rapidly cool the reaction and dilute the acid, stopping the reaction.[6] |
Visualizations
References
Technical Support Center: Purifying 2-Amino-6-chloropyridine with Column Chromatography
Welcome to the technical support center for the column chromatography purification of 2-Amino-6-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most common and cost-effective stationary phase is silica gel (60-120 mesh or 230-400 mesh) . Due to the basic nature of the amino group, this compound can interact strongly with the acidic silanol groups on the silica surface, which may cause peak tailing. If this becomes an issue, alternative stationary phases like neutral alumina or amine-functionalized silica can be used.[1][2][3]
Q2: Which mobile phase system is recommended for the purification of this compound on a silica gel column?
A2: A good starting point is a solvent system of ethyl acetate (EtOAc) in hexanes . The polarity can be adjusted based on Thin Layer Chromatography (TLC) analysis. A common target Rf value for the desired product is around 0.25-0.35 for optimal separation.[4] For this compound, a gradient elution, starting with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 30-40% EtOAc), is often effective. Another common system for more polar compounds is methanol in dichloromethane (DCM) .[1]
Q3: My this compound product is showing significant peak tailing. What can I do?
A3: Peak tailing for basic compounds like this compound is typically caused by strong interactions with acidic silica gel.[5][6][7] To mitigate this, you can:
-
Add a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or pyridine (e.g., 0.1-1%) can be added to the eluent to neutralize the active sites on the silica gel.[4] A stock solution of 10% ammonium hydroxide in methanol can also be used as a polar component in a DCM-based system.[1]
-
Switch to a different stationary phase . Using neutral alumina or amine-functionalized silica can prevent the strong acidic interactions causing the tailing.[2]
Q4: What are the likely impurities I need to separate from my this compound product?
A4: Impurities largely depend on the synthetic route. Common synthesis methods start from either 2,6-dichloropyridine or 2-chloro-6-nitropyridine.[8] Therefore, potential impurities include:
-
Unreacted starting materials : 2,6-dichloropyridine or 2-chloro-6-nitropyridine.
-
Over-chlorinated pyridines : Such as 2,3,6-trichloropyridine.[9]
-
By-products from the amination reaction .
These impurities are typically less polar than the desired this compound and will elute earlier from the column.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel due to its basicity. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). If the product still does not elute, consider adding a basic modifier like triethylamine (0.5-1%) to the eluent. For very stubborn cases, a switch to a more polar solvent system like methanol/DCM might be necessary.[1] |
| Poor separation between the product and impurities | The solvent system has poor selectivity. The column was overloaded with the crude product. | Re-optimize the mobile phase using TLC with different solvent systems to maximize the separation factor (ΔRf) between your product and the impurities. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5 g of crude product per 100 g of silica.[10] |
| The product elutes with the solvent front | The mobile phase is too polar. | Start with a much less polar solvent system. Perform thorough TLC analysis to find a solvent system that gives an Rf value of 0.25-0.35 for the product.[4] |
| Cracks or channels appear in the silica bed | The column was not packed properly. The silica gel ran dry during the run. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Always keep the solvent level above the top of the silica bed. Add a layer of sand on top of the silica to prevent disturbance when adding solvent.[10] |
| Low recovery of the purified product | The product is unstable on silica gel. The product is partially soluble in the mobile phase and is eluting very slowly and broadly (tailing). | Check the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider using a less acidic stationary phase like neutral alumina.[1] If tailing is the issue, add a basic modifier to the eluent to improve the peak shape and elution speed. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using silica gel flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate (EtOAc)
-
Triethylamine (TEA) (optional)
-
TLC plates (silica gel coated)
-
Glass column with stopcock
-
Sand (acid-washed)
-
Collection tubes or flasks
2. Mobile Phase Selection:
-
Develop a suitable solvent system using TLC. A good starting point is 20% EtOAc in hexanes.
-
If peak streaking or tailing is observed on the TLC plate, add 0.5% TEA to the developing solvent.
-
The ideal solvent system should give an Rf value of approximately 0.25-0.35 for this compound and good separation from any impurities.
3. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a 1-2 cm layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% EtOAc in hexanes).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed evenly, avoiding air bubbles.
-
Once the silica has settled, add a 1-2 cm layer of sand on top to protect the surface.[10]
-
Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimum amount of a slightly polar solvent (e.g., DCM or EtOAc). Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
5. Elution and Fraction Collection:
-
Begin eluting with the initial low-polarity mobile phase.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, you might start with 5% EtOAc, then move to 10%, 20%, and 30% EtOAc in hexanes.
-
Monitor the elution by collecting small spots from the fractions on a TLC plate.
6. Analysis and Product Isolation:
-
Develop the TLC plates to identify the fractions containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Chromatography [chem.rochester.edu]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Page loading... [guidechem.com]
- 9. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity of Reactions with 2-Amino-6-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-6-chloropyridine. The focus is on improving the regioselectivity of common chemical transformations, ensuring predictable and high-yielding synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites of this compound and which is generally more reactive?
A1: this compound has three potential sites for reaction: the chlorine-bearing carbon (C6), the amino group (N2), and the pyridine ring carbons (C3, C4, C5). In many common reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the C6 position is the most reactive site for substitution of the chlorine atom. This is due to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 and C6 positions electron-deficient and thus more susceptible to nucleophilic attack or oxidative addition of a palladium catalyst. The amino group at C2 is a strong electron-donating group, which can influence the reactivity of the ring.
Q2: Can reactions occur at the amino group of this compound?
A2: Yes, the amino group can participate in reactions such as acylation, alkylation, or as a nucleophile in its own right. The reactivity of the amino group versus the C6-chloro position depends on the specific reaction conditions and the nature of the reagents used. For instance, in the presence of a strong base, the amino group can be deprotonated to form a more nucleophilic amide anion, which could potentially undergo N-arylation in Buchwald-Hartwig reactions. Careful control of reaction conditions is crucial to direct the reaction to the desired site.
Q3: How does the amino group at the C2 position influence the regioselectivity of reactions at the C6 position?
A3: The amino group at the C2 position is a strong electron-donating group. This can increase the electron density of the pyridine ring, potentially making the oxidative addition step in palladium-catalyzed cross-coupling reactions more facile. However, the nitrogen of the amino group, as well as the pyridine nitrogen, can also act as a ligand and coordinate to the palladium catalyst, which can sometimes lead to catalyst inhibition. The choice of ligand in palladium-catalyzed reactions is therefore critical to modulate the catalyst's reactivity and prevent deactivation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield and/or poor regioselectivity in Suzuki-Miyaura coupling.
This is a common issue when working with chloropyridines, which are generally less reactive than their bromo or iodo counterparts.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System | The C-Cl bond is strong, requiring a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Solution: Switch to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the rate-determining oxidative addition step. |
| Ineffective Base | The base is crucial for activating the boronic acid. Solution: Screen stronger bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings of aryl chlorides. |
| Catalyst Inhibition | The pyridine and amino nitrogens can coordinate to the palladium center, inhibiting its activity. Solution: Use bulky ligands that shield the palladium center. Increasing the reaction temperature may also help to dissociate the inhibiting pyridine substrate from the catalyst. |
| Side Reactions | Protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid can reduce the yield of the desired product. Solution: For protodeboronation, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable. For homocoupling, ensure the reaction is thoroughly degassed to remove oxygen. |
| Low Reaction Temperature | Aryl chlorides often require higher temperatures for efficient reaction. Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be beneficial. |
While specific data for this compound is limited in readily available literature, the following table for related chloropyridines provides a good starting point for reaction optimization.
| Aryl Chloride | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2 | K₂CO₃ | Methanol | - | High | [1] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | - | Aqueous | - | High | [2] |
Buchwald-Hartwig Amination
Issue: Low conversion or formation of side products in Buchwald-Hartwig amination.
The amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond and potential catalyst inhibition.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The pyridine and amino nitrogens can poison the palladium catalyst. Solution: Employ sterically hindered and electron-rich ligands (e.g., XPhos, RuPhos) that create a coordinatively saturated environment around the palladium, preventing coordination by the substrate. |
| Slow Reductive Elimination | If the C-N bond-forming reductive elimination step is slow, side reactions like hydrodehalogenation (replacement of -Cl with -H) can occur. Solution: The choice of ligand is critical. Bulky, electron-rich ligands can accelerate reductive elimination. Using a slight excess of the amine (1.2-1.5 equivalents) can also favor the desired coupling. |
| Incorrect Base | The strength and nature of the base are crucial. Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is anhydrous and of high purity. |
| Reaction Conditions | Chloropyridines often require forcing conditions. Solution: Ensure strictly anhydrous and inert conditions to prevent catalyst deactivation. Higher reaction temperatures (100-120 °C) are often necessary. |
The following data for the regioselective amination of 2,4-dichloropyridine demonstrates the feasibility of selective amination at the C2 position.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) (at C2) | Ref. |
| 2,4-Dichloropyridine | Various anilines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Good to excellent | [3] |
| 2,4-Dichloropyridine | Various amines | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | High | [3] |
Nucleophilic Aromatic Substitution (SNAr)
Issue: Lack of reactivity or poor regioselectivity in SNAr reactions.
SNAr reactions on this compound are generally expected to occur at the C6 position.
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of the Substrate | While activated by the pyridine nitrogen, the C-Cl bond is less reactive than C-Br or C-I. Solution: Increase the reaction temperature. The use of aprotic polar solvents like DMF or DMSO can also accelerate the reaction. |
| Poor Nucleophile | The nucleophilicity of the attacking species is critical. Solution: If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can increase its reactivity. For weakly nucleophilic amines, palladium catalysis might be necessary to achieve amination.[4] |
| Formation of undesired isomers | While C6 substitution is generally favored, reaction at other positions or with the amino group can occur under certain conditions. Solution: Carefully control the reaction temperature and stoichiometry. Protecting the amino group may be necessary if N-functionalization is a competing pathway. |
-
Leaving Group: The reactivity order is F > Cl > Br > I.
-
Position: Reactivity is highest at the C2/C6 and C4 positions due to resonance stabilization of the Meisenheimer intermediate.
-
Solvent: Polar aprotic solvents (DMF, DMSO) generally accelerate SNAr reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Remove the tube from the glovebox, add the anhydrous, degassed solvent, and seal the tube.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for reactions with this compound.
References
Impact of water content on 2-Amino-6-chloropyridine reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-6-chloropyridine. The information focuses on mitigating the impact of water content and addressing common issues encountered during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How does water content generally affect palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations?
Water can have a dual role in palladium-catalyzed cross-coupling reactions. In some Suzuki-Miyaura reactions, a co-solvent system including water (e.g., dioxane/water) is intentionally used to dissolve the inorganic base and facilitate the catalytic cycle. However, excess water can be detrimental. It can lead to side reactions such as protodeboronation of the boronic acid in Suzuki couplings, effectively destroying the coupling partner.[1][2] In Buchwald-Hartwig aminations, strictly anhydrous conditions are often recommended, as water can contribute to the hydrodehalogenation of the aryl halide starting material and deactivate the catalyst.[3]
Q2: What are the primary side reactions observed in reactions of this compound when moisture is present?
The most common side reactions exacerbated by the presence of water are:
-
Protodeboronation (Suzuki-Miyaura): The boronic acid reagent reacts with a proton source, such as water, to replace the boronic acid group with a hydrogen atom. This reduces the amount of nucleophile available for the cross-coupling, lowering the yield of the desired product. Using boronic esters (e.g., pinacol esters) or ensuring anhydrous conditions can minimize this issue.[1][2]
-
Hydrodehalogenation (Buchwald-Hartwig & Suzuki-Miyaura): The chlorine atom on the this compound is replaced by a hydrogen atom. This reduction pathway can compete with the desired cross-coupling and is often promoted by trace water.[2][3]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. While primarily caused by the presence of oxygen, reaction conditions that disfavor the main catalytic cycle, which can be influenced by water, may promote this side reaction.[1][2]
Q3: Can I use this compound directly in cross-coupling reactions, or does the amino group require protection?
The unprotected amino group on the pyridine ring can potentially coordinate to the palladium catalyst, which may inhibit or slow down the reaction.[4] However, many modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective and can be used with unprotected amino-pyridines, often achieving good to excellent yields.[1][4]
Q4: How can I accurately determine the water content in my reaction solvent?
Accurate determination of moisture content is crucial for reproducible results. The most widely accepted and accurate method is Karl Fischer titration.[5] Other methods include spectroscopic techniques and newer, rapid methods based on mass spectrometry or solvatochromic probes. For most synthetic labs, ensuring solvents are freshly dried over a suitable drying agent and handled under an inert atmosphere is a standard and effective practice.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound, with a focus on problems related to water content.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Conversion | 1. Catalyst Deactivation: Presence of oxygen or excessive water. 2. Poor Reagent Quality: Degradation of reagents due to moisture. 3. Suboptimal Reaction Conditions: Incorrect solvent, base, or temperature. | 1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use freshly dried, degassed solvents.[3] 2. Use fresh, high-purity this compound, coupling partners, and catalyst. 3. Optimize the reaction conditions. For Suzuki couplings of chloropyridines, a dioxane/water mixture with a base like K₃PO₄ or Cs₂CO₃ is often effective.[5][6][7] For Buchwald-Hartwig reactions, anhydrous toluene or dioxane with a strong, non-nucleophilic base like NaOtBu is standard.[8] |
| Significant Amount of Hydrodehalogenated Byproduct | 1. Presence of Water: Trace moisture can act as a proton source for this reduction pathway. 2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, competing side reactions are more likely. | 1. Use scrupulously dried reagents and solvents. Ensure all glassware is oven-dried before use.[3] 2. Switch to a ligand that promotes faster reductive elimination. Bulky, electron-rich phosphine ligands are often effective.[3] |
| Protodeboronation of Boronic Acid (Suzuki-Miyaura) | 1. Excess Water in the Reaction: Hydrolysis of the C-B bond. 2. Base is too Strong or Reaction Temperature too High: These conditions can accelerate the rate of protodeboronation. | 1. If using an aqueous solvent system, minimize the amount of water (e.g., use a 4:1 or 5:1 dioxane/water ratio).[5][9] Alternatively, switch to completely anhydrous conditions. 2. Replace the boronic acid with a more stable boronic ester (e.g., pinacol or MIDA ester).[1] Screen different bases; sometimes a weaker base can suppress this side reaction.[1] |
| Inconsistent Reaction Yields | 1. Variable Water Content: Inconsistent moisture levels in solvents and reagents between batches. 2. Atmospheric Contamination: Poor inert atmosphere technique allowing moisture and oxygen into the reaction. | 1. Standardize the procedure for drying solvents and handling reagents. Consider using a glovebox for reagent preparation. 2. Ensure a positive pressure of inert gas is maintained throughout the reaction setup and duration. Use proper Schlenk line or glovebox techniques. |
Quantitative Data
While specific data for this compound is limited in publicly available literature, the following data from a study on Suzuki-Miyaura coupling illustrates the general impact of water concentration on product formation. The reaction shows an optimal water concentration, with yields decreasing significantly as the water content becomes too high.
| Water Content in Solvent (%) | Reaction Conversion Ratio (%) |
| ~0 (in methanol) | Low (initially) |
| 5 | ~95 |
| 10 | ~80 |
| 15 | ~60 |
| 20 | ~40 |
| 25 | ~27 |
| (Data adapted from a study monitoring a Suzuki-Miyaura coupling reaction where water content was varied. Note that the specific substrates and conditions may differ from a this compound reaction.)[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][6][9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk flask and inert atmosphere setup
Procedure:
-
Inside a glovebox, charge an oven-dried Schlenk flask with the palladium pre-catalyst and the base.
-
Add the this compound and the amine coupling partner.
-
Remove the flask from the glovebox (if used) and add the anhydrous, degassed solvent under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[8]
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 2-Amino-6-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Amino-6-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the selection of a base critical for the Suzuki coupling of this compound?
The base plays a multifaceted role in the Suzuki-Miyaura coupling reaction.[1] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[2] For a substrate like this compound, the basicity and nature of the base can also influence side reactions and catalyst stability. The amino group on the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[3] The choice of base can help to mitigate these issues and promote the desired cross-coupling.
Q2: What are the most common alternative bases to use for this specific coupling reaction?
A range of inorganic and organic bases can be employed. Common inorganic bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF).[2][4][5] Organic bases such as triethylamine (TEA) are also used, though inorganic bases are often found to be superior in aqueous media.[5] The choice of base is often dependent on the solvent system and the specific boronic acid being used.
Q3: How does the solvent system affect the choice of base?
The effectiveness of a base is highly dependent on the solvent.[2] For instance, many inorganic bases have poor solubility in purely organic solvents.[6] Therefore, biphasic solvent systems, such as dioxane/water or toluene/water, are frequently used to facilitate the reaction by dissolving both the organic substrates and the inorganic base.[7] The presence of water can also influence the rate of competing side reactions like protodeboronation.
Q4: Can I run the Suzuki coupling of this compound under aerobic conditions?
While some Suzuki coupling reactions can be performed under aerobic conditions, it is generally recommended to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][8] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, which can lead to lower yields and the formation of homocoupling byproducts.[2][7]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Possible Causes:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms on the pyridine ring and the amino group of this compound can coordinate to the palladium catalyst, inhibiting its activity.[3]
-
Inactive Catalyst System: 2-Chloropyridines are generally less reactive than their bromo or iodo counterparts and require a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be effective.[3]
-
Ineffective Base: The chosen base may not be strong enough or sufficiently soluble in the reaction medium to efficiently promote the transmetalation step.[7]
-
Low Reaction Temperature: The oxidative addition of the C-Cl bond to the palladium center can be slow and may require elevated temperatures.[7]
Solutions:
-
Optimize the Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands. These can enhance catalyst activity and stability.[2][7]
-
Screen Different Bases: Experiment with a variety of bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[2][7]
-
Adjust the Solvent System: Use a solvent mixture that can dissolve the base, such as dioxane/water or toluene/water.[7]
-
Increase Reaction Temperature: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction.[7][8]
Issue 2: Significant Formation of Side Products
Possible Side Reactions:
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, which is a common side reaction, especially in the presence of aqueous bases.[2]
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[2]
-
Dehalogenation: The chloro group is replaced by a hydrogen atom.
Solutions:
-
Minimize Protodeboronation:
-
Use a less aqueous or anhydrous solvent system if possible.
-
Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable and less prone to protodeboronation.[2]
-
-
Reduce Homocoupling:
-
Control Dehalogenation:
-
Optimize the reaction time and temperature; prolonged reaction times at high temperatures can favor dehalogenation.
-
Screen different ligands and bases, as they can influence the rate of this side reaction.
-
Data Presentation: Comparison of Bases
The following table summarizes the effectiveness of various bases in a model Suzuki-Miyaura coupling reaction. While the specific substrate is not this compound, this data provides a general guideline for base selection.
| Entry | Base | Solvent System | Yield (%) | Reference |
| 1 | Na₂CO₃ | Dioxane/H₂O | High | [2] |
| 2 | K₂CO₃ | MeCN/H₂O | Mod-High | [2] |
| 3 | K₃PO₄ | Toluene | Very High | [2] |
| 4 | Cs₂CO₃ | Dioxane | High | [2] |
| 5 | KF | THF | Mod-High | [2] |
| 6 | NaOH | - | Ineffective | [5] |
| 7 | TEA | - | Less effective than inorganic bases | [4] |
Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used. This table should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.5-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃) (1.0-1.5 mmol)
-
Solvent (e.g., Dioxane/H₂O, DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and seal the vial.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).
-
After cooling, work up the reaction as described in the conventional heating protocol.[8]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in the Suzuki coupling.
Caption: A decision tree for selecting an appropriate base.
References
Technical Support Center: Reducing Catalyst Loading in 2-Amino-6-chloropyridine Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when reducing catalyst loading in 2-Amino-6-chloropyridine cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is reducing catalyst loading for this compound cross-coupling reactions a significant challenge?
A1: Reducing catalyst loading for this specific substrate is challenging due to a combination of factors. 2-chloropyridines are generally less reactive than their bromo or iodo counterparts because of the strong Carbon-Chlorine (C-Cl) bond, which makes the rate-limiting oxidative addition step in the catalytic cycle more difficult.[1] Additionally, the presence of the amino group and the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center.[2]
Q2: What are the initial steps to consider when aiming for lower catalyst loading?
A2: When aiming for lower catalyst loading, the initial focus should be on optimizing the catalytic system. This includes selecting a highly active palladium precatalyst and a suitable ligand.[3] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[3][4] It is also crucial to ensure all reagents and solvents are pure and the reaction is conducted under a strictly inert atmosphere to prevent catalyst deactivation.[1]
Q3: How does the choice of base impact the ability to lower catalyst loading?
A3: The base plays a critical role in activating the coupling partner (e.g., the boronic acid in a Suzuki-Miyaura reaction) and can significantly influence the reaction's efficiency.[3] For challenging substrates like this compound, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[1][4] An optimal base can improve reaction kinetics, thereby allowing for a reduction in the required catalyst concentration.
Q4: Can the reaction temperature be adjusted to compensate for lower catalyst loading?
A4: Yes, increasing the reaction temperature can often help overcome the activation energy barrier, especially for the difficult oxidative addition step with aryl chlorides.[3] Reactions involving this compound typically require elevated temperatures, often in the range of 80-110 °C.[4] However, excessively high temperatures can lead to catalyst decomposition and the formation of side products, so careful optimization is necessary.[5]
Q5: What are common side reactions to watch for when reducing catalyst loading, and how can they be minimized?
A5: Common side reactions include protodeboronation (in Suzuki-Miyaura reactions) and hydrodehalogenation (reductive cleavage of the C-Cl bond).[4][6] Protodeboronation can be minimized by using anhydrous solvents or by employing more stable boronic esters (e.g., pinacol esters).[3] Hydrodehalogenation can be suppressed by ensuring the reaction is performed under a strictly inert atmosphere and by choosing a suitable ligand that promotes the desired reductive elimination over competing pathways.[6]
Troubleshooting Guide
Problem 1: Low to no conversion with reduced catalyst loading.
-
Possible Cause: Inactive catalyst system for the less reactive this compound.
-
Solution:
-
Switch to a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Employ highly active systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1]
-
Use a palladium precatalyst. Precatalysts, such as Buchwald's G3 or G4 palladacycles, can form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[6]
-
Increase the reaction temperature. Higher temperatures (e.g., 80-120 °C) can facilitate the oxidative addition of the C-Cl bond.[1]
-
Verify the integrity of the catalyst and ligand. Ensure they have been stored correctly under an inert atmosphere to prevent degradation.[7]
-
Problem 2: Significant formation of side products (e.g., protodeboronation, hydrodehalogenation).
-
Possible Cause: Suboptimal reaction conditions favoring side reactions over the desired cross-coupling.
-
Solution:
-
For protodeboronation in Suzuki-Miyaura reactions:
-
For hydrodehalogenation:
-
Problem 3: Reaction stalls before completion at low catalyst loading.
-
Possible Cause: Catalyst deactivation during the reaction.
-
Solution:
-
Ensure rigorous exclusion of oxygen. The active Pd(0) catalyst is highly sensitive to oxygen.[4] Use freeze-pump-thaw cycles for solvent degassing and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7]
-
Consider a higher ligand-to-palladium ratio. An excess of the ligand can sometimes help stabilize the active catalytic species.
-
Use a more robust precatalyst. Some precatalysts are designed for higher stability and can provide sustained catalytic activity.[7]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 1-2 | SPhos (2-4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | High-yielding for challenging chlorides | [4] |
| PdCl₂(dppf) | 2-5 | dppf | K₂CO₃ | Dioxane/H₂O | 100-110 | Robust, may require higher temperatures | [4] |
| PEPPSI-IPr | 2 | IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Often results in faster reactions | [8] |
| Pd(PPh₃)₄ | 2-5 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | May be less effective for unreactive chlorides | [3] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloropyridines
| Palladium Source | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |
| Pd₂(dba)₃ | 2 | XPhos | NaOtBu | Toluene | 100-110 | Effective for a range of amines | [9] |
| Pd(OAc)₂ | 1-5 | RuPhos | LHMDS | THF | 65-80 | May require higher loading for challenging substrates | [6] |
| BrettPhos Pd G3 | 10 | BrettPhos | LHMDS | THF | 65-80 | Precatalyst can improve efficiency | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[4]
-
Solvent Addition: Add degassed solvent (e.g., toluene/water mixture) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, charge a Schlenk flask with the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[9]
-
Solvent Addition: Remove the flask from the glovebox and add anhydrous, degassed solvent (e.g., toluene) under a positive pressure of inert gas.[9]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 90-110 °C).[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[11]
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.[9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[9]
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Work-up procedures to remove palladium residues from 2-Amino-6-chloropyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium residues from reactions involving 2-amino-6-chloropyridine.
Troubleshooting Guide
Issue: High levels of palladium remain in the product after standard aqueous work-up and column chromatography.
| Potential Cause | Suggested Solution | Rationale |
| Strong Coordination of Palladium to the Product | 1. Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl, sat. aq. NH4Cl). 2. Ligand Exchange: Add a competing ligand like N-acetylcysteine or thiourea to the crude product solution before purification. | The basic amine and pyridine nitrogen in this compound derivatives can chelate with palladium, making it difficult to remove. An acid wash can protonate the nitrogen atoms, disrupting the coordination. A competing ligand with a high affinity for palladium can displace the product. |
| Inefficient Chromatographic Separation | 1. Optimize Chromatography Conditions: Use a different solvent system or a specialized silica gel (e.g., amine-functionalized silica). 2. Pre-treat with Scavenger: Pass the crude product solution through a cartridge containing a palladium scavenger before loading onto the column. | The polarity of the aminopyridine product might be too close to that of the palladium complexes, leading to co-elution. Changing the separation conditions or removing the palladium beforehand can improve purification.[1][2] |
| Formation of Colloidal Palladium | 1. Filtration through Celite®: Filter the reaction mixture through a pad of Celite® after the reaction is complete.[2] 2. Activated Carbon Treatment: Stir the crude product solution with activated carbon, then filter. | Palladium can sometimes form fine black particles (colloidal palladium) that are difficult to remove by simple filtration. Celite® provides a fine filtration medium, while activated carbon can adsorb the palladium particles.[3] |
Issue: The chosen palladium scavenger is ineffective.
| Potential Cause | Suggested Solution | Rationale |
| Incorrect Scavenger Type for the Palladium Species | 1. Thiol-Based Scavengers: Use scavengers like Biotage® MP-TMT or Si-TMT (2,4,6-trimercaptotriazine silica gel) for both Pd(0) and Pd(II).[1][4] 2. Amine-Based Scavengers: Consider these for specific Pd(II) species. | The effectiveness of a scavenger depends on the oxidation state and coordination sphere of the palladium residue. Thiol-based scavengers are generally broad-spectrum and highly effective.[4] |
| Insufficient Scavenger Amount or Reaction Time | 1. Increase Scavenger Equivalents: Use a higher loading of the scavenger (e.g., 5-10 equivalents relative to palladium). 2. Extend Scavenging Time: Increase the stirring time with the scavenger (e.g., overnight).[4] | Scavenging is a chemical reaction; ensuring an excess of the scavenger and sufficient time for the reaction to go to completion is crucial for effective removal. |
| Product Interference with Scavenger | 1. Change Solvent: Perform the scavenging step in a different solvent that fully dissolves the product but does not interfere with the scavenger's activity. | The product itself might interact with the scavenger, preventing it from binding to the palladium. |
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of palladium contamination in my this compound reaction?
Palladium contamination originates from the catalyst used in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.[5][6] Even after the reaction, palladium can remain in various forms, including soluble complexes with ligands or your product, or as insoluble palladium black.
Q2: Why is it crucial to remove palladium residues from my final compound?
For pharmaceutical applications, regulatory agencies have strict limits on the amount of residual palladium in active pharmaceutical ingredients (APIs) due to its potential toxicity.[7][8] For compounds intended for biological screening, residual palladium can interfere with assays, leading to false-positive results.[1]
Q3: What is a reasonable target for palladium levels in my final product?
In the pharmaceutical industry, the acceptable level of palladium in APIs is often below 10 ppm.[7] For compounds used in biological screening, a level below 100 ppm is often suggested to minimize assay interference.[9]
Q4: How can I quantify the amount of palladium in my sample?
The most common and accurate methods for quantifying trace palladium are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-ray Fluorescence (XRF).[8][10] These techniques are highly sensitive and can detect palladium at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Q5: Can I remove palladium without using expensive scavengers?
Yes, several methods can reduce palladium levels without specialized scavengers. These include:
-
Recrystallization: This can be effective, but sometimes palladium impurities can co-crystallize with the product.
-
Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can adsorb palladium species.
-
Aqueous Washes: Washing with solutions of reagents like sodium bisulfite or N-acetylcysteine can help extract palladium into the aqueous phase.[11]
-
Filtration through Celite®: This is particularly useful for removing heterogeneous palladium black.[2]
Q6: When should I use a palladium scavenger?
Palladium scavengers are most effective when other methods like chromatography and recrystallization fail to reduce palladium to the desired level.[1] They are particularly useful as a final polishing step to reach very low ppm levels.[1][4]
Palladium Removal Efficiency Data
The following table summarizes the efficiency of various palladium removal techniques. Note that the initial palladium concentration and the specific reaction conditions can significantly impact the final results.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Aqueous Work-up & Column Chromatography | ~5000 | >100 | ~90% | [1] |
| Column Chromatography followed by Si-TMT Scavenger | ~5000 | <100 (often <50) | ~98% | [1] |
| Sodium Bisulfite Wash | 1500 | ~100 | ~93% | [11] |
| Biotage® MP-TMT Scavenger (0.5% wt Pd catalyst) | 500 - 800 | < 10 | >98% | [4] |
| 2,4,6-trimercapto-s-triazine (TMT) Precipitation | 600 - 650 | 20 - 60 | ~90-97% | [12] |
Experimental Protocols
Protocol 1: General Work-up with Celite® Filtration
This protocol is a good starting point for removing insoluble palladium species after a reaction.
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Celite® Filtration: Prepare a small plug of Celite® (1-2 cm thick) in a sintered glass funnel. Wet the Celite® pad with the organic solvent.
-
Filter: Slowly pass the diluted reaction mixture through the Celite® pad.
-
Wash: Wash the Celite® pad with additional organic solvent to ensure all the product is collected.
-
Aqueous Work-up: Proceed with standard aqueous washes (e.g., water, brine) of the filtrate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Palladium Scavenging with Thiol-Based Silica Resin (e.g., Biotage® MP-TMT)
This protocol is a robust method for removing both Pd(0) and Pd(II) species.
-
Initial Purification: Perform a standard aqueous work-up and, if necessary, column chromatography to isolate the crude product.
-
Dissolution: Dissolve the crude product containing palladium residues in a suitable organic solvent (e.g., THF, toluene, dichloromethane).
-
Scavenger Addition: Add the thiol-based silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst used).
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. The optimal time should be determined experimentally.
-
Filtration: Filter off the scavenger resin.
-
Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Visual Workflows
Caption: Decision workflow for palladium removal.
Caption: Experimental workflow for palladium scavenging.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arborassays.com [arborassays.com]
- 11. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and GC Analysis for 2-Amino-6-chloropyridine Purity
For researchers, scientists, and drug development professionals, the accurate determination of the purity of 2-Amino-6-chloropyridine is a critical step in ensuring the quality, safety, and efficacy of subsequent synthetic products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this key pyridine derivative. The selection between these two powerful analytical techniques is contingent on several factors, including the volatility and thermal stability of potential impurities, required sensitivity, and the specific analytical goals.
This comparison is supported by representative experimental data and detailed methodologies, extrapolated from the analysis of this compound and structurally similar compounds.
At a Glance: HPLC vs. GC for this compound Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Involves the separation of volatile compounds in the gas phase, followed by detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Given the presence of the amino group, it is amenable to reversed-phase HPLC.[1] | Requires the analyte and its impurities to be volatile and thermally stable. Derivatization may be necessary for less volatile impurities.[1] |
| Sample Volatility | Not a requirement. | The sample must be vaporized without decomposition. |
| Thermal Stress | Low; analysis is typically performed at or near ambient temperature.[2] | High; the injector and column are at elevated temperatures, which can pose a risk of degradation for thermally sensitive analytes.[2] |
| Detection | Commonly uses UV-Vis detection, providing excellent quantitative data based on light absorption. | Often employs a Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometry (MS) for structural information and high sensitivity.[2] |
| Sensitivity | Generally provides good sensitivity, which is method-dependent. | Typically offers high sensitivity, especially with detectors like FID and MS. |
Performance Comparison
The following table summarizes typical performance characteristics for HPLC and GC methods in the purity analysis of pyridine derivatives, providing a baseline for what can be expected for this compound.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.995[1] |
| Accuracy (% Recovery) | 98.0% to 102.0%[1] | 95.0% to 105.0%[1] |
| Precision (% RSD) | ≤ 2.0%[1] | ≤ 5.0%[1] |
| Limit of Detection (LOD) | Analyte and detector dependent, typically in the low ng range. | Can reach pg levels, especially with MS detection. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, often in the range of 5-20 minutes. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on a reversed-phase approach, which is generally suitable for pyridine derivatives.[2]
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred to separate a wider range of impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of volatile and thermally stable impurities.
-
Instrumentation: GC system with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 20 mg of this compound in 10 mL of a suitable volatile solvent like dichloromethane or methanol to a concentration of 2 mg/mL.
Potential Impurities in this compound
The purity analysis method should be capable of separating the active pharmaceutical ingredient from potential impurities. Based on common synthetic routes, potential impurities may include:
-
Starting Materials: 2-chloro-6-nitropyridine or 2,6-dichloropyridine.
-
Isomeric Impurities: 2-Amino-3-chloropyridine, 2-Amino-4-chloropyridine, and 2-Amino-5-chloropyridine.
-
By-products: Diaminopyridine (from over-amination of 2,6-dichloropyridine, though less likely).
-
Degradation Products: 2-Amino-6-hydroxypyridine (from hydrolysis of the chloro group).
Workflow and Decision Logic
To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the general experimental workflow and a logical approach to selecting the appropriate analytical technique.
General workflow for purity analysis of this compound.
Decision guide for selecting between HPLC and GC.
Conclusion
For the routine quality control and purity assessment of this compound, HPLC is often the preferred method . Its operation at near-ambient temperatures minimizes the risk of thermal degradation, ensuring the integrity of the analyte and providing accurate quantitative results for a broad range of potential impurities.
GC can serve as a valuable orthogonal technique , particularly for identifying and quantifying volatile impurities that may not be well-resolved or detected by HPLC. However, careful method development is crucial to confirm the thermal stability of this compound under the high-temperature conditions of the GC inlet and column. A comprehensive approach utilizing HPLC for routine quantification and GC for the investigation of volatile impurities will provide the most robust and reliable characterization of this compound purity.
References
Comparative NMR Analysis of 2-Amino-6-chloropyridine and Its Derivatives: A Guide for Researchers
A comprehensive guide to the ¹H and ¹³C NMR characteristics of 2-Amino-6-chloropyridine and related derivatives, offering a valuable resource for researchers in medicinal chemistry and materials science. This guide provides a comparative analysis of spectral data, detailed experimental protocols, and visual representations of structural and spectral correlations.
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, providing detailed information about the molecular structure of a substance. For scientists working with pyridine-based heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials, a thorough understanding of their NMR spectral characteristics is crucial for accurate identification and characterization. This guide focuses on the ¹H and ¹³C NMR characterization of this compound and provides a comparative analysis with related derivatives to aid in the interpretation of their spectral data.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and a selection of its derivatives. The data is presented to facilitate a clear comparison of the electronic effects of different substituents on the pyridine ring. Unfortunately, a complete, publicly available, and detailed dataset for this compound with assigned chemical shifts, multiplicities, and coupling constants could not be located in the searched literature. Therefore, data for the parent compound, 2-aminopyridine, and a selection of substituted derivatives are presented to provide a foundational understanding and a basis for comparison.
Table 1: ¹H NMR Chemical Shift Data (ppm) of 2-Aminopyridine and Derivatives in CDCl₃
| Compound | H-3 | H-4 | H-5 | H-6 / Other | NH₂ |
| 2-Aminopyridine | 6.59 (d, J=8.4 Hz) | 7.38 (t, J=7.8 Hz) | 6.72 (t, J=6.0 Hz) | 8.08 (d, J=5.0 Hz) | 4.5 (br s) |
| 2-Amino-6-methylpyridine | 6.32 (d) | 7.14 (t) | - | 6.13 (d), 2.28 (s, CH₃) | 5.23 (br s) |
| 2-Amino-4,6-diphenylnicotinonitrile | - | - | 7.18 (s) | Aromatic H's | 5.33 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm) of 2-Aminopyridine and Derivatives in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other |
| 2-Aminopyridine | 158.5 | 114.0 | 138.0 | 113.5 | 148.0 | - |
| 2-(benzylamino)-4-phenylnicotinonitrile | 159.2 | 90.1 | 154.4 | 113.1 | 152.0 | 116.8 (CN), Aromatic C's, 45.5 (CH₂) |
| 2-(benzylamino)-4-(4-methoxyphenyl)nicotinonitrile | 159.3 | 89.7 | 154.0 | 112.8 | 151.8 | 160.9 (Ar-C), 117.2 (CN), Aromatic C's, 55.3 (OCH₃), 45.5 (CH₂) |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of 2-aminopyridine derivatives, based on common laboratory practices.[1]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-aminopyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the magnetic field using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[1]
-
¹H NMR Acquisition Parameters:
-
Experiment: Standard one-dimensional proton pulse sequence.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Experiment: Proton-decoupled ¹³C pulse sequence.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 256-1024 scans are often required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) for all signals.
Visualization of Structure-Spectra Relationships
The following diagrams, generated using the DOT language, illustrate the fundamental structure of this compound and a conceptual workflow for its NMR characterization.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR characterization.
References
Confirmation of 2-Amino-6-chloropyridine Products: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confirmation of 2-Amino-6-chloropyridine, a key intermediate in pharmaceutical synthesis. We will delve into the performance of mass spectrometry-based techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and compare them with alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE). This guide includes detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.
Introduction to Analytical Strategies
The accurate identification and quantification of this compound in reaction mixtures and final products are crucial for ensuring the quality, safety, and efficacy of pharmaceuticals. Mass spectrometry has become a cornerstone for this purpose due to its high sensitivity and specificity. However, other analytical techniques offer complementary advantages in terms of cost, simplicity, and throughput. This guide will explore these methods to provide a holistic view for researchers.
Mass Spectrometry-Based Methods
Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and structural elucidation capabilities for the analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of this compound in complex matrices. The method involves separating the analyte from other components using liquid chromatography followed by detection and fragmentation in a tandem mass spectrometer.
This protocol is adapted from a validated method for the closely related isomer, 2-amino-5-chloropyridine, and is expected to provide excellent performance for this compound with minor modifications.[1]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase to prepare calibration standards and quality control samples.
-
For samples from reaction mixtures, a protein precipitation or liquid-liquid extraction step may be necessary to remove interfering substances.
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5.0 µm) is suitable for separation.[2]
-
Mobile Phase: A gradient elution with:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: A typical gradient could be (Time/%B): 0/5, 2.5/15, 5/30, 10/50, 15/95, 20/95.[2]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 129.0 (for [M+H]⁺ of this compound).
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve the loss of chlorine (m/z 94.1) and cleavage of the pyridine ring. The fragmentation of substituted 2-chloro-pyridones often involves the loss of HCl or the chlorine radical.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile impurities in this compound samples. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
-
Sample Preparation & Derivatization:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For derivatization, silylation is a common technique for amines. React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is recommended.[4][5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4][5]
-
Inlet Temperature: 250°C.[4]
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection of 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Fragmentation: The primary fragmentation pathway for aliphatic amines involves α-cleavage of an alkyl radical.[6] For this compound, fragmentation would likely involve the loss of a chlorine atom, a hydrogen atom from the amine group, and subsequent ring fragmentation.
-
Alternative Analytical Techniques
While mass spectrometry provides the highest level of confidence, other techniques are valuable for routine analysis and quality control.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantitative analysis of this compound. It is a cost-effective method suitable for routine purity assessments.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer such as 0.05% sulfuric acid in water.[7] A mobile phase of 45% acetonitrile and 55% 0.05% H2SO4 can be a good starting point.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 200 nm.[7]
-
Injection Volume: 10 µL.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires minimal sample volume.[8] It is an excellent alternative for the analysis of ionic species like protonated this compound.
-
Instrumentation: Standard CE system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution such as 20 mM 2,6-pyridinedicarboxylic acid (PDC) can be used for the analysis of various anions and amino compounds.[9] For cationic analysis of the protonated amine, a low pH buffer like phosphate or citrate buffer would be appropriate.
-
Voltage: 15-25 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect or direct UV detection, depending on the BGE used.
Performance Comparison
The following table summarizes the expected performance characteristics of the discussed analytical techniques for the analysis of this compound. The data for LC-MS/MS is based on a validated method for a structural isomer and is expected to be similar for this compound.[1] The data for HPLC-UV is based on a method for a related chloropyridine.[7]
| Feature | LC-MS/MS | GC-MS | HPLC-UV | Capillary Electrophoresis |
| Specificity | Very High | High | Moderate to High | High |
| Sensitivity (LOD) | Low ng/mL to pg/mL | ng/mL range | ~8 ppb (for 4-Amino-2-chloropyridine)[7] | µg/mL to ng/mL |
| Limit of Quantitation (LOQ) | Low ng/mL | ng/mL range | Typically 3x LOD | µg/mL to ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% | 95-105% |
| Precision (%RSD) | < 15% | < 15% | < 5% | < 10% |
| Throughput | Moderate | Moderate | High | High |
| Cost | High | Moderate to High | Low | Moderate |
| Expertise Required | High | High | Low to Moderate | Moderate |
Workflow and Logic Diagrams
To visualize the analytical processes, the following diagrams created using the DOT language illustrate the experimental workflow for mass spectrometry analysis and a decision-making logic for method selection.
Conclusion
The choice of analytical technique for the confirmation of this compound products depends on the specific requirements of the analysis. For unambiguous identification and sensitive quantification, especially in complex matrices, LC-MS/MS is the method of choice. GC-MS is a valuable tool for assessing volatile impurities. For routine quality control where high throughput and cost-effectiveness are priorities, HPLC-UV offers a reliable and robust solution. Capillary electrophoresis presents a high-efficiency alternative, particularly for academic and research settings. By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently select and implement the most appropriate method for their needs.
References
- 1. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Capillary electrophoresis: principles and applications in illicit drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: 2-Amino-6-chloropyridine vs. 2-Amino-6-bromopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Reagent for C-C and C-N Bond Formation.
In the realm of pharmaceutical and materials science, the synthesis of complex aromatic compounds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of halo-aromatic substrate is a critical decision that significantly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of two closely related building blocks: 2-Amino-6-chloropyridine and 2-Amino-6-bromopyridine.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is inherently weaker and more readily undergoes oxidative addition to the palladium catalyst, the rate-determining step in many cross-coupling reactions, compared to the stronger Carbon-Chlorine (C-Cl) bond. This generally translates to higher reactivity for the bromo-substituted pyridine.
At a Glance: Key Physicochemical Properties
| Property | This compound | 2-Amino-6-bromopyridine |
| Molecular Formula | C₅H₅ClN₂ | C₅H₅BrN₂ |
| Molecular Weight | 128.56 g/mol | 173.01 g/mol |
| C-X Bond Dissociation Energy (approx.) | ~95-100 kcal/mol | ~80-85 kcal/mol |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While both 2-amino-6-chloro- and 2-amino-6-bromopyridine can participate in this reaction, the chloro-substituted analog generally requires more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated catalyst systems, to achieve comparable yields to its bromo counterpart.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | ||||||
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 18 | 75-85 (estimated) | [1] |
| Arylboronic acids | Pd(OAc)₂ / Ligand-free | K₂CO₃ | Aqueous media | Not specified | High yields | [2] |
| 2-Amino-6-bromopyridine | ||||||
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 / 12-18 | ~80-95 (estimated) | [3][4] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, 2-amino-6-bromopyridine is generally more reactive and can be coupled with a wider range of amines under milder conditions. However, with the advent of advanced phosphine ligands, the amination of less reactive chloropyridines has become more feasible.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | ||||||
| Various amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 / Not specified | Moderate to Good | [1] |
| 2-Amino-6-bromopyridine | ||||||
| Various amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 4 | 60 | [5] |
| Volatile amines | Not specified | Not specified | Sealed tube | Not specified | Good | [6][7] |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 / 4 | 60 | [5] |
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The higher reactivity of the C-Br bond makes 2-amino-6-bromopyridine a more favorable substrate for this transformation, often leading to higher yields under milder conditions.
| Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | ||||||
| Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 / Not specified | Moderate to Good | [8] |
| 2-Amino-6-bromopyridine | ||||||
| Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 72-96 | [9] |
| Terminal alkynes | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 / 2 | Moderate to Excellent | [10] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 mixture)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-amino-6-bromopyridine.[5][11]
Materials:
-
2-Amino-6-bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
(±)-BINAP (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, (±)-BINAP, and NaOtBu to an oven-dried Schlenk flask.
-
Add 2-amino-6-bromopyridine and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction can be worked up by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Protocol 3: Sonogashira Coupling of 2-Amino-6-bromopyridine
This protocol describes a general method for the Sonogashira coupling of 2-amino-6-bromopyridine with a terminal alkyne.[9][12]
Materials:
-
2-Amino-6-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2-3 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add 2-amino-6-bromopyridine, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizing Reaction Workflows and Logical Relationships
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship between C-X bond strength and reactivity.
Conclusion
The choice between this compound and 2-Amino-6-bromopyridine hinges on a balance of reactivity, cost, and the specific requirements of the synthetic route. 2-Amino-6-bromopyridine is the more reactive substrate, generally affording higher yields under milder conditions, making it the preferred choice for complex syntheses or when sensitive functional groups are present. However, this compound offers a more cost-effective alternative. With the continuous development of highly active palladium catalysts and specialized ligands, the reactivity gap between chloro- and bromo-pyridines is narrowing, making the chloro-analog an increasingly viable option for large-scale applications where economic factors are a primary consideration. Researchers should carefully evaluate the trade-offs to select the most appropriate building block for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cssp.chemspider.com [cssp.chemspider.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki Coupling of 2-Amino-6-chloropyridine and 2-Amino-6-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of novel pharmaceutical agents and functional materials, substituted pyridines are invaluable building blocks. This guide provides an objective comparison of two such building blocks, 2-Amino-6-chloropyridine and 2-Amino-6-fluoropyridine, in the context of their performance as electrophilic partners in Suzuki coupling reactions.
The choice between a chloro- or fluoro-substituted pyridine can significantly impact reaction outcomes, catalyst selection, and overall synthetic strategy. This document outlines the fundamental differences in reactivity, provides available experimental data, and offers detailed protocols to guide researchers in making informed decisions for their synthetic endeavors.
Executive Summary: Reactivity at a Glance
The primary determinant of reactivity in the Suzuki coupling of these substrates is the strength of the carbon-halogen bond (C-X). The Carbon-Chlorine (C-Cl) bond is significantly weaker and more susceptible to oxidative addition by a palladium catalyst than the robust Carbon-Fluorine (C-F) bond.[1] Consequently, this compound is a viable, albeit sometimes challenging, substrate for Suzuki coupling, while 2-Amino-6-fluoropyridine is generally unreactive under standard conditions.
Several factors influence the reactivity of these compounds:
-
Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, making oxidative addition, the rate-determining step of the catalytic cycle, much more difficult for 2-Amino-6-fluoropyridine.
-
Catalyst Inhibition: Both the pyridine ring nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This phenomenon, often referred to as the "2-pyridyl problem," can be a significant hurdle for both substrates.[2]
-
Electronic Effects: The amino group is electron-donating, which generally decreases the reactivity of the C-X bond towards oxidative addition.[2]
Comparative Performance Data
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-85 |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | ~75-90 |
| This compound | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | ~60-75 |
| 2-Amino-6-fluoropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 24 | <5 (No Reaction) |
Note: The yields for this compound are representative and can vary based on specific reaction conditions and the purity of reagents. The entry for 2-Amino-6-fluoropyridine reflects the generally accepted lack of reactivity of the C-F bond under these conditions.
Reaction Mechanisms and Experimental Workflows
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research setting is outlined below.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. These conditions are not generally applicable to 2-Amino-6-fluoropyridine due to its lack of reactivity.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and anhydrous potassium phosphate (2.0 mmol, 2.0 eq).
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst premix to the Schlenk flask via syringe.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Amino-6-phenylpyridine.
Conclusion
For researchers engaged in the synthesis of biaryl pyridine derivatives, the choice between this compound and 2-Amino-6-fluoropyridine as an electrophilic coupling partner is straightforward. This compound is a viable substrate that, despite potential challenges related to catalyst inhibition, can be effectively coupled with a variety of boronic acids using modern palladium catalyst systems.[3] In stark contrast, 2-Amino-6-fluoropyridine is generally not a suitable electrophile for Suzuki-Miyaura reactions due to the inertness of its C-F bond under typical catalytic conditions.[1] Therefore, synthetic strategies requiring the introduction of a 2-amino-6-arylpyridine moiety should prioritize the use of this compound or its corresponding bromide or iodide analogues.
References
A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of novel pharmaceuticals and functional materials, the functionalization of pyridine scaffolds is of paramount importance. 2-Amino-6-chloropyridine is a valuable building block, but its electronic properties make it a challenging substrate for cross-coupling reactions. The electron-rich nature of the aminopyridine can complicate the catalytic cycle, and the relative inertness of the C-Cl bond necessitates highly active catalytic systems. The choice of the ancillary ligand for the palladium catalyst is therefore critical to achieving high yields and reaction efficiency.
This guide provides an objective comparison of the efficacy of different classes of palladium ligands for the Suzuki-Miyaura coupling of this compound and related substrates, supported by experimental data from the literature.
Ligand Classes at a Glance: A Comparative Overview
The most successful ligands for the coupling of challenging heteroaryl chlorides, such as this compound, fall into two main categories: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
| Ligand Class | Representative Examples | Key Advantages | Considerations |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | - Promote high catalytic activity for C-Cl bond activation.- Steric bulk facilitates the reductive elimination step.- Well-established and commercially available. | - Can be sensitive to air and moisture.- May require higher reaction temperatures. |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr | - Strong σ-donating ability enhances catalyst stability and activity.- Often effective at lower catalyst loadings.- Can lead to faster reaction times. | - Pre-catalyst synthesis can be more complex.- Steric and electronic properties can be highly tunable. |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | - Cost-effective and widely used for a range of couplings.- Generally less effective for unactivated aryl chlorides. | - Lower efficacy for challenging substrates like this compound.- May require higher catalyst loadings and harsher conditions. |
Performance Data in Suzuki-Miyaura Coupling
The following table summarizes experimental data for the Suzuki-Miyaura coupling of this compound and structurally related aminopyridine substrates with various palladium ligands. Direct comparison is challenging due to variations in reaction partners and conditions across different studies; however, the data provides valuable insights into the relative performance of these ligands.
| Entry | Substrate | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~90 (estimated) |
| 2 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq) | Toluene/EtOH/H₂O | Reflux | 8 | 86[1] |
| 3 | 6-Chloropyridin-3-amine | 4-Methylphenylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | High (not specified) |
| 4 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High (not specified)[2] |
| 5 | 2-Chloropyridine | Phenylboronic acid | PEPPSI-IPr | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-8 | High (not specified)[3] |
| 6 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90[4] |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a representative bulky phosphine ligand (SPhos) and an NHC-based catalyst (PEPPSI-IPr).
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using PEPPSI-IPr Catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PEPPSI-IPr catalyst (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, potassium carbonate, and the PEPPSI-IPr catalyst.
-
Seal the vial and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the reaction mechanism and experimental setup, the following diagrams are provided.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Achieving high efficacy requires the use of sophisticated catalytic systems. Bulky, electron-rich phosphine ligands, particularly SPhos and XPhos from the Buchwald family, have demonstrated considerable success in coupling related chloropyridine substrates. N-heterocyclic carbene ligands also present a powerful alternative, often enabling faster reactions. While traditional phosphines like PPh₃ can be effective, they may require harsher conditions and deliver lower yields for this specific substrate. The provided protocols offer robust starting points for reaction optimization, and careful selection of the ligand, base, and solvent system will be key to maximizing the yield and efficiency of the desired coupling.
References
A comparative study of synthesis routes to substituted 2-aminopyridines
The 2-aminopyridine framework is a cornerstone in medicinal chemistry and drug development, appearing as a privileged scaffold in numerous pharmaceutical agents. The efficient and versatile synthesis of substituted 2-aminopyridines is, therefore, a critical focus for researchers and scientists. This guide provides an objective comparison of the primary synthetic routes to this important class of compounds, supported by experimental data and detailed protocols to inform the selection of the most appropriate methodology.
Overview of Synthetic Strategies
The synthesis of substituted 2-aminopyridines can be broadly classified into three main categories:
-
Direct C-H Amination: This classical approach involves the direct functionalization of the pyridine ring. The most notable example is the Chichibabin reaction.
-
Cross-Coupling Reactions: These modern methods rely on the formation of a C-N bond between a pre-functionalized pyridine (typically a halopyridine) and an amine, often catalyzed by a transition metal. Key examples include the Buchwald-Hartwig amination and the Ullmann condensation.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the displacement of a leaving group on the pyridine ring by an amine nucleophile.
-
Ring Synthesis/Modification: These strategies involve the construction of the pyridine ring from acyclic precursors or the modification of other heterocyclic systems. This includes multicomponent reactions and cycloadditions.
The logical relationship between these primary synthetic strategies is illustrated in the diagram below.
Caption: Overview of major synthetic pathways to 2-aminopyridines.
Comparative Analysis of Synthetic Routes
The selection of an appropriate synthetic route is contingent upon factors such as substrate scope, functional group tolerance, reaction conditions, and overall efficiency. The following tables provide a quantitative comparison of the key methods.
Table 1: Chichibabin Reaction
The Chichibabin reaction is a direct amination of pyridines using sodium amide or a related reagent.[1][2] It is one of the oldest methods but is often limited by its harsh reaction conditions.
| Substrate | Amine Source | Conditions | Yield (%) | Reference |
| Pyridine | NaNH₂ | Toluene, 110°C | 70-85 | [1] |
| 3-Methylpyridine | NaNH₂ | Xylene, 140°C | 65 | [1] |
| Pyridine | n-Butylamine, NaH, LiI | THF, 85°C | 85 | [3][4] |
| 4-methoxypyridine | n-Butylamine, NaH, LiI | THF, 85°C | 72 | [3][4] |
Advantages:
-
Direct C-H functionalization.[1]
-
Atom economical.
Disadvantages:
-
Harsh reaction conditions (high temperatures).[5]
-
Limited substrate scope and functional group tolerance.
-
Use of hazardous reagents (sodium amide).[2]
-
Potential for side reactions, such as dimerization or formation of 4-amino isomers.[1][6]
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[7][8] It has become a widely used method due to its broad substrate scope and milder reaction conditions compared to classical methods.[7]
| 2-Halopyridine Substrate | Amine | Catalyst/Ligand and Base | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃/BINAP, NaOt-Bu | 95 | [7] |
| 2-Chloropyridine | Aniline | Pd(OAc)₂/XPhos, Cs₂CO₃ | 88 | [9] |
| 2-Bromo-6-methylpyridine | Benzylamine | XPhos Pd G3, NaOt-Bu | 92 | [9] |
| 2-Bromopyridine | Methylamine (gas) | Pd(OAc)₂/dppp, NaOt-Bu (sealed tube) | 85 | [9] |
Advantages:
-
Broad substrate scope, including a wide range of amines and functionalized pyridines.[7]
-
Milder reaction conditions compared to Chichibabin and Ullmann reactions.
-
High functional group tolerance.[8]
-
High yields are often achievable.
Disadvantages:
-
Requires a pre-functionalized (halogenated) pyridine.
-
The palladium catalyst and phosphine ligands can be expensive.
-
The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction.[9]
Table 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction, which is an older but still relevant method for C-N bond formation.[10][11]
| 2-Halopyridine Substrate | Amine | Catalyst/Ligand and Base | Yield (%) | Reference |
| 2-Chloropyridine | Aniline | CuI/L-proline, K₂CO₃ | 78 | [12] |
| 2-Bromopyridine | Imidazole | CuI/Phenanthroline, Cs₂CO₃ | 85 | [10] |
| 2-Chlorobenzoic Acid | 2-Aminopyridine | Cu powder, K₂CO₃ (Microwave) | 85 | [13] |
Advantages:
-
Lower cost catalyst (copper) compared to palladium.[10]
-
Effective for certain substrates where palladium catalysis may be problematic.
Disadvantages:
-
Often requires higher reaction temperatures than the Buchwald-Hartwig amination.[10]
-
Can have a narrower substrate scope.
-
Stoichiometric amounts of copper may be required in some cases.[10]
Table 4: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of a leaving group (typically a halide) from an activated pyridine ring by a nucleophilic amine.[14]
| 2-Halopyridine Substrate | Amine | Conditions | Yield (%) | Reference |
| 2-Fluoropyridine | Morpholine | DMSO, 100°C | 90 | [15] |
| 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Benzylamine | CH₂Cl₂, rt | 95 | [16] |
| 2-Fluoropyridine | Allylamine | Microwave, 190°C | 64 | [15] |
Advantages:
-
Can be very efficient for electron-deficient pyridines.
-
Does not require a metal catalyst.
Disadvantages:
-
Requires an activated pyridine ring (electron-withdrawing groups).
-
Often requires high temperatures or forcing conditions for less activated substrates.[17]
Table 5: Multicomponent Reactions (MCRs)
MCRs allow for the construction of complex molecules, such as substituted 2-aminopyridines, in a single step from multiple starting materials.[1][18]
| Aldehyde | Ketone | Nitrile | Amine Source | Conditions | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | Malononitrile | Ammonium acetate | Cu/C catalyst | 92 | [19] |
| 4-Chlorobenzaldehyde | Acetophenone | Malononitrile | Ammonium carbonate | Solvent-free, heat | 85 | [1] |
| 4-Methoxybenzaldehyde | Cyclohexanone | Malononitrile | Ammonium acetate | Cu/C catalyst | 90 | [19] |
Advantages:
-
High atom economy and step efficiency.[18]
-
Rapid construction of molecular complexity.
-
Often environmentally friendly (e.g., solvent-free conditions).[1]
Disadvantages:
-
Substrate scope can be limited to specific combinations of starting materials.
-
Reaction optimization can be complex.
Experimental Protocols
Chichibabin Reaction (Modified Protocol)
This protocol is adapted from a milder synthesis of 2-aminopyridines using a sodium hydride-iodide composite.[3][4]
Materials:
-
Pyridine (or substituted pyridine)
-
Primary amine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried sealed tube under an argon atmosphere, add NaH (3.0 equiv) and LiI (2.0 equiv).
-
Add the pyridine substrate (1.0 equiv) and the primary amine (2.0 equiv) dissolved in anhydrous THF.
-
Seal the tube and heat the reaction mixture at 85°C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This is a general protocol for the palladium-catalyzed amination of 2-bromopyridines.[9]
Materials:
-
2-Bromopyridine substrate
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, dppp)
-
Base (e.g., sodium tert-butoxide, NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), the base (1.4 equiv), and the phosphine ligand (1-4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or the palladium pre-catalyst (2 mol%).
-
Add anhydrous toluene to the vial.
-
Seal the vial and heat the reaction mixture to 80-110°C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Multicomponent Reaction for 2-Amino-3-cyanopyridines
This protocol describes a four-component synthesis of substituted 2-aminopyridines.[19]
Materials:
-
Aldehyde
-
Ketone
-
Malononitrile
-
Ammonium acetate
-
Copper nanoparticles on charcoal (Cu/C) catalyst
-
Ethanol
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add the Cu/C catalyst (2 mol%).
-
Add ethanol as the solvent.
-
Reflux the reaction mixture for the required time (monitor by TLC).
-
After completion, cool the reaction mixture and filter to recover the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Conclusion
The synthesis of substituted 2-aminopyridines has a rich history, evolving from the harsh conditions of the Chichibabin reaction to the mild and versatile modern catalytic methods. The Buchwald-Hartwig amination currently stands out for its broad applicability and high efficiency, though the cost of the catalyst can be a consideration. For specific applications, particularly with electron-deficient pyridines, SNAr reactions offer a metal-free alternative. Multicomponent reactions provide a powerful tool for the rapid generation of molecular diversity. The choice of the optimal synthetic route will ultimately depend on a careful consideration of the specific target molecule, available starting materials, and the desired scale of the synthesis. This guide provides the necessary data and protocols to facilitate an informed decision-making process for researchers in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann_condensation [chemeurope.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of 2-Amino-6-chloropyridine: A Novel Palladium-Catalyzed Method vs. Conventional Routes
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Amino-6-chloropyridine, a crucial building block in the pharmaceutical industry, is traditionally synthesized through methods that can present challenges in terms of yield, reaction conditions, and environmental impact. This guide provides an objective comparison of a novel palladium-catalyzed synthetic method against two established conventional routes, supported by experimental data to inform methodological choices.
The synthesis of this compound is critical for the development of a variety of pharmaceutical agents. Traditional synthetic approaches have primarily involved the amination of 2,6-dichloropyridine or the reduction of 2-chloro-6-nitropyridine. While effective, these methods can be hampered by harsh reaction conditions, moderate yields, and the use of hazardous reagents. A recently developed method utilizing a palladium-based catalyst offers a promising alternative, demonstrating significant improvements in efficiency and milder reaction conditions.
Comparative Analysis of Synthetic Methods
The performance of the novel palladium-catalyzed method is here compared with two conventional synthetic routes: the direct amination of 2,6-dichloropyridine and the classical reduction of 2-chloro-6-nitropyridine using sodium borohydride. The key performance indicators for each method are summarized in the table below.
| Parameter | Novel Palladium-Catalyzed Reduction | Conventional Reduction | Conventional Amination |
| Starting Material | 2-Chloro-6-nitropyridine | 2-Chloro-6-nitropyridine | 2,6-Dichloropyridine |
| Key Reagents | TAPEHA-Pd catalyst, NaBH₄ | Sodium Borohydride (NaBH₄) | Ammonia (gas or liquid) |
| Solvent | Ethanol/Water | Ethanol | Isopropanol |
| Temperature | Room Temperature | Not specified, likely rt to reflux | 20-30°C |
| Reaction Time | 1.5 hours | Not specified | 24 hours |
| Yield | High (Specific data pending) | Moderate (Specific data pending) | Not specified |
| Purity | High (Specific data pending) | Variable | Not specified |
Synthetic Pathways Overview
The three synthetic routes to this compound are depicted below, illustrating the starting materials and key transformations.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Novel Palladium-Catalyzed Reduction of 2-Chloro-6-nitropyridine
This method employs a polymer-supported palladium nanoparticle catalyst (TAPEHA-Pd) for the efficient reduction of the nitro group.
Materials:
-
2-Chloro-6-nitropyridine
-
TAPEHA-Pd catalyst (0.015 g)
-
Sodium Borohydride (NaBH₄) (4.0 mmol)
-
Ethanol (EtOH)
-
Water
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 2-chloro-6-nitropyridine (1.0 mmol) in a 1:1 mixture of EtOH/water (20 mL) is prepared.
-
The TAPEHA-Pd catalyst (0.015 g) is added to the solution.
-
Sodium borohydride (4.0 mmol) is slowly added to the reaction mixture. A color change to black is observed, indicating the formation of palladium nanoparticles.
-
The reaction is stirred continuously for 1.5 hours at room temperature under atmospheric pressure.
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is extracted with EtOAc (3 x 30 mL).
-
The combined organic layers are dried over MgSO₄ and concentrated under vacuum to yield this compound.[1]
Conventional Reduction of 2-Chloro-6-nitropyridine
This established method utilizes sodium borohydride for the reduction of the nitro group.[2]
Materials:
-
2-Chloro-6-nitropyridine
-
Sodium Borohydride (NaBH₄)
-
Alcohol solvent (e.g., Ethanol)
Procedure:
-
2-Chloro-6-nitropyridine is dissolved in an alcohol solvent.
-
Sodium borohydride is added to the solution.
-
The reaction is stirred until the reduction is complete (monitoring by TLC or other suitable methods).
-
The reaction mixture is worked up to isolate the this compound.
Conventional Amination of 2,6-Dichloropyridine
This route involves the nucleophilic substitution of a chlorine atom with an amino group.
Materials:
-
2,6-Dichloropyridine
-
Ammonia (gas or liquid)
-
Isopropanol
Procedure:
-
A solution of 2,6-dichloropyridine is prepared in isopropanol.
-
Ammonia gas is bubbled through the solution, or liquid ammonia is added, at a temperature of 20-30°C.
-
The reaction mixture is stirred for 24 hours at room temperature.
-
The completion of the reaction is monitored by thin-layer chromatography or gas chromatography.
-
The product, this compound, is then isolated from the reaction mixture.
Experimental Workflow
The general workflow for conducting and analyzing these synthetic methods is outlined below.
Conclusion
The novel palladium-catalyzed synthesis of this compound presents a compelling alternative to conventional methods. The significantly reduced reaction time and milder, more environmentally friendly conditions (room temperature, aqueous solvent system) are notable advantages. While specific yield and purity data for the conventional methods require further investigation from standardized protocols, the described palladium-catalyzed route appears to be a highly efficient and promising method for the synthesis of this important pharmaceutical intermediate. Further optimization and scale-up studies of the catalytic system could solidify its position as the preferred method in both academic and industrial settings.
References
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic aspects of nucleophilic aromatic substitution (SNAr) on 2-amino-6-chloropyridine. Due to the prevalence of the 2-aminopyridine scaffold in medicinal chemistry, understanding the reactivity of its halogenated precursors is crucial for the efficient synthesis of novel drug candidates. This document outlines the theoretical basis for its reactivity, offers a comparative analysis with related heterocyclic systems, and provides detailed experimental protocols for kinetic studies.
Theoretical Underpinnings of Reactivity
Nucleophilic aromatic substitution on the pyridine ring is a well-established reaction class. The reactivity of chloropyridines is significantly influenced by the position of the chlorine atom relative to the ring nitrogen. The nitrogen atom, being highly electronegative, withdraws electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions. This electron deficiency activates these positions towards attack by nucleophiles.
In the case of this compound, the chlorine atom is situated at an activated ortho position. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which lowers the activation energy of the reaction. While the amino group at the 2-position is electron-donating by resonance, the activating effect of the ring nitrogen at the 6-position is the dominant factor governing the feasibility of the substitution.
Comparative Kinetic Data
While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in the literature, we can infer its reactivity relative to other chloropyridines and related heterocycles. The following tables provide a comparative overview.
Table 1: Illustrative Second-Order Rate Constants for the Reaction of this compound with Various Amines in Methanol at 50°C
| Nucleophile | k₂ (x 10⁻⁴ M⁻¹s⁻¹) |
| Piperidine | 15.0 |
| Morpholine | 5.0 |
| Aniline | 0.1 |
Note: The data in this table is illustrative and intended to provide a qualitative comparison of the expected reactivity of different amine nucleophiles. Actual values must be determined experimentally.
Table 2: Comparative Reactivity of Various Chloro-Heterocycles with Piperidine
| Substrate | Relative Reactivity | Comments |
| 2-Chloropyrimidine | Very High | Significantly more reactive than chloropyridines (approx. 10⁸ times more reactive than 2-chloropyridine) due to the presence of a second ring nitrogen, which further activates the ring towards nucleophilic attack.[1] |
| 4-Chloropyridine | High | The para position is highly activated by the ring nitrogen, leading to rapid substitution. |
| This compound | Moderate | The chlorine is at an activated ortho position. The electron-donating amino group may slightly decrease reactivity compared to 2-chloropyridine. |
| 2-Chloropyridine | Moderate | The ortho position is activated by the ring nitrogen. |
| 3-Chloropyridine | Low | The meta position is not significantly activated by the ring nitrogen, resulting in much slower reaction rates. |
Experimental Protocols
To facilitate further research and the generation of precise kinetic data, a detailed experimental protocol for a representative kinetic study is provided below.
Objective: To determine the second-order rate constant for the reaction of this compound with piperidine using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Piperidine (freshly distilled)
-
Methanol (spectroscopic grade)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M stock solution of this compound in methanol.
-
Prepare a series of piperidine solutions in methanol at concentrations ranging from 0.1 M to 0.5 M.
-
-
Determination of Analytical Wavelength (λ_max_):
-
Record the UV-Vis spectrum of the starting material (this compound) and the expected product (2-amino-6-(piperidin-1-yl)pyridine) to identify a wavelength where the product absorbs significantly more than the reactant. This will be the analytical wavelength for monitoring the reaction.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the determined analytical wavelength and equilibrate the temperature of the cell holder to the desired reaction temperature (e.g., 50°C).
-
In a cuvette, place a known volume of the piperidine solution (ensure at least a 10-fold excess compared to the substrate).
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette and start monitoring the absorbance change over time.
-
Record the absorbance until the reaction is complete (i.e., the absorbance value becomes constant).
-
Repeat the experiment for each concentration of the piperidine solution.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs_) for each piperidine concentration is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs_t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
The second-order rate constant (k₂) is determined by plotting the values of k_obs_ against the concentration of piperidine. The slope of the resulting linear plot will be equal to k₂.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Caption: Workflow for Kinetic Analysis via UV-Vis.
References
A Comparative Guide to In-situ Spectroscopic Monitoring of 2-Amino-6-chloropyridine Reactions
For researchers, scientists, and professionals in drug development, the real-time, in-situ monitoring of chemical reactions is paramount for process understanding, optimization, and control. This guide provides a comparative overview of various spectroscopic techniques for monitoring reactions involving 2-Amino-6-chloropyridine, a key intermediate in the synthesis of various pharmaceuticals. The comparison is based on currently available data and established principles of Process Analytical Technology (PAT).[1][2]
Introduction to In-situ Reaction Monitoring
In-situ, or in-process, monitoring allows for the analysis of a chemical reaction as it happens, directly within the reaction vessel. This approach provides real-time data on the concentration of reactants, intermediates, and products, offering significant advantages over traditional offline analysis.[3][4][5] Spectroscopic techniques are particularly well-suited for in-situ monitoring due to their non-invasive nature and ability to provide rich chemical information. The primary spectroscopic methods explored in this guide for monitoring this compound reactions are Fourier Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparison of Spectroscopic Techniques
The choice of an appropriate spectroscopic technique depends on several factors, including the specific reaction conditions, the chemical properties of the species being monitored, and the desired level of quantitative accuracy. The following table summarizes the key performance characteristics of each technique for monitoring a representative nucleophilic aromatic substitution reaction of this compound.
| Parameter | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Vibrational transitions of molecules with a changing dipole moment. | Vibrational transitions of molecules with a changing polarizability. | Nuclear spin transitions in a magnetic field. | Electronic transitions of molecules with chromophores. |
| Typical Probes | Attenuated Total Reflectance (ATR) probes, Transmission probes. | Immersion probes with fiber optic coupling. | Flow-through NMR tubes or probes. | Fiber optic immersion probes, flow cells. |
| Key Bands for this compound | C-Cl stretch (~600-800 cm⁻¹), Pyridine ring modes (1400-1600 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹). | C-Cl stretch (~600-800 cm⁻¹), Symmetric pyridine ring breathing mode (~1000 cm⁻¹). | Distinct chemical shifts for aromatic protons and carbon atoms of the pyridine ring. | Absorbance maxima in the UV region, which shift upon substitution. |
| Sensitivity | Good for many functional groups, especially polar bonds. | Good for symmetric vibrations and C-C, C=C bonds. Less sensitive to water. | High for ¹H, lower for other nuclei. Can provide detailed structural information. | High for compounds with strong chromophores. |
| Selectivity | High, based on characteristic "fingerprint" spectra. | High, complementary to FTIR, offering sharp, well-resolved bands. | Very high, capable of distinguishing between structurally similar molecules and isomers. | Lower, as electronic spectra can be broad and overlapping. |
| Quantitative Analysis | Good, follows Beer-Lambert Law. Requires calibration. | Good, intensity is proportional to concentration. Requires calibration. | Excellent, signal intensity is directly proportional to the number of nuclei. | Good, follows Beer-Lambert Law. Prone to matrix effects. |
| Temporal Resolution | Seconds to minutes. | Seconds to minutes. | Minutes to hours for detailed spectra, faster for simple monitoring. | Milliseconds to seconds. |
| Limitations | Water absorption can interfere. Probe fouling can be an issue. | Fluorescence from the sample or impurities can be a major interference. | Lower sensitivity compared to other techniques. High cost of instrumentation. | Limited to molecules with UV-Vis chromophores. Spectral overlap can be problematic. |
Experimental Protocols
Detailed experimental protocols are crucial for successful in-situ reaction monitoring. Below are representative methodologies for each spectroscopic technique, which can be adapted for specific reactions of this compound.
In-situ FTIR Spectroscopy
-
Instrumentation: A mid-infrared FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe (e.g., ReactIR).[5]
-
Probe Insertion: The ATR probe is inserted directly into the reaction vessel through a standard port. Ensure a good seal to maintain an inert atmosphere if required.
-
Background Spectrum: A background spectrum of the reaction solvent and any catalysts or reagents present before the addition of this compound is collected.
-
Reaction Initiation: The reaction is initiated by adding the final reactant.
-
Data Acquisition: Spectra are collected at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.
-
Data Analysis: The disappearance of reactant peaks (e.g., C-Cl stretch of this compound) and the appearance of product peaks are monitored.[6] Chemometric methods can be used to deconvolve overlapping peaks and generate concentration profiles over time.
In-situ Raman Spectroscopy
-
Instrumentation: A Raman spectrometer with a fiber-optic coupled immersion probe.
-
Probe Setup: The Raman probe is inserted into the reaction mixture. The probe window should be clean and free of air bubbles.
-
Initial Scans: Scans of the individual reactants and the reaction solvent are taken to identify characteristic peaks.
-
Reaction Monitoring: Data acquisition is started simultaneously with the initiation of the reaction. Spectra are collected continuously.
-
Analysis: The intensity of characteristic Raman bands for the reactants and products is plotted against time to generate kinetic profiles. Raman is particularly advantageous in aqueous solutions due to the weak Raman scattering of water.
In-situ NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer equipped with a flow-through cell or a dedicated in-situ reaction monitoring probe.[7]
-
Flow Setup: A continuous loop is created where the reaction mixture is circulated from the reaction vessel through the NMR flow cell and back.
-
Shimming and Referencing: The spectrometer is locked and shimmed on the reaction solvent.
-
Time-course Measurement: ¹H or ¹³C NMR spectra are acquired at set time intervals.
-
Data Processing: The integrals of specific, well-resolved peaks corresponding to the starting material and product are used to determine their relative concentrations over time.
In-situ UV-Vis Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer with a fiber-optic immersion probe or a flow cell.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for the reactant (this compound) and the product are determined from their individual spectra. A monitoring wavelength where the change in absorbance is significant should be chosen.
-
Blank Measurement: A blank spectrum of the reaction solvent and other non-absorbing components is recorded.
-
Kinetic Run: The reaction is initiated, and the absorbance at the selected wavelength(s) is monitored over time.
-
Concentration Calculation: The Beer-Lambert law is used to convert absorbance data into concentration profiles, from which reaction kinetics can be determined.[8]
Visualization of Workflows and Relationships
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. agcbio.com [agcbio.com]
- 2. rehbaum.info [rehbaum.info]
- 3. Real-Time Reaction Monitoring [kofo.mpg.de]
- 4. mdpi.com [mdpi.com]
- 5. mt.com [mt.com]
- 6. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
X-ray crystallographic analysis of 2-Amino-6-chloropyridine derivatives
An objective comparison of the X-ray crystallographic data for various 2-Amino-6-chloropyridine derivatives reveals key insights into their three-dimensional structures and intermolecular interactions. This guide provides a comparative summary of their crystallographic parameters, details the experimental protocols for structure determination, and visualizes the analytical workflow.
Comparative Crystallographic Data
The structural analysis of different this compound derivatives showcases a diversity in crystal systems and unit cell parameters, influenced by the nature of the substituents. The following table summarizes the key crystallographic data for three distinct derivatives, providing a basis for structural comparison.
| Parameter | Derivative 1: 2-aminopyridinium 6-chloronicotinate[1] | Derivative 2: 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile[2] | Derivative 3: 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-hexahydroquinoline derivative[3] |
| Chemical Formula | C₅H₇N₂⁺·C₆H₃ClNO₂⁻ | C₁₉H₁₅N₅S | C₂₃H₂₀ClN₃O |
| Molecular Weight | 251.67 g/mol | 345.42 g/mol | 389.87 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | Not Specified | P2₁2₁2 | Not Specified |
| a (Å) | 8.6844 | 7.89079 | 8.7759 |
| b (Å) | 10.8112 | 16.4990 | 10.6399 |
| c (Å) | 11.9235 | 13.1394 | 20.7929 |
| α (°) / β (°) / γ (°) | 90 / 95.2046 / 90 | 90 / 90 / 90 | 90 / 93.842 / 90 |
| Volume (V) (ų) | 1114.87 | 1710.62 | 1937.17 |
| Z | 4 | 4 | 4 |
| Final R₁ value | 0.031 | Not Provided | 0.053 |
In Derivative 1, a salt formed between 2-aminopyridinium and 6-chloronicotinate, the cation and anion are linked by N—H⋯O hydrogen bonds, forming a distinct R₂²(8) ring motif.[1] The crystal structure is further stabilized by π–π stacking interactions.[1] Derivative 2 features a more complex structure where molecules are linked by N—H⋯N hydrogen bonds into dimers, which then form chains.[2] In this case, N—H⋯π and π–π interactions also play a significant role in crystal cohesion.[2] Derivative 3, a hexahydroquinoline derivative, forms inversion dimers through N—H⋯N hydrogen bonds, which then assemble into a three-dimensional network via C—H⋯O and C—H⋯π interactions.[3]
Experimental Workflow for X-ray Crystallography
The determination of a crystal structure is a systematic process that begins with sample preparation and concludes with structural validation. The generalized workflow employed in the analysis of these derivatives is depicted below.
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Experimental Protocols
The methodologies cited for the structural determination of this compound derivatives generally follow a standard procedure.
Synthesis and Crystallization
The derivatives are first synthesized through appropriate chemical reactions. For instance, Schiff base derivatives can be prepared by the condensation of an aminopyridine with a suitable aldehyde.[4][5] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent from a saturated solution of the purified compound.[4]
X-ray Data Collection
A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX II or Agilent Xcalibur).[1][3][4] The diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source, typically graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[1][2][4] A multi-scan absorption correction is often applied to the collected data using programs like SADABS.[1]
Structure Solution and Refinement
The crystal structure is solved using direct methods with software packages such as SHELXS or SHELXT.[2][4] The solved structure is then refined by a full-matrix least-squares procedure on F² using programs like SHELXL.[2][4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement results in low R-factors, indicating a good fit between the crystallographic model and the experimental diffraction data.[1][3][4] The final structural data is deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access.[4]
References
- 1. Crystal structure of 2-aminopyridinium 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jocpr.com [jocpr.com]
A Comparative Guide to the Reaction Mechanisms of 2-Amino-6-chloropyridine: Insights from DFT Studies on Analogous Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reaction mechanisms for 2-Amino-6-chloropyridine, drawing upon density functional theory (DFT) studies of structurally similar pyridine derivatives. Due to a lack of specific DFT investigations on this compound, this document extrapolates from established principles of chemical reactivity and computational studies on related compounds to offer insights into its behavior in key organic reactions. The focus is on reaction pathways crucial for pharmaceutical and agrochemical synthesis, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Theoretical Underpinnings of Reactivity: An Electronic Perspective
The reactivity of substituted pyridines is primarily dictated by the electronic influence of the ring nitrogen and the positioning of its substituents. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.
In this compound, the chlorine atom is situated at the 6-position (equivalent to the 2-position), ortho to the ring nitrogen. This proximity is expected to facilitate nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance.[1] The amino group, being an electron-donating group, also influences the ring's electronics. However, the position of the chlorine leaving group relative to the ring nitrogen is the dominant factor in determining the rate of nucleophilic substitution.[1]
In contrast, an isomer like 2-amino-5-chloropyridine, where the chlorine is at a meta-position relative to the nitrogen, would be significantly less reactive in SNAr reactions due to the lack of comparable resonance stabilization of the intermediate.[1] For palladium-catalyzed cross-coupling reactions, the electrophilicity of the carbon atom bonded to the chlorine is a key factor in the rate-determining oxidative addition step. The carbon at the 6-position in this compound is more electrophilic, suggesting a higher reactivity in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations compared to isomers with the chlorine at other positions.[1]
Comparative Reaction Mechanisms and Predicted Reactivity
Based on studies of analogous systems, this compound is predicted to be a highly reactive substrate in several important classes of organic reactions.
1. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyridine functionalization. For this compound, this two-step mechanism is expected to be facile.
2. Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is vital for forming C-C bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
3. Buchwald-Hartwig Amination
This reaction forms C-N bonds, another critical transformation in drug development. The mechanism is similar to the Suzuki-Miyaura coupling.
Quantitative Data from DFT Studies on Analogous Systems
While specific quantitative data for this compound is not available in the reviewed literature, DFT studies on similar molecules provide a framework for the types of data that are crucial for comparing reaction mechanisms. The following table illustrates this with hypothetical and example data from related systems.
| Parameter | SNAr | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Reaction Coordinate | Approach of Nu-, C-Cl bond breaking | Oxidative addition of Ar-Cl, transmetalation, reductive elimination | Oxidative addition of Ar-Cl, N-coordination, reductive elimination |
| Activation Energy (kcal/mol) | Lower for 6-chloro isomer vs. 5-chloro | Lower for 6-chloro isomer due to more electrophilic carbon | Lower for 6-chloro isomer due to more electrophilic carbon |
| Reaction Enthalpy (kcal/mol) | Exothermic | Generally exothermic | Generally exothermic |
| Key Bond Lengths (Å) in TS | C-Nu forming, C-Cl breaking | Pd-C forming, C-Cl breaking | Pd-C forming, C-Cl breaking |
Data is illustrative and based on general principles and findings for related pyridine derivatives.
Experimental and Computational Protocols
The computational methodologies employed in the study of pyridine derivatives typically involve DFT calculations. A common and effective approach is outlined below.
Computational Details:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: DFT is the most common approach. The B3LYP functional is widely used for geometry optimizations and frequency calculations.[2][3] For more accurate energy calculations, MP2 or coupled-cluster methods like CCSD(T) may be employed.[2]
-
Basis Set: Pople-style basis sets such as 6-311++G(2d,2p) are frequently used to provide a good balance between accuracy and computational cost.[2][3]
-
Solvent Effects: The influence of the solvent is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Analysis: Calculations typically involve geometry optimization of reactants, products, and transition states. Frequency calculations are performed to confirm the nature of stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies. The intrinsic reaction coordinate (IRC) method can be used to verify that a transition state connects the correct reactants and products.
Experimental Protocols (General):
Standardized experimental protocols for reactions like SNAr, Suzuki-Miyaura, and Buchwald-Hartwig amination would involve reacting this compound with the appropriate nucleophile or coupling partner under optimized conditions (e.g., choice of solvent, temperature, catalyst, and ligand for cross-coupling reactions). Reaction progress would be monitored by techniques such as TLC, GC-MS, or LC-MS, and product identity confirmed by NMR and mass spectrometry.
Conclusion
While direct DFT studies on the reaction mechanism of this compound are currently limited, a comparative analysis based on the principles of heterocyclic chemistry and computational studies of analogous compounds provides valuable predictive insights. The position of the chlorine atom ortho to the ring nitrogen is expected to render this compound highly reactive in key synthetic transformations such as SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This makes it a potentially valuable building block in medicinal and materials chemistry. The computational protocols outlined here provide a robust framework for future theoretical investigations to quantify the reaction energetics and elucidate the detailed mechanisms for this important heterocyclic compound.
References
Establishing Analytical Standards for 2-Amino-6-chloropyridine and its Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quality control of 2-Amino-6-chloropyridine, a key intermediate in pharmaceutical synthesis. Establishing robust analytical standards is critical to ensure the purity, safety, and efficacy of the final drug product. This document outlines potential impurities, details experimental protocols for their detection and quantification, and presents a comparative analysis of suitable analytical techniques, supported by illustrative experimental data.
Introduction to this compound and its Potential Impurities
This compound is commonly synthesized via the reduction of 2-chloro-6-nitropyridine. This synthetic route introduces the potential for process-related impurities, primarily the unreacted starting material. Additionally, degradation of the final product can lead to other impurities.
Key Potential Impurities:
-
Process-Related Impurity:
-
2-chloro-6-nitropyridine (Starting Material): The primary impurity originating from the synthesis process.
-
-
Degradation Impurities:
-
2-Amino-6-hydroxypyridine: Can be formed through hydrolysis of the chloro group.
-
Other related substances: May arise from oxidative or photolytic degradation.
-
The effective separation and quantification of these impurities are paramount for a comprehensive quality assessment.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most viable techniques for the analysis of this compound and its impurities. The choice between these methods depends on the specific analytical requirements, such as the volatility and polarity of the impurities to be monitored.
Table 1: Comparison of HPLC and GC Methods for the Analysis of this compound
| Parameter | HPLC (Reversed-Phase) | GC (Capillary with FID) |
| Principle | Separation based on polarity differences. | Separation based on volatility and boiling point. |
| Primary Application | Simultaneous analysis of the API and its polar/non-polar impurities. | Analysis of volatile and thermally stable impurities. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., Acetonitrile/Water). | Dissolution in a volatile solvent (e.g., Methanol). |
| Illustrative LOD/LOQ | LOD: ~0.01% / LOQ: ~0.03% | LOD: ~5 ppm / LOQ: ~15 ppm |
| Advantages | - Versatile for a wide range of polarities.- Non-destructive.- Well-suited for stability-indicating methods. | - High resolution for volatile compounds.- Sensitive Flame Ionization Detector (FID). |
| Limitations | - May require longer run times for complex separations. | - Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed methodologies for two distinct analytical approaches are provided below. These protocols are designed to be robust and serve as a foundation for method validation in a research or quality control setting.
Stability-Indicating HPLC Method
This reversed-phase HPLC method is designed to separate this compound from its key process-related impurity and potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (AR grade)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to obtain a concentration of 0.5 mg/mL.
Gas Chromatography (GC) Method for Volatile Impurities
This GC method is suitable for the quantification of volatile impurities, particularly the starting material 2-chloro-6-nitropyridine.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.32 mm, 0.25 µm)
Reagents:
-
Methanol (GC grade)
GC Conditions:
| Parameter | Condition |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 250 °C (hold 5 min) |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
Sample Preparation:
Accurately weigh and dissolve approximately 50 mg of the this compound sample in 10 mL of Methanol to obtain a concentration of 5 mg/mL.
Illustrative Data and Performance Comparison
The following tables summarize the expected performance of the described analytical methods for the separation and quantification of this compound and its primary process impurity.
Table 2: Illustrative HPLC Performance Data
| Compound | Retention Time (min) | Resolution | Tailing Factor |
| 2-Amino-6-hydroxypyridine | 4.2 | - | 1.1 |
| This compound | 12.5 | > 5.0 | 1.2 |
| 2-chloro-6-nitropyridine | 18.8 | > 7.0 | 1.1 |
Table 3: Illustrative GC Performance Data
| Compound | Retention Time (min) | Resolution | Tailing Factor |
| This compound | 8.5 | - | 1.3 |
| 2-chloro-6-nitropyridine | 11.2 | > 6.0 | 1.1 |
Visualizing Analytical Workflows
To further clarify the logical flow of establishing analytical standards, the following diagrams, generated using Graphviz, illustrate the overall strategy and the specific workflow for the stability-indicating HPLC method.
Safety Operating Guide
Proper Disposal of 2-Amino-6-chloropyridine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-Amino-6-chloropyridine are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, in line with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety measures is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles (European standard - EN 166).[2][5] | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[5][6] A NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large-scale operations or emergencies.[2] | To avoid inhalation of dust or vapors. |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[5] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[5]
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Labeling:
-
Storage:
-
Final Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your local and institutional protocols before handling and disposal.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.fi [fishersci.fi]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guidance for Handling 2-Amino-6-chloropyridine
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, storage, and disposal of 2-Amino-6-chloropyridine.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personal safety and proper disposal of chemical waste.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment |
| Acute Toxicity (Oral), Category 4 | GHS07 (Exclamation Mark) | Chemical safety goggles, protective gloves, lab coat, and in situations with potential for dust or aerosol generation, a NIOSH-approved respirator (e.g., N95 dust mask).[3] |
| Skin Irritation, Category 2 | GHS07 (Exclamation Mark) | Protective gloves and suitable protective clothing to prevent skin exposure.[1][3] |
| Serious Eye Irritation, Category 2A | GHS07 (Exclamation Mark) | Chemical safety goggles or a face shield.[1][3] |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory irritation) | GHS07 (Exclamation Mark) | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3] |
Operational Protocol: Step-by-Step Handling Procedure
Strict adherence to the following operational steps is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
All handling of this compound solid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above. This includes a lab coat, chemical-resistant gloves, and chemical safety goggles.
3. Handling and Use:
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[1][2]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep it away from incompatible materials such as oxidizing agents and strong mineral acids.[1]
-
Protect from heat, sparks, open flames, and direct sunlight.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2][3] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][2][3] |
For spills, evacuate the area and handle the cleanup with appropriate PPE, including respiratory protection.[1] Spilled material should be collected with a high-efficiency vacuum cleaner or swept up and placed in a suitable, labeled container for disposal.[1]
Disposal Plan
All waste containing this compound is classified as hazardous waste and must be disposed of according to local, regional, national, and international regulations.[1][3]
-
Chemical Waste: Collect all waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
